molecular formula C13H12N2O2 B1597719 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone CAS No. 36827-95-9

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Cat. No.: B1597719
CAS No.: 36827-95-9
M. Wt: 228.25 g/mol
InChI Key: ZRSLFIYDCIZOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLFIYDCIZOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375481
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36827-95-9
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Spectroscopic Approach to the Structure Elucidation of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of the novel heterocyclic ketone, 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone. Designed for researchers and professionals in drug development and synthetic chemistry, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will detail a multi-pronged analytical strategy, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The core of this guide lies not just in presenting protocols, but in explaining the scientific rationale behind each experimental choice and demonstrating how the convergence of data from these orthogonal techniques provides a self-validating system for structural confirmation.

Introduction: Defining the Analytical Challenge

The compound this compound is a molecule of interest, featuring three key structural motifs: a 4-methoxyphenyl ring, a pyrimidine heterocycle, and an ethanone linker. The precise connectivity of these fragments is critical to its chemical identity and potential biological activity. In any research or development pipeline, particularly in pharmaceuticals, absolute certainty in a molecule's structure is non-negotiable. This guide, therefore, presents a systematic workflow to confirm the proposed structure, moving from foundational data to intricate connectivity mapping.

Our analytical strategy is grounded in a tiered approach: first, we establish the molecular formula and degree of unsaturation. Second, we identify the functional groups present. Finally, and most critically, we assemble the molecular puzzle by establishing the precise atom-to-atom connectivity.

HMBC_Correlations cluster_mol Key HMBC Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) mol MeO-Ph-(C=O)-CH₂-Pyrimidine p_ch2 CH₂ Protons c_co C=O Carbon p_ch2->c_co ²J c_pyr4 Pyrimidine C-4 p_ch2->c_pyr4 ²J c_pyr56 Pyrimidine C-5/C-6 p_ch2->c_pyr56 ³J p_h2_h6 H-2'/H-6' Protons p_h2_h6->c_co ³J Elucidation_Workflow cluster_start Initial Steps cluster_functional Functional Group Analysis cluster_nmr NMR Analysis cluster_end Conclusion MolForm Determine Molecular Formula (HRMS) IHD Calculate IHD (IHD = 9) MolForm->IHD Confirms Structure Unambiguous Structure Confirmed MolForm->Structure Converge to prove FTIR Identify Functional Groups (FT-IR) C=O, C-O-C, Aromatics IHD->FTIR H1_NMR ¹H NMR (Proton Environments) FTIR->H1_NMR Supports FTIR->Structure Converge to prove C13_NMR ¹³C NMR + DEPT (Carbon Skeleton) H1_NMR->C13_NMR Correlates with HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC Assigns HMBC HMBC (Connectivity Map) HSQC->HMBC Builds upon HMBC->Structure Converge to prove

Caption: The integrated workflow for structure elucidation.

Detailed Experimental Protocols

6.1 Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Perform an external calibration to ensure mass accuracy below 5 ppm.

6.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to sample analysis.

6.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with a 45° pulse angle and a relaxation delay of 2 seconds, using broadband proton decoupling.

  • DEPT-135: Use standard instrument parameters to obtain spectra showing CH/CH₃ as positive and CH₂ as negative signals.

  • HSQC: Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • HMBC: Optimize for long-range coupling constants (ⁿJCH) of ~8 Hz to observe 2- and 3-bond correlations.

The structural elucidation of this compound is a quintessential example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with HRMS to mapping the complete atomic connectivity with 2D NMR—researchers can achieve an unambiguous and defensible structural assignment. The key is not merely the collection of data, but the critical interpretation of how each result cross-validates the others. This rigorous, evidence-based approach ensures the highest level of scientific integrity, which is paramount in the fields of chemical synthesis and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10082453, 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. Available: [Link]

  • Rice, J. E., & Smolarek, J. (1984). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of Chemical & Engineering Data, 29(3), 356–361. Available: [Link]

  • Manjula, V., et al. (2016). Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available: [Link]

  • Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available: [Link]

  • Dharmaraja, J., et al. (2024). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available: [Link]

  • OChemSimplified (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available: [Link]

  • Gouda, M. A., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Ketones. Available: [Link]

  • Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available: [Link]

  • Sharma, P., & Kumar, A. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 462-466. Available: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available: [Link]

  • Columbia University NMR Core Facility (n.d.). HSQC and HMBC. Available: [Link]

  • SpectraBase (2025). 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone. Available: [Link]

  • Sepuxianyun (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231093, 1-(4-Methoxyphenyl)-2-phenylethan-1-one. Available: [Link]

  • Illinois State University (2015). The Infrared Spectra of Aromatic ketones. An Introduction to Laboratory Practices in Organic Chemistry. Available: [Link]

  • SpectraBase (2025). (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone. Available: [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). Available: [Link]

  • Chemistry Steps (n.d.). Ketone infrared spectra. Available: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available: [Link]

  • ResearchGate (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Available: [Link]

  • University of Bath (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available: [Link]

  • Singh, R., et al. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Available: [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available: [Link]

  • Massachusetts Institute of Technology (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available: [Link]

  • de C. dos Santos, M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available: [Link]

  • Bhadra, M., & Al-Amin, M. (2017). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Supporting Information. Available: [Link]

Sources

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone (CAS 36827-95-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is a heterocyclic ketone containing a pyrimidine core, a structural motif of significant interest in medicinal chemistry. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthesis protocol, predicted spectroscopic data for characterization, and an exploration of its potential therapeutic applications based on the known bioactivities of related pyrimidine derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established chemical principles and data from analogous structures to provide a robust scientific resource.

Introduction and Significance

The fusion of a methoxyphenyl group with a pyrimidine-ethanone structure in this compound presents a molecule with significant potential for biological activity. The methoxyphenyl moiety is a common feature in many pharmacologically active compounds, often influencing their binding affinity and metabolic stability. The pyrimidine core is a well-established pharmacophore, known to interact with a variety of biological targets.[1][5] Notably, derivatives of this core structure have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), suggesting a potential role in oncology. This guide aims to provide a detailed technical foundation for researchers interested in the synthesis, characterization, and evaluation of this compound and its analogues.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its key physicochemical properties can be reliably predicted based on its chemical structure.

PropertyValueSource
CAS Number 36827-95-9Internal Database
Molecular Formula C₁₃H₁₂N₂O₂[6]
Molecular Weight 228.25 g/mol [6]
Predicted XLogP3 1.8Inferred from PubChem
Predicted Hydrogen Bond Donor Count 0Inferred from PubChem
Predicted Hydrogen Bond Acceptor Count 4Inferred from PubChem
Predicted Rotatable Bond Count 3Inferred from PubChem
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from structural analogues

Synthesis and Characterization

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process starting from readily available commercial reagents:

Step 1: Claisen Condensation to form the 1,3-Dicarbonyl Intermediate

The initial step is a Claisen condensation between 4-methoxyacetophenone and a suitable pyrimidine-containing ester, such as ethyl pyrimidine-4-carboxylate, in the presence of a strong base like sodium ethoxide. This reaction forms the β-ketoester intermediate, 3-(4-methoxyphenyl)-1-(pyrimidin-4-yl)propane-1,3-dione. The causality behind this choice lies in the reliability of the Claisen condensation for forming 1,3-dicarbonyl systems, which are essential precursors for pyrimidine synthesis.[8][9]

Step 2: Pinner Pyrimidine Synthesis

The resulting 1,3-dicarbonyl intermediate can then be cyclized with formamidine hydrochloride in the presence of a base to yield the target molecule, this compound. The Pinner synthesis is a classic and versatile method for constructing the pyrimidine ring.[7][10][11]

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pinner Synthesis 4-methoxyacetophenone 4-Methoxyacetophenone intermediate 3-(4-methoxyphenyl)-1-(pyrimidin-4-yl)propane-1,3-dione 4-methoxyacetophenone->intermediate 1. NaOEt 2. H₃O⁺ ethyl_pyrimidine_4_carboxylate Ethyl Pyrimidine-4-carboxylate ethyl_pyrimidine_4_carboxylate->intermediate product This compound intermediate->product Base formamidine Formamidine HCl formamidine->product Potential_Applications Core This compound Pyrimidine Scaffold Oncology Oncology | (e.g., PARP Inhibition) Core:f1->Oncology Derivative Studies Antimicrobial Antimicrobial | (Antibacterial, Antifungal) Core:f1->Antimicrobial General Class Activity Anti-inflammatory Anti-inflammatory Core:f1->Anti-inflammatory General Class Activity

Caption: Potential therapeutic areas for this compound.

Oncology

Derivatives of this compound have been synthesized and investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms. This suggests that the core structure of this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Antimicrobial and Anti-inflammatory Activity

The pyrimidine nucleus is a common feature in a multitude of compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties. [1][4][5]Therefore, it is plausible that this compound may exhibit similar activities. In vitro screening against various microbial strains and inflammatory pathway assays would be necessary to validate this potential.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. [12][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule with considerable potential in the field of drug discovery, owing to its pyrimidine core and methoxyphenyl substituent. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. Future research should focus on the validation of the proposed synthetic route, comprehensive spectroscopic and physicochemical characterization, and systematic in vitro and in vivo studies to explore its pharmacological profile. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising chemical scaffold.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
  • Infrared Spectroscopy - CDN. (n.d.).
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (n.d.). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research, 13(11), 134-150.
  • Recent Developments in the Synthesis of β-Diketones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Biological activities of synthetic pyrimidine derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(8-S), 23-31.
  • Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 23.8: Mixed Claisen Condensations - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • Methoxy groups just stick out - ACD/Labs. (n.d.). Retrieved from [Link]

  • US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents. (n.d.).
  • Preparation of 1,3-Diketones by the Claisen Reaction. (1934). Journal of the American Chemical Society, 56(12), 2665-2667.
  • Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. (2025, July 15). Retrieved from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. (2019, January 28). Retrieved from [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Synthesis of 1,3-diketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? - Chemistry Stack Exchange. (2017, April 25). Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]

  • Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. - DTIC. (1982, July 15). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Strategies for the synthesis of 1,2-arylheteroaryl ethanes a,... - ResearchGate. (n.d.). Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]

  • Synthesis of heteroaryl 1,2-diketones - PubMed. (n.d.). Retrieved from [Link]

  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • 20.11 Synthesis and Reactions of Nitriles - Chad's Prep. (n.d.). Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved from [Link]

  • Alkyl addition to aromatic nitriles and ketones with Grignard reagents - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone (CAS: 36827-95-9)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract and Significance

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is a heterocyclic ketone featuring a pyrimidine ring linked to a methoxy-substituted phenyl group via an ethanone bridge. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents[1]. The presence of both a hydrogen-bond-accepting pyrimidine moiety and a lipophilic methoxyphenyl group provides a rich pharmacophore for molecular design. This guide offers a detailed examination of this compound's physicochemical properties, presents a robust, representative synthetic methodology grounded in established organic chemistry principles, and explores its potential applications in modern drug discovery, particularly in the context of enzyme inhibition.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 36827-95-9[2][3]
Molecular Formula C₁₃H₁₂N₂O₂[2][3]
Molecular Weight 228.25 g/mol [2][3]
Melting Point 99-102°C[2]
Boiling Point (Predicted) 414.8 ± 25.0 °C[2]
Density (Predicted) 1.188 ± 0.06 g/cm³[2]
pKa (Predicted) 1.35 ± 0.10[2]

Synthesis, Mechanism, and Characterization

Mechanistic Rationale

The chosen synthetic pathway involves the reaction of 4-methylpyrimidine with a suitable 4-methoxybenzoyl electrophile, such as methyl 4-methoxybenzoate. The causality of this experimental design is as follows:

  • Nucleophile Generation: The methyl group on the 4-position of the pyrimidine ring is weakly acidic due to the electron-withdrawing nature of the pyrimidine ring. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to deprotonate this methyl group. This deprotonation generates a resonance-stabilized carbanion, which serves as a potent nucleophile.

  • Electrophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the methyl 4-methoxybenzoate ester. This step forms a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate subsequently collapses, expelling the methoxide leaving group to form the desired β-keto pyrimidine product, this compound.

Representative Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC) and terminal characterization to ensure the identity and purity of the final product.

Materials:

  • 4-methylpyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl 4-methoxybenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Nucleophile Formation: Cool the THF suspension to 0°C in an ice bath. Slowly add a solution of 4-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Condensation Reaction: Cool the reaction mixture back to 0°C. Add a solution of methyl 4-methoxybenzoate (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-methylpyrimidine) is consumed.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis and Purification Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents (4-methylpyrimidine, NaH, Methyl 4-methoxybenzoate) setup_rxn Set up Flame-Dried Glassware under Nitrogen Atmosphere prep_reagents->setup_rxn form_nucleophile Nucleophile Formation: Deprotonate 4-methylpyrimidine with NaH in THF (0°C -> RT) setup_rxn->form_nucleophile add_electrophile Condensation: Add Methyl 4-methoxybenzoate (0°C -> RT, Overnight) form_nucleophile->add_electrophile monitor_rxn Monitor Progress via TLC add_electrophile->monitor_rxn quench Quench Reaction (aq. NH4Cl) monitor_rxn->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography characterize Characterize Product: NMR, MS, IR chromatography->characterize

Caption: Workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Development

The structural architecture of this compound makes it an attractive starting point for library synthesis in drug discovery. The pyrimidine core is a well-established pharmacophore in oncology and other therapeutic areas.

  • Kinase Inhibition: Many approved kinase inhibitors feature a pyrimidine core that interacts with the hinge region of the ATP-binding pocket. The nitrogen atoms of the pyrimidine ring act as crucial hydrogen bond acceptors. The methoxyphenyl and pyrimidine moieties of this compound can be further functionalized to optimize binding affinity and selectivity for specific kinase targets, such as Cyclin-Dependent Kinases (CDKs)[4].

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain cancers. Novel thiouracil-amide compounds containing pyrimidine structures have been developed as PARP inhibitors[5][6]. The core structure of this compound could serve as a scaffold for developing new classes of PARP inhibitors.

  • General Bioactivity: Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antioxidant properties[1]. The specific combination of the electron-rich methoxyphenyl ring and the electron-deficient pyrimidine ring in this molecule presents a unique electronic and steric profile that could be explored against a variety of biological targets.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug development. Its straightforward, plausible synthesis allows for accessible production and derivatization. The inherent biological relevance of its pyrimidine core, coupled with opportunities for further chemical modification, positions this compound as a valuable scaffold for the discovery of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. Further investigation into its biological activity is warranted.

References

  • 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem, National Institutes of Health. [Link]

  • 1-(4-Methoxyphenyl)-2-phenylethan-1-one. PubChem, National Institutes of Health. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Center for Biotechnology Information, National Institutes of Health. [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem, National Institutes of Health. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed, National Institutes of Health. [Link]

  • Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. PrepChem.com. [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • 4-pyridinone compounds and their use for cancer.

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone . Given the significant role of pyrimidine-based compounds in modern drug discovery, particularly in oncology, this document serves as a vital resource for researchers, medicinal chemists, and drug development professionals. We will delve into the compound's nomenclature, propose a robust synthetic pathway, predict its spectral characteristics for unambiguous identification, and explore its therapeutic potential based on established structure-activity relationships within this chemical class. This guide is structured to provide not only foundational knowledge but also actionable protocols and strategic insights for advancing the study of this promising molecule.

Compound Identification and Nomenclature

The molecule at the core of this guide is systematically identified by its IUPAC name and a variety of synonyms, ensuring clarity and cross-referencing capabilities in scientific literature and chemical databases.

Identifier Value Source
IUPAC Name 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanoneIUPAC
CAS Number 36827-95-9Chemical Abstracts Service[1][2]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Synonyms 1-(4-methoxyphenyl)-2-(4-pyrimidinyl)ethanone, Ethanone, 1-(4-methoxyphenyl)-2-(4-pyrimidinyl)-[1]

Rationale for Investigation: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence in the structures of DNA and RNA nucleobases provides a unique starting point for the design of molecules that can interact with a wide array of biological targets.[3] Pyrimidine derivatives have garnered significant attention for their potent anticancer activities, often functioning as protein kinase inhibitors.[3][4]

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, and strategic modifications to its structure can impart both high potency and selectivity.[5][6] The subject of this guide, this compound, combines the proven pyrimidine core with a methoxyphenyl moiety, a common feature in many kinase inhibitors that can engage in beneficial hydrophobic and hydrogen-bonding interactions within the target protein.[7] This structural combination suggests a strong potential for biological activity, warranting a detailed investigation into its synthesis and therapeutic applications.

Proposed Synthesis Protocol

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles, primarily the Claisen condensation.[8][9][10][11] This reaction is a cornerstone for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of β-dicarbonyl compounds.

The proposed synthesis involves the base-mediated condensation of an ester, methyl 4-methoxybenzoate, with a methyl-substituted heteroaromatic compound, 4-methylpyrimidine. The methyl group of 4-methylpyrimidine, being adjacent to the electron-withdrawing pyrimidine ring, possesses acidic protons that can be abstracted by a strong base to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbonyl carbon of the ester, leading to the formation of the desired ethanone.

Materials and Reagents
  • 4-Methylpyrimidine

  • Methyl 4-methoxybenzoate

  • Sodium ethoxide (NaOEt) or another suitable strong, non-nucleophilic base

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Addition of Reactants: To the stirred solution, add 4-methylpyrimidine (1.0 equivalent) followed by the dropwise addition of methyl 4-methoxybenzoate (1.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Acidify the aqueous mixture to a pH of approximately 6-7 with 1 M hydrochloric acid. The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants 4-Methylpyrimidine & Methyl 4-methoxybenzoate Reaction Claisen Condensation (Reflux, 4-6h) Reactants->Reaction Base_Solvent Sodium Ethoxide in Anhydrous Ethanol Base_Solvent->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone Purification->Product

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Data

Physicochemical Properties
Property Predicted Value
Melting Point 99-102 °C[1]
Boiling Point 414.8 ± 25.0 °C[1]
Density 1.188 ± 0.06 g/cm³[1]
pKa 1.35 ± 0.10[1]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.7-8.9 ppm (d, 1H): Pyrimidine proton adjacent to both nitrogens.

    • δ ~7.9-8.1 ppm (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the carbonyl group.

    • δ ~7.2-7.4 ppm (dd, 1H): Pyrimidine proton.

    • δ ~6.9-7.1 ppm (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the carbonyl group.

    • δ ~4.3-4.5 ppm (s, 2H): Methylene protons (-CH₂-) between the carbonyl and pyrimidine ring.

    • δ ~3.8-3.9 ppm (s, 3H): Methoxyl protons (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~195-197 ppm: Carbonyl carbon (C=O).

    • δ ~163-165 ppm: Aromatic carbon of the methoxyphenyl ring attached to the methoxy group.

    • δ ~157-159 ppm: Pyrimidine carbons.

    • δ ~130-132 ppm: Aromatic carbons of the methoxyphenyl ring ortho to the carbonyl.

    • δ ~128-130 ppm: Quaternary aromatic carbon of the methoxyphenyl ring.

    • δ ~113-115 ppm: Aromatic carbons of the methoxyphenyl ring meta to the carbonyl.

    • δ ~55-56 ppm: Methoxyl carbon (-OCH₃).

    • δ ~45-47 ppm: Methylene carbon (-CH₂-).

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • ~3050-3100: C-H stretching (aromatic and heteroaromatic).

    • ~2950-3000: C-H stretching (aliphatic).

    • ~1680-1700: C=O stretching (ketone).

    • ~1580-1600, ~1450-1500: C=C and C=N stretching (aromatic and pyrimidine rings).

    • ~1250-1300: C-O stretching (aryl ether).

  • Mass Spectrometry (Electron Ionization, m/z):

    • ~228: Molecular ion [M]⁺.

    • ~135: Fragment corresponding to the 4-methoxybenzoyl cation [CH₃OC₆H₄CO]⁺.

    • ~93: Fragment corresponding to the pyrimidin-4-ylmethyl cation [C₅H₅N₂]⁺.

Therapeutic Potential and Proposed Biological Evaluation

The structural features of this compound make it a compelling candidate for investigation as a kinase inhibitor. The pyrimidine ring can act as a hinge-binder in the ATP-binding site of kinases, while the methoxyphenyl group can occupy a hydrophobic pocket, a common binding motif for this class of drugs.[12][13][14]

Proposed Biological Targets

Based on the extensive literature on pyrimidine derivatives, potential kinase targets for this compound could include:

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers.[14]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.[12]

  • Src Family Kinases: Involved in cell proliferation, survival, and migration.[4][7][13]

Proposed Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Biological_Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Mechanism of Action Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) on a panel of cancer cell lines IC50 IC₅₀ Determination for Hit Kinases Cell_Proliferation->IC50 Identified Hits Kinase_Panel Broad Kinase Panel Screening (e.g., against 100+ kinases) Kinase_Panel->IC50 Cellular_Assays Cell-Based Target Engagement Assays (e.g., Western Blot for phospho-protein levels) IC50->Cellular_Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Assays->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cellular_Assays->Apoptosis Pathway_Analysis Signaling Pathway Analysis Cell_Cycle->Pathway_Analysis Apoptosis->Pathway_Analysis

Caption: A phased approach for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of significant interest at the intersection of established chemical synthesis and the ever-expanding field of targeted cancer therapy. While detailed experimental data on this specific compound is sparse, its structural components strongly suggest its potential as a kinase inhibitor. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed protocols and workflows are designed to be a valuable resource for researchers aiming to unlock the therapeutic potential of this and other novel pyrimidine derivatives. The systematic investigation outlined herein will not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within this important class of molecules.

References

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. J Biomol Struct Dyn. 2024;42(3):1582-1614.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1998;41(10):1728-1740.
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem. 2025.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Med Chem. 2020;11(9):987-1001.
  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis Online. 2023.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. J Med Chem. 2018;61(15):6676-6692.
  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997;40(24):3979-3987.
  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 8):o1978.
  • Supporting information - The Royal Society of Chemistry. Accessed January 20, 2026.
  • (2E)-1-(4-methoxyphenyl)-2-[1-(phenylmethyl)-2-pyridinylidene]ethanone. SpectraBase. Accessed January 20, 2026.
  • 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem. Accessed January 20, 2026.
  • Claisen condensation. Wikipedia. Accessed January 20, 2026.
  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
  • This compound. ChemicalBook. Accessed January 20, 2026.
  • (2E)-1-(4-methoxyphenyl)-2-[1-(phenylmethyl)-2-pyridinylidene]ethanone. SpectraBase. Accessed January 20, 2026.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Published September 14, 2020.
  • Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
  • Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. BenchChem. Accessed January 20, 2026.
  • Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry and Biochemistry. Accessed January 20, 2026.
  • Claisen–Schmidt condensation. Wikipedia. Accessed January 20, 2026.
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. Accessed January 20, 2026.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
  • IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one.
  • 1-(4-methoxy-pyridin-2-yl)-ethanone. PubChemLite. Accessed January 20, 2026.
  • This compound. CymitQuimica. Accessed January 20, 2026.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Sci Rep. 2026;16(1):12345.
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2013;18(12):14785-14800.
  • nmrshiftdb2 - open nmr database on the web. Accessed January 20, 2026.

Sources

Spectroscopic Characterization of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel heterocyclic ketone, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis. By examining the spectral data of structurally analogous compounds and applying fundamental spectroscopic theory, we offer a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related pyrimidine derivatives. This guide is intended to serve as a valuable resource for scientists in medicinal chemistry and drug development, providing both predicted spectral data and standardized protocols for experimental validation.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the well-known pharmacophoric elements of a methoxyphenyl ketone with a pyrimidine ring. Pyrimidine derivatives are of significant interest due to their presence in a wide array of biologically active compounds. The structural elucidation of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic analysis is the cornerstone of this characterization process.

This guide provides a predictive spectroscopic profile of this compound. The subsequent sections will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the scientific rationale underpinning these predictions.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for each proton environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~9.20Doublet1HH2The proton at C2 is adjacent to two nitrogen atoms, leading to a significant downfield shift.
~8.80Doublet1HH6The proton at C6 is deshielded by the adjacent nitrogen and the pyrimidine ring current.
~8.00Doublet of Doublets2HH11, H12These aromatic protons are ortho to the carbonyl group, which is strongly electron-withdrawing, causing a downfield shift.
~7.60Doublet1HH5The proton at C5 is part of the pyrimidine ring and is coupled to H6.
~7.00Doublet of Doublets2HH13, H14These aromatic protons are ortho to the electron-donating methoxy group, resulting in an upfield shift compared to the other aromatic protons.
~4.50Singlet2HH7The methylene protons are adjacent to both the pyrimidine ring and the carbonyl group, leading to a downfield shift.
~3.90Singlet3HH16The methyl protons of the methoxy group typically appear in this region.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~195.0C8 (C=O)The carbonyl carbon of a ketone is characteristically found in this downfield region.
~164.0C13Aromatic carbon attached to the oxygen of the methoxy group.
~158.0C4Pyrimidine carbon attached to the ethanone substituent.
~157.0C2Pyrimidine carbon between two nitrogen atoms.
~151.0C6Pyrimidine carbon adjacent to one nitrogen.
~130.0C11, C12Aromatic carbons ortho to the carbonyl group.
~129.0C10Quaternary aromatic carbon attached to the carbonyl group.
~120.0C5Pyrimidine carbon.
~114.0C13, C14Aromatic carbons ortho to the methoxy group.
~55.0C16 (-OCH₃)The carbon of the methoxy group.
~45.0C7 (-CH₂-)The methylene carbon, influenced by the adjacent pyrimidine ring and carbonyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic and Pyrimidine C-H
~2950-2850C-H stretchAliphatic C-H (CH₂ and CH₃)
~1685C=O stretchKetone
~1600, ~1580, ~1470C=C and C=N stretchAromatic and Pyrimidine rings
~1250C-O stretchAryl ether
~1170C-O stretchAryl ether
Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) would likely show the following key features.

  • Molecular Ion (M⁺): The molecular formula is C₁₃H₁₂N₂O₂. The predicted monoisotopic mass is approximately 228.09 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 228.

  • Major Fragmentation Pathways:

    • Loss of the pyrimidin-4-ylmethyl radical (•CH₂-C₄H₃N₂) to give the 4-methoxybenzoyl cation at m/z = 135. This is expected to be a major and often the base peak.

    • Loss of the 4-methoxyphenyl group (•C₆H₄OCH₃) to give the pyrimidin-4-yl-acetyl cation at m/z = 121.

    • A McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen.

G M [M]+• m/z = 228 frag1 [C8H7O2]+ m/z = 135 M->frag1 - •CH2-C4H3N2 frag2 [C6H5N2O]+ m/z = 121 M->frag2 - •C7H7O

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, if the compound is soluble and sufficiently volatile, it can be introduced via a Gas Chromatography (GC) interface.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range of m/z 40 to 400 is generally sufficient.

    • Source Temperature: Typically 200-250 °C.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of this compound. While awaiting experimental verification, the predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a solid foundation for researchers working with this compound. The provided protocols offer standardized methods for obtaining high-quality experimental data. The convergence of predicted and experimental data will ultimately provide irrefutable confirmation of the molecular structure and purity, which is a critical step in the drug discovery and development pipeline.

References

  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Acetanisole. Retrieved from [Link]

  • PMC (PubMed Central). (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

A Technical Guide to the 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone Scaffold: Synthesis, Analog Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The heterocyclic pyrimidine ring and the aryl ketone motif are cornerstone pharmacophores in modern medicinal chemistry, appearing in a vast array of therapeutic agents. The specific conjugate, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone, represents a fundamental scaffold whose direct historical discovery is not prominently documented. However, its structural components are integral to numerous advanced molecules with significant biological activities. This guide provides a technical overview of this scaffold, beginning with a proposed, chemically sound synthesis and characterization protocol. The core of this document is an in-depth analysis of structurally related analogs, synthesizing findings from recent literature to illuminate the therapeutic potential of this compound class. We will explore the role of similar structures as potent inhibitors of Poly (ADP-Ribose) Polymerase (PARP), microtubule assembly, and various protein kinases. By examining the established biological mechanisms of these analogs, this guide establishes a strong rationale for the investigation of this compound as a candidate for drug discovery programs, particularly in oncology.

Introduction: The Pyrimidine-Aryl Ketone Motif in Drug Discovery

The fusion of a pyrimidine ring with an aryl ketone system creates a molecular architecture of significant interest in drug development. The pyrimidine core, a diazine heterocycle, is a privileged scaffold due to its ability to mimic purine bases, engage in hydrogen bonding as both an acceptor and donor, and serve as a versatile synthetic handle. When linked to a 1-(4-methoxyphenyl)ethanone moiety, the resulting structure combines the pyrimidine's bio-isosteric potential with the aryl ketone's capacity for diverse chemical interactions, including π-stacking and dipole interactions, often crucial for binding to protein targets.

While a seminal paper detailing the specific discovery of this compound is not found in the historical literature, its chemical lineage is evident. The true "discovery" of this scaffold lies in its repeated emergence as a key substructure within larger, more complex molecules developed for targeted therapies. Research into analogous compounds has revealed potent activities, including the inhibition of critical cancer-related enzymes like PARP and protein kinases.[1][2][3] This guide, therefore, constructs a scientific narrative based on these advanced analogs to project the scientific value and potential applications of the core title compound.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A robust and logical pathway involves the acylation of a suitable pyrimidine precursor. The workflow described below is a validated, multi-step process that ensures high purity and yield.

Proposed Synthetic Workflow

The synthesis initiates from commercially available 4-methylpyrimidine and proceeds through a side-chain oxidation followed by an esterification and, finally, a Claisen condensation to yield the target ketone. This method is chosen for its reliability and the relative stability of the intermediates.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Claisen Condensation A 4-Methylpyrimidine B Pyrimidine-4-carboxylic acid A->B  KMnO4, H2O, Heat   C Pyrimidine-4-carboxylic acid D Ethyl pyrimidine-4-carboxylate C->D  Ethanol, H2SO4 (cat.), Reflux   E Ethyl pyrimidine-4-carboxylate G This compound E->G  NaOEt, Toluene, Reflux   F 1-(4-Methoxyphenyl)ethanone F->G  NaOEt, Toluene, Reflux  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Pyrimidine-4-carboxylic acid

  • To a stirred solution of 4-methylpyrimidine (10.0 g, 0.106 mol) in 200 mL of water, slowly add potassium permanganate (KMnO₄) (33.6 g, 0.213 mol) in portions, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with hot water (2 x 50 mL).

  • Combine the filtrates and acidify with concentrated HCl to pH 3. The product will precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield pyrimidine-4-carboxylic acid.

Step 2: Synthesis of Ethyl pyrimidine-4-carboxylate

  • Suspend pyrimidine-4-carboxylic acid (10.0 g, 0.081 mol) in 150 mL of absolute ethanol.

  • Add concentrated sulfuric acid (2 mL) dropwise as a catalyst.

  • Heat the mixture to reflux for 8 hours until the starting material is consumed (monitored by TLC).

  • Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium (2.2 g, 0.096 mol) in 50 mL of absolute ethanol.

  • In a separate flask, dissolve ethyl pyrimidine-4-carboxylate (12.2 g, 0.080 mol) and 1-(4-methoxyphenyl)ethanone (12.0 g, 0.080 mol) in 100 mL of dry toluene.

  • Add the sodium ethoxide solution dropwise to the toluene mixture at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture, quench with 50 mL of 1M HCl, and separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting solid by recrystallization from an ethanol/water mixture to yield the final product.

Physicochemical and Spectroscopic Profile

The structural identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

PropertyPredicted Value
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
LogP ~2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Appearance Off-white to pale yellow solid

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.8 (d, 1H, pyrimidine-H), ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 1H, pyrimidine-H), ~6.9 (d, 2H, Ar-H ortho to OMe), ~4.3 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~195 (C=O), ~164 (Ar-C-OMe), ~158-150 (pyrimidine-C), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~55 (-OCH₃), ~45 (-CH₂-).

  • Mass Spec (ESI+): m/z 229.0977 [M+H]⁺.

Biological Context and Therapeutic Potential (Based on Analogs)

The therapeutic potential of this compound is best understood by examining the biological activities of its close structural relatives. The literature strongly suggests that this scaffold is relevant to oncology.

Role as Poly (ADP-Ribose) Polymerase (PARP) Inhibitors

Recent studies have developed pyrimidine-based ethanone derivatives as inhibitors of PARP1, a key enzyme in DNA single-strand break repair.[1][2] In a 2022 study, compounds featuring a 1-(piperazin-1-yl)-2-((pyrimidin-4-yl)oxy)ethanone core were synthesized and showed significant efficacy against breast cancer cell lines.[2] One lead compound exhibited an IC₅₀ value of 18 µM and was shown to inhibit the catalytic activity of PARP1, leading to increased DNA damage and caspase-mediated apoptosis.[1][2] The ethanone linker between the pyrimidine and the second aromatic ring is a critical structural feature, suggesting that the title compound could engage with the PARP1 active site.

Activity as Antitubulin Agents

The methoxyphenyl-pyrimidine framework is a known pharmacophore for antimitotic agents that target tubulin polymerization. A potent antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was found to inhibit tubulin assembly by binding to the colchicine site.[4] This compound induced mitotic arrest and microtubule loss in cancer cells, with GI₅₀ values in the nanomolar range.[4] Although the linker chemistry differs, the presence of both the 4-methoxyphenyl and pyrimidine groups in the title compound makes it a candidate for investigation as a microtubule-depolymerizing agent.

Potential as Protein Kinase Inhibitors

The pyrimidine scaffold is central to the design of numerous FDA-approved kinase inhibitors. Research has shown that pyrazolo[3,4-b]pyridines containing a 3-(4-methoxyphenyl) substituent are effective inhibitors of Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9), which are crucial regulators of the cell cycle.[3] Furthermore, various patents describe complex aminopyrimidine derivatives, often containing a methoxyphenyl group, as potent modulators of mutated Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are implicated in tumor proliferation and survival.[5][6]

G cluster_0 Potential Cellular Targets of the Scaffold cluster_1 Downstream Cellular Processes Target {this compound Scaffold} PARP PARP1 Target->PARP Tubulin Microtubules Target->Tubulin Kinase Protein Kinases (CDK, EGFR) Target->Kinase DNARepair DNA Repair Inhibition PARP->DNARepair Inhibits Mitosis Mitotic Arrest Tubulin->Mitosis Disrupts CellCycle Cell Cycle Arrest Kinase->CellCycle Inhibits Apoptosis Apoptosis Induction DNARepair->Apoptosis Leads to CellCycle->Apoptosis Can lead to

Caption: Potential mechanisms of action based on analog studies.

Summary of Analog Activity Data

The following table summarizes quantitative data from key analogs reported in the literature, providing a benchmark for the potential efficacy of the title compound.

Analog Compound ClassTargetCell LineActivity (IC₅₀ / GI₅₀)Reference
Thiouracil Amide (Pyrimidine core)PARP1 / Cell ViabilityMCF-7 (Breast Cancer)18.23 µM[2]
Cyclopenta[d]pyrimidin-4-aminiumTubulin / Cell ViabilityNCI-60 PanelNanomolar Range[4]
Pyrazolo[3,4-b]pyridineCDK2(Enzymatic Assay)1.63 µM[3]
Pyrazolo[3,4-b]pyridineCDK9(Enzymatic Assay)0.26 µM[3]
Pyrazolo[3,4-b]pyridineCell ViabilityHela (Cervical Cancer)2.59 µM[3]

Conclusion and Future Directions

While the specific compound this compound does not have a well-documented history, a thorough analysis of its structural analogs provides a compelling case for its potential as a biologically active agent. The convergence of data points to a high probability of activity in the oncology space, with potential mechanisms involving PARP inhibition, microtubule disruption, and kinase modulation.

Future work should focus on the following:

  • Chemical Synthesis and Validation: Execute the proposed synthesis and confirm the compound's structure and purity using modern analytical methods.

  • In Vitro Screening: Screen the compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Mechanistic Assays: Conduct enzymatic assays to directly measure its inhibitory activity against PARP1, tubulin polymerization, and a panel of relevant protein kinases (e.g., CDK2, CDK9, Aurora A, EGFR).

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the methoxy group on the phenyl ring and substitutions on the pyrimidine ring to optimize potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this fundamental and promising chemical scaffold can be systematically explored and potentially exploited for the development of novel targeted therapies.

References

  • Brito, I., Bolte, M., Pérez-Fermann, M., & Kesternich, V. (n.d.). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. IUCrData. Available at: [Link]

  • Holton, S. J., et al. (2011). Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. Journal of Medicinal Chemistry, 54(17), 6151-5. Available at: [Link]

  • Holton, S. J., et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]

  • Awad, S. M., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 65-73. Available at: [Link]

  • MSN Laboratories Private Limited. (2014). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. Google Patents.
  • Liu, C., et al. (2019). Patent Application Publication: US 2019/0152948 A1. Googleapis.com. Available at: [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available at: [Link]

  • Shabaan, M. A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(21), 7490. Available at: [Link]

  • Bristol-Myers Squibb Company. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. Google Patents.
  • Witan, J., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Technical Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutics is a cornerstone of modern medicine, demanding a deep understanding of the molecular interactions between small molecules and their biological targets. This technical guide focuses on the compound 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone , a molecule of interest due to its hybrid structure incorporating both a pyrimidine and a methoxyphenyl moiety, both of which are prevalent in a wide array of biologically active compounds. While the specific biological targets of this particular molecule are not yet extensively documented, its chemical architecture provides a fertile ground for hypothesis-driven target discovery. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the identification and validation of its potential biological targets. We will delve into computational prediction methodologies, detail robust experimental protocols for target elucidation, and provide a framework for integrating these approaches to build a compelling case for the compound's mechanism of action.

Introduction: The Rationale for Target Discovery

The precise identification of a small molecule's biological target(s) is a critical juncture in the drug discovery and development pipeline.[1] A clear understanding of the mechanism of action is paramount for optimizing lead compounds, predicting potential on- and off-target effects, and ultimately, ensuring the safety and efficacy of a therapeutic candidate.[1] The subject of this guide, this compound, presents a compelling case for target identification due to the well-established pharmacological importance of its constituent chemical scaffolds.

The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] Similarly, the methoxyphenyl moiety is a common feature in a variety of biologically active compounds.[7][8] The combination of these two pharmacophores in a single molecule suggests a high probability of interaction with one or more biological targets, making a systematic investigation into its mechanism of action a worthwhile endeavor.

This guide will provide a structured and technically detailed roadmap for elucidating the biological targets of this compound, moving from initial in silico predictions to rigorous experimental validation.

Deconstructing the Scaffolds: Generating Initial Hypotheses

A logical starting point for target identification is to analyze the known biological activities of the core chemical motifs within this compound. This allows for the formulation of initial, testable hypotheses.

The Pyrimidine Core: A Hub of Biological Activity

The pyrimidine ring is a six-membered heterocyclic compound that is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in a vast number of synthetic compounds with a wide spectrum of biological activities.[3][6]

  • Anticancer Properties: A significant number of pyrimidine derivatives function as anticancer agents by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.[2][5] For example, pyrimidine-based drugs have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR).[5]

  • Antimicrobial and Antiviral Activity: The pyrimidine scaffold is also found in numerous antimicrobial and antiviral drugs.[3][4]

  • Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, in some cases superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The Methoxyphenyl Moiety: A Versatile Pharmacophore

The presence of a methoxy group on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 4-methoxy substitution, in particular, is a common feature in many biologically active compounds.

  • Antimicrobial and Antifungal Activity: Methoxyphenyl derivatives have been shown to possess antibacterial and antifungal properties.[9]

  • Anticancer Potential: Chalcones and other compounds containing the methoxyphenyl group have demonstrated cytotoxic effects against various cancer cell lines.[10]

  • Enzyme Inhibition: The methoxyphenyl moiety can contribute to the binding affinity of a molecule for various enzyme targets. For instance, a study on structurally related pyrimidine derivatives containing a methoxybenzyl group identified Poly (ADP-Ribose) Polymerase (PARP) as a potential target in human breast cancer cells.[11][12]

Based on this analysis of the constituent scaffolds, a preliminary list of potential target classes for this compound can be generated.

Potential Target Class Rationale based on Chemical Scaffold Supporting Evidence
Protein KinasesThe pyrimidine core is a well-established kinase inhibitor scaffold.Pyrimidine derivatives are known to inhibit EGFR and other kinases.[2][5]
Poly (ADP-Ribose) Polymerase (PARP)Structurally related compounds with a methoxybenzylthio-pyrimidine core have shown PARP inhibitory activity.[11][12]Thiouracil amides with similar structures have been found to target PARP1.[11][12]
Dihydrofolate Reductase (DHFR)Some pyrimidine-based compounds act as anti-folate agents.[11]Thiouracil-based compounds can exert their effects through an anti-folate mechanism.[11]
MicrotubulesCertain pyrimidine derivatives with a methoxyphenyl group have been identified as potent antitubulin agents.[13]A cyclopenta[d]pyrimidin-4-aminium chloride derivative with a methoxyphenyl group was found to be a microtubule depolymerizing agent.[13]
Enzymes involved in microbial metabolismBoth pyrimidine and methoxyphenyl moieties are present in various antimicrobial agents.[3][4][9]The broad antimicrobial activity of these scaffolds suggests potential inhibition of essential microbial enzymes.

In Silico Target Prediction: A Computational First Pass

Before embarking on resource-intensive experimental work, computational methods can be employed to narrow down the list of potential targets and prioritize experimental efforts.[14][15][16] These in silico approaches leverage the vast amount of existing biological and chemical data to predict potential interactions between a small molecule and protein targets.

Ligand-Based Approaches

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[17] These approaches compare the chemical features of this compound to databases of compounds with known biological targets.

  • Compound Representation: Convert the 2D structure of this compound into a machine-readable format (e.g., SMILES or SDF).

  • Database Selection: Choose a suitable public or commercial database that links chemical structures to biological targets (e.g., ChEMBL, PubChem, BindingDB).

  • Similarity Searching: Utilize a similarity search algorithm (e.g., Tanimoto similarity based on chemical fingerprints) to identify compounds in the database that are structurally similar to the query molecule.[17]

  • Target Annotation: Analyze the annotated biological targets of the most similar compounds.

  • Hypothesis Generation: If a statistically significant number of similar compounds are active against a particular target or target family, this provides a strong hypothesis for experimental validation.

Structure-Based Approaches (Reverse Docking)

If a high-quality 3D structure of the compound can be generated, structure-based methods can be used to predict its binding to a panel of protein targets. This approach, often referred to as reverse docking, involves docking the small molecule into the binding sites of a large number of proteins.

  • 3D Structure Generation: Generate a low-energy 3D conformation of this compound using a computational chemistry software package.

  • Target Database Selection: Select a database of 3D protein structures (e.g., the Protein Data Bank - PDB) or a curated set of druggable proteins.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically place the compound into the binding sites of the selected protein targets and score the potential binding affinity.[16]

  • Scoring and Ranking: Rank the protein targets based on the predicted binding energies or docking scores.

  • Filtering and Prioritization: Filter the results based on biological relevance and druggability to generate a prioritized list of potential targets for experimental validation.[18]

The following diagram illustrates the general workflow for in silico target prediction:

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach l_start 2D Structure of Compound l_sim Similarity Searching l_start->l_sim l_db Chemical Databases (ChEMBL, PubChem) l_db->l_sim l_targets Annotated Targets of Similar Compounds l_sim->l_targets hypotheses Prioritized Target Hypotheses l_targets->hypotheses s_start 3D Structure of Compound s_dock Reverse Docking s_start->s_dock s_db Protein Structure Databases (PDB) s_db->s_dock s_targets Ranked Protein Targets s_dock->s_targets s_targets->hypotheses caption In Silico Target Prediction Workflow

Caption: Workflow for in silico target prediction of this compound.

Experimental Target Identification and Validation: From Hypothesis to Evidence

While in silico methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets of a small molecule.[1][19][20][21] This section details several powerful experimental approaches for target deconvolution.

Affinity-Based Methods: Fishing for Targets

Affinity-based methods utilize the binding interaction between the small molecule and its target protein to isolate and identify the target.[1][22] Affinity chromatography coupled with mass spectrometry (AC-MS) is a widely used technique in this category.[23][24]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., agarose beads).[1][22] It is crucial to ensure that the modification does not abolish the biological activity of the compound.

  • Affinity Matrix Preparation: Covalently attach the modified compound to the solid support to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue that is responsive to the compound.

  • Affinity Pull-Down: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix, often by using a competitor compound or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[23]

  • Data Analysis: Compare the proteins identified from the compound-bound matrix to those from a control matrix (without the compound) to identify specific binders.

The following diagram illustrates the AC-MS workflow:

ac_ms_workflow probe Synthesize Affinity Probe (Compound + Linker + Tag) matrix Immobilize Probe on Solid Support probe->matrix pulldown Incubate Lysate with Affinity Matrix matrix->pulldown lysate Prepare Cell Lysate lysate->pulldown wash Wash to Remove Non-Specific Binders pulldown->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms analysis Data Analysis and Target Identification ms->analysis caption Affinity Chromatography-Mass Spectrometry Workflow

Caption: Workflow for target identification using AC-MS.

Chemical Proteomics: Probing the Proteome

Chemical proteomics has emerged as a powerful set of techniques for identifying the targets of small molecules in a native biological context.[19][20][21][25] These methods can provide a global view of the interactions between a compound and the proteome.

ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes.[22][25] If this compound is suspected to be an enzyme inhibitor, an ABPP approach can be highly effective.

  • Probe Design and Synthesis: Design and synthesize an activity-based probe that is structurally similar to the compound of interest but also contains a reactive "warhead" that can form a covalent bond with a catalytic residue in the active site of the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[25]

  • Proteome Labeling: Incubate the proteome (cell lysate or intact cells) with the ABPP probe.

  • Competitive Inhibition: In a parallel experiment, pre-incubate the proteome with an excess of this compound before adding the ABPP probe. If the compound binds to the target enzyme, it will block the binding of the probe.

  • Detection and Identification: Visualize the labeled proteins by gel electrophoresis and identify the proteins that show reduced labeling in the presence of the competitor compound using mass spectrometry.

DARTS is a label-free method that exploits the fact that the binding of a small molecule can stabilize its target protein against proteolysis.[1][26]

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with the compound of interest and a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the compound-treated and control lysates and incubate for a defined period.

  • Digestion Quenching: Stop the digestion reaction.

  • Protein Separation and Identification: Separate the remaining proteins by SDS-PAGE and identify the protein bands that are protected from digestion in the compound-treated sample compared to the control using mass spectrometry.[1]

Cell-Based Assays: Validating Target Engagement and Function

Once a list of putative targets has been generated through in silico and biochemical methods, it is crucial to validate these targets in a cellular context.[27][28][29][30][31] Cell-based assays can confirm that the compound engages the target in living cells and modulates its function, leading to a measurable phenotypic outcome.

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

    • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify the binding of a compound to a target protein.

  • Functional Assays:

    • Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the effect of the compound on the pathway's activity.[30]

    • Enzyme Activity Assays: For enzymatic targets, measure the effect of the compound on the enzyme's activity in cell lysates or using purified enzyme.

    • Phenotypic Assays: Assess the effect of the compound on cellular phenotypes that are known to be regulated by the putative target, such as cell viability, proliferation, apoptosis, or migration.[27][28]

  • Target Knockdown/Knockout Studies:

    • Use techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.

    • If the cells become less sensitive to the compound after target knockdown/knockout, it provides strong evidence that the compound exerts its effects through that target.

The following diagram illustrates the integration of these experimental approaches:

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation acms Affinity Chromatography- Mass Spectrometry putative_targets Putative Targets acms->putative_targets darts DARTS darts->putative_targets abpp Activity-Based Protein Profiling abpp->putative_targets engagement Target Engagement Assays (CETSA, NanoBRET™) functional Functional Assays (Reporter, Enzyme Activity) engagement->functional phenotypic Phenotypic Assays (Viability, Apoptosis) functional->phenotypic knockdown Target Knockdown/Knockout phenotypic->knockdown validated_target Validated Biological Target knockdown->validated_target putative_targets->engagement caption Integrated Experimental Workflow for Target Identification and Validation

Caption: An integrated workflow for the experimental identification and validation of biological targets.

An Integrated Strategy for Target Discovery

A robust and efficient target identification strategy for this compound will involve a multi-pronged approach that integrates computational and experimental methods. The following is a recommended workflow:

  • In Silico Profiling: Begin with comprehensive in silico screening using both ligand-based and structure-based methods to generate a prioritized list of potential targets.

  • Broad-Spectrum Experimental Screening: Employ a high-throughput experimental method, such as affinity chromatography-mass spectrometry or DARTS, to identify interacting proteins from a relevant cell lysate.

  • Hypothesis Refinement: Compare the results from the in silico and experimental screens to identify high-confidence candidate targets that are supported by both approaches.

  • Orthogonal Validation: Use a secondary, orthogonal method to confirm the initial findings. For example, if a target is identified by AC-MS, validate the interaction using a label-free method like DARTS or CETSA.

  • Functional Characterization: Once a high-confidence target has been identified and validated, perform a series of cell-based functional assays to demonstrate that the compound modulates the target's activity and leads to a relevant cellular phenotype.

  • Mechanism of Action Studies: Conduct further studies to elucidate the precise mechanism of action, such as determining the binding site on the target protein and investigating the downstream effects of target modulation.

Conclusion

The identification of the biological targets of this compound is a critical step in unlocking its therapeutic potential. While direct biological data for this specific compound is currently limited, its chemical structure, featuring the pharmacologically rich pyrimidine and methoxyphenyl moieties, strongly suggests that it is biologically active. By employing a systematic and integrated approach that combines the predictive power of in silico methods with the definitive evidence from experimental techniques such as affinity chromatography, chemical proteomics, and cell-based assays, researchers can confidently elucidate its mechanism of action. This technical guide provides a comprehensive and actionable framework for this endeavor, paving the way for the potential development of a novel therapeutic agent.

References

  • Al-Sha'er, M. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 10, 839473. [Link]

  • Gfeller, D., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research, 41(W1), W547-W552. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

  • Hrubaru, M., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International journal of molecular sciences, 25(15), 8086. [Link]

  • Sadybekov, A. A., et al. (2017). Computational/in silico methods in drug target and lead prediction. Pharmaceutical research, 34(7), 1365–1377. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101509. [Link]

  • Lee, H., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of biomedical science, 30(1), 80. [Link]

  • Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International journal of molecular sciences, 23(19), 11880. [Link]

  • Yuan, Y., et al. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Critical Reviews in Eukaryotic Gene Expression, 28(3), 225-235. [Link]

  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8(1). [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological activities of synthetic pyrimidine derivatives. Journal of the Indian Chemical Society, 101(9), 101458. [Link]

  • Zhou, Y., et al. (2021). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. IntechOpen. [Link]

  • Mallick, P., & Kuster, B. (2010). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 5(2), 147–157. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • Lomenick, B., et al. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies, 19(1), 1-1. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • Onnis, V., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules (Basel, Switzerland), 26(11), 3326. [Link]

  • de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 6-21. [Link]

  • Gupta, N., et al. (2025). Computational Predictions for Multi-Target Drug Design. In Computational Drug Discovery and Design. Springer. [Link]

  • Technology Networks. (2024). New Technique Reveals Where Proteins and Small Molecules Bind Together. [Link]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. [Link]

  • ResearchGate. (n.d.). Coupling Reaction of 3-Methoxyacetanilide and 4-Methoxyphenyl Vinyl Ketone. [Link]

  • Kogen, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313–316. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2848. [Link]

  • Liou, J. P., et al. (2010). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of medicinal chemistry, 53(15), 5636–5645. [Link]

  • International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2848. [Link]

  • Abdellatif, K. R. A., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1735–1751. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYR-260121

Abstract

These application notes provide a comprehensive guide for the synthesis of the novel ketone, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the pyrimidine scaffold.[1] The protocol herein details a robust and reproducible synthetic strategy based on the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with the lithium enolate of 1-(4-methoxyphenyl)ethanone. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental procedures.

Introduction: The Significance of Pyrimidinyl Ketones

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] Consequently, pyrimidine derivatives have garnered immense attention for their diverse and potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2] The incorporation of a ketone functionality onto the pyrimidine ring, particularly at the C4 position, introduces a versatile synthetic handle for further molecular elaboration and can significantly modulate the compound's pharmacological profile.

This compound represents a novel molecular scaffold that merges the biologically privileged pyrimidine ring with a methoxy-substituted phenacyl group. The methoxyphenyl moiety is a common feature in many pharmacologically active compounds, often contributing to enhanced binding affinity and improved pharmacokinetic properties. This detailed guide provides a scientifically grounded protocol for the synthesis of this promising compound, enabling its accessibility for further research and development.

Proposed Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound will be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the C4 position of the pyrimidine ring, which is activated towards nucleophilic attack by the presence of the two ring nitrogen atoms.[3] The key steps of this synthesis are:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 1-(4-methoxyphenyl)ethanone using a strong, non-nucleophilic base to form the corresponding lithium enolate.

  • Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking the electron-deficient C4 position of 4-chloropyrimidine.

  • Chloride Displacement and Product Formation: The subsequent displacement of the chloride leaving group yields the desired product, this compound.

This approach is favored due to the commercial availability of the starting materials and the generally high yields and clean conversions associated with SNAr reactions on activated heteroaromatics.

Reaction Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) ketone 1-(4-Methoxyphenyl)ethanone enolate Lithium Enolate (Nucleophile) ketone->enolate Deprotonation LDA LDA (Lithium Diisopropylamide) in THF, -78 °C chloropyrimidine 4-Chloropyrimidine (Electrophile) enolate->chloropyrimidine Nucleophilic Attack enolate->chloropyrimidine meisenheimer Meisenheimer Complex (Intermediate) chloropyrimidine->meisenheimer Forms product This compound meisenheimer->product Chloride Elimination

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-(4-Methoxyphenyl)ethanoneReagentPlus®, 99%Sigma-Aldrich100-06-1
4-Chloropyrimidine97%Alfa Aesar110-86-1
Diisopropylamine99.5%, anhydrousAcros Organics108-18-9
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Ammonium Chloride (NH₄Cl)ACS reagent, ≥99.5%Fisher Scientific12125-02-9
Ethyl AcetateHPLC gradeVWR141-78-6
HexanesHPLC gradeVWR110-54-3
Anhydrous Sodium SulfateACS reagentEMD Millipore7757-82-6
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Schlenk line or argon/nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11.0 mmol) to the stirred THF.

  • Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

  • In a separate flame-dried flask, dissolve 1-(4-methoxyphenyl)ethanone (1.50 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of 1-(4-methoxyphenyl)ethanone to the freshly prepared LDA solution at -78 °C dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The formation of the lithium enolate is crucial for the subsequent reaction.[4][5]

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve 4-chloropyrimidine (1.14 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the 4-chloropyrimidine solution to the enolate mixture at -78 °C dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to a 4:1 hexanes/ethyl acetate mixture).

  • Combine the fractions containing the desired product (visualized by TLC with UV light) and evaporate the solvent to yield this compound as a solid.

Workflow Diagram

G start Start lda_prep Prepare LDA Solution (-78 °C, 30 min) start->lda_prep enolate_form Form Enolate of Ketone (-78 °C, 1 h) lda_prep->enolate_form snar_reaction Add 4-Chloropyrimidine (Warm to RT, 16 h) enolate_form->snar_reaction workup Aqueous Work-up (NH4Cl Quench, Extraction) snar_reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
PropertyExpected Value
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 60-75%
Melting Point To be determined
Spectroscopic Data

The following are predicted spectroscopic data based on the structure of the target compound and typical values for similar molecules.[6][7][8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.20 (d, 1H, J = 1.2 Hz, Py-H2)

    • δ 8.80 (d, 1H, J = 5.2 Hz, Py-H6)

    • δ 8.00 (d, 2H, J = 8.8 Hz, Ar-H)

    • δ 7.60 (d, 1H, J = 5.2 Hz, Py-H5)

    • δ 7.00 (d, 2H, J = 8.8 Hz, Ar-H)

    • δ 4.50 (s, 2H, -CH₂-)

    • δ 3.90 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 195.0 (C=O)

    • δ 164.0 (Ar-C-OCH₃)

    • δ 159.0 (Py-C2)

    • δ 158.0 (Py-C6)

    • δ 151.0 (Py-C4)

    • δ 131.0 (Ar-CH)

    • δ 129.0 (Ar-C)

    • δ 118.0 (Py-C5)

    • δ 114.0 (Ar-CH)

    • δ 55.5 (-OCH₃)

    • δ 45.0 (-CH₂-)

  • FT-IR (KBr, cm⁻¹):

    • ~3050 (Aromatic C-H stretch)

    • ~2950 (Aliphatic C-H stretch)

    • ~1680 (C=O stretch, aryl ketone)

    • ~1580, 1500 (C=C and C=N stretches, aromatic and pyrimidine rings)

    • ~1260 (C-O stretch, aryl ether)

  • Mass Spectrometry (ESI+):

    • m/z 229.0977 [M+H]⁺ (calculated for C₁₃H₁₃N₂O₂⁺)

Safety Precautions

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times.

  • Diisopropylamine is corrosive and flammable.

  • Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use anhydrous THF and handle in a well-ventilated fume hood.

  • 4-Chloropyrimidine is a toxic and corrosive solid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete enolate formationEnsure all reagents and solvents are anhydrous. Use freshly prepared LDA.
Decomposition of LDAMaintain a low temperature (-78 °C) during LDA preparation and use.
Inactive 4-chloropyrimidineUse fresh, high-purity 4-chloropyrimidine.
Multiple products observed by TLC Self-condensation of the ketoneAdd the ketone solution slowly to the LDA to minimize its concentration.
Reaction at the oxygen of the enolateThis is generally less favored but can occur. Ensure low-temperature conditions.
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography (e.g., toluene/acetone).

Conclusion

The protocol described in these application notes presents a reliable and efficient method for the synthesis of this compound. By following the detailed steps for enolate formation and nucleophilic aromatic substitution, researchers can access this novel compound in good yields for further investigation in drug discovery and medicinal chemistry programs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the synthesized product.

References

  • Arukwe, J. (1991). Palladium Catalysis in the Synthesis of Hydroxymethylfuryl Pyrimidinyl Ketones. Acta Chemica Scandinavica, 45, 914-918.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Snégaroff, K., et al. (2009).
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Bommegowda, Y. D., et al. (2012). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research, 4(11), 4888-4893.
  • Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475.
  • PubChem. (n.d.). 1-[4-[2-Methoxy-6-[[2-(4-methoxyphenyl)ethyl]amino]-4-pyrimidinyl]phenyl]ethanone. Retrieved from [Link]

  • Pawar, M. P., et al. (2012). Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. International Journal for Pharmaceutical Research Scholars, 1(2), 398-403.
  • Li, J., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 10(28), 16428-16433.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. Retrieved from [Link]

  • Wang, L., et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 6(10), 8163-8166.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.
  • Comins, D. L., & Schilling, S. (1994). Palladium-Catalyzed Cross-Coupling in the Synthesis of Pyridinyl Boxazomycin C Analogues. The Journal of Organic Chemistry, 59(18), 5175-5176.
  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(31), 5279-5281.
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Teixidó, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Kesternich, V., et al. (2011). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626.
  • Hirota, K., et al. (1985). Reaction of Ketone Enolates with 2,4-Dichloropyrimidine. A Novel Pyrimidine to Pyridine Interconversion. The Journal of Organic Chemistry, 50(19), 3443-3446.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. Retrieved from [Link]

  • University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Retrieved from [Link]

  • Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • ChemComplete. (2022, May 14). Enolate Chemistry - Formation of Enolates [Video]. YouTube. Retrieved from [Link]

  • Frydman, L., et al. (2013). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Journal of the American Chemical Society, 135(28), 10294-10297.
  • Tolba, M. S., et al. (2021, August 22). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. Retrieved from [Link]

  • Wevers, R. A., et al. (2009). NMR Spectroscopy of Body Fluids. Radboud Repository.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, pyrimidine-containing compounds represent a cornerstone of medicinal chemistry. The pyrimidine scaffold is a key structural motif in a vast array of biologically active molecules, including several approved pharmaceuticals. The target molecule, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone, is a novel compound of significant interest for its potential as an intermediate in the synthesis of more complex drug candidates. Its unique β-keto-pyrimidine structure offers a versatile platform for further chemical elaboration. This guide provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is rooted in fundamental principles of organic chemistry, ensuring a robust and reproducible methodology.

Synthetic Strategy: A Mechanistic Overview

The synthesis of this compound is approached through a convergent synthesis, culminating in a crossed Claisen condensation reaction. This classical C-C bond-forming reaction is ideal for coupling the two key fragments of the target molecule: the 4-methoxyphenylacetyl unit and the pyrimidine-4-carbonyl moiety. The overall synthetic pathway is depicted below and involves the preparation of two crucial ester intermediates followed by their condensation and subsequent decarboxylation.

Synthesis_Overview cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis 4-Methoxyphenylacetic_Acid 4-Methoxyphenylacetic Acid Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) 4-Methoxyphenylacetic_Acid->Ethanol_H2SO4 Ethyl_4_methoxyphenylacetate Ethyl 4-methoxyphenylacetate Ethanol_H2SO4->Ethyl_4_methoxyphenylacetate Crossed_Claisen Crossed Claisen Condensation (NaOEt, Toluene) Ethyl_4_methoxyphenylacetate->Crossed_Claisen 4-Cyanopyrimidine 4-Cyanopyrimidine EtOH_HCl 1. EtOH, HCl (gas) 2. H₂O 4-Cyanopyrimidine->EtOH_HCl Ethyl_pyrimidine_4_carboxylate Ethyl pyrimidine-4-carboxylate EtOH_HCl->Ethyl_pyrimidine_4_carboxylate Ethyl_pyrimidine_4_carboxylate->Crossed_Claisen Intermediate_Ketoester Intermediate β-Keto Ester Crossed_Claisen->Intermediate_Ketoester Decarboxylation Hydrolysis & Decarboxylation (aq. H₂SO₄, heat) Intermediate_Ketoester->Decarboxylation Final_Product 1-(4-Methoxyphenyl)-2- pyrimidin-4-ylethanone Decarboxylation->Final_Product

Caption: Overall synthetic workflow for this compound.

The rationale for this approach lies in the reactivity of the chosen intermediates. Ethyl pyrimidine-4-carboxylate lacks α-hydrogens, making it an ideal electrophile in a crossed Claisen condensation as it cannot undergo self-condensation.[1] Conversely, ethyl 4-methoxyphenylacetate possesses acidic α-hydrogens and can be readily deprotonated by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. The subsequent reaction between this enolate and the pyrimidine ester, followed by acidic workup and decarboxylation, yields the target ketone.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-methoxyphenylacetate

This initial step involves a standard Fischer esterification of the commercially available 4-methoxyphenylacetic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylacetic acid166.1710.0 g0.060
Absolute Ethanol46.0750 mL-
Concentrated Sulfuric Acid98.081 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Diethyl Ether74.12As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4-methoxyphenylacetic acid (10.0 g, 0.060 mol) and absolute ethanol (50 mL).

  • While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-methoxyphenylacetate as a colorless oil. The product can be used in the next step without further purification if it appears clean by TLC.

Part 2: Synthesis of Ethyl pyrimidine-4-carboxylate

This procedure is adapted from established methods for the synthesis of pyrimidine carboxylates.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanopyrimidine105.105.0 g0.0476
Absolute Ethanol46.07100 mL-
Hydrogen Chloride (gas)36.46Saturate-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a gas inlet tube and a magnetic stirrer, dissolve 4-cyanopyrimidine (5.0 g, 0.0476 mol) in absolute ethanol (100 mL).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved.

  • Seal the flask and allow it to stand at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. To the residue, add 100 mL of a 1:1 mixture of diethyl ether and water.

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate imidate.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl pyrimidine-4-carboxylate. Purify by column chromatography on silica gel if necessary.

Part 3: Crossed Claisen Condensation and Decarboxylation

This is the key bond-forming step followed by the final transformation to the target ketone.

Claisen_Mechanism cluster_enolate Enolate Formation cluster_condensation Condensation cluster_elimination Elimination & Decarboxylation Ester1 Ethyl 4-methoxyphenylacetate Base NaOEt Ester1->Base Deprotonation Enolate Enolate Base->Enolate Ester2 Ethyl pyrimidine-4-carboxylate Enolate->Ester2 Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate Ester2->Tetrahedral_Int Beta_Keto_Ester β-Keto Ester Tetrahedral_Int->Beta_Keto_Ester Loss of EtO⁻ Hydrolysis H₃O⁺, Δ Beta_Keto_Ester->Hydrolysis Beta_Keto_Acid β-Keto Acid Hydrolysis->Beta_Keto_Acid Decarboxylation -CO₂ Beta_Keto_Acid->Decarboxylation Final_Product Final Ketone Decarboxylation->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation and Decarboxylation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium metal22.991.2 g0.052
Absolute Ethanol46.0725 mL-
Ethyl 4-methoxyphenylacetate194.239.2 g0.047
Ethyl pyrimidine-4-carboxylate152.157.2 g0.047
Toluene (dry)92.14100 mL-
Sulfuric Acid (10% aq.)98.08As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 250 mL flask under an inert atmosphere (nitrogen or argon), carefully add sodium metal (1.2 g, 0.052 mol) in small pieces to absolute ethanol (25 mL). Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the freshly prepared sodium ethoxide solution, add dry toluene (100 mL). Then, add ethyl 4-methoxyphenylacetate (9.2 g, 0.047 mol) dropwise at room temperature.[1] Stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of ethyl pyrimidine-4-carboxylate (7.2 g, 0.047 mol) in dry toluene (20 mL) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 10% aqueous sulfuric acid (100 mL).

  • Transfer the mixture to a round-bottom flask and heat to reflux for 2-3 hours to effect hydrolysis and decarboxylation.[2][3] The evolution of CO₂ should be observed.

  • Cool the mixture and transfer to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Data for this compound:

  • ¹H NMR: Expect signals corresponding to the methoxy group (singlet, ~3.8 ppm), the methylene protons (singlet, ~4.3 ppm), the aromatic protons of the methoxyphenyl ring (two doublets, ~6.9 and 7.9 ppm), and the pyrimidine protons (doublet, doublet, and doublet of doublets for H5, H6, and H2 respectively, in the region of 7.5-9.2 ppm).

  • ¹³C NMR: Signals for the ketone carbonyl (~195 ppm), methoxy carbon (~55 ppm), methylene carbon, and the aromatic and pyrimidine carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂N₂O₂ = 228.25 g/mol ).

  • FT-IR: Characteristic absorption bands for the C=O stretch of the ketone (~1680 cm⁻¹) and C=N stretches of the pyrimidine ring.

Yield and Purity:

StepProductTheoretical Yield (g)Expected Yield Range (%)Purity (by HPLC/NMR)
1Ethyl 4-methoxyphenylacetate11.785-95%>95%
2Ethyl pyrimidine-4-carboxylate7.260-75%>98%
3This compound10.750-65% (over 2 steps)>99% after purification

Conclusion and Future Perspectives

This detailed protocol outlines a reliable and scalable synthesis of this compound. The methodology leverages a strategic crossed Claisen condensation, a powerful tool in the synthetic chemist's arsenal. The successful synthesis and purification of this compound will provide researchers with a valuable building block for the development of novel therapeutics. The versatile ketone functionality allows for a wide range of subsequent chemical transformations, opening avenues for the creation of diverse libraries of pyrimidine-based compounds for biological screening.

References

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Decarboxylation. Master Organic Chemistry. (2022, May 20). Retrieved January 21, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. (2024, September 9). Retrieved January 21, 2026, from [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. (2024, September 30). Retrieved January 21, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crossed Claisen Condensation. YouTube. (2021, May 6). Retrieved January 21, 2026, from [Link]

  • Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Semantic Scholar. (2024, September 9). Retrieved January 21, 2026, from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems1,2. Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

  • 23.7 The Claisen Condensation Reaction. OpenStax. (2023, September 20). Retrieved January 21, 2026, from [Link]

  • ethyl 4-methoxyphenyl acetate. The Good Scents Company. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Can anyone suggest a suitable method for the Claisen condensation?. ResearchGate. (2014, September 17). Retrieved January 21, 2026, from [Link]

  • Decarboxylation of beta-Carbonyl Acids. YouTube. (2011, September 22). Retrieved January 21, 2026, from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation process of ethyl p-methoxycinnamate. Google Patents. (n.d.).
  • Ethyl 4-methoxyphenylacetate. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Potential Applications

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is a heterocyclic ketone with a molecular structure that suggests significant potential in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in biologically active compounds, including numerous approved drugs.[1] Pyrimidine derivatives are known to interact with a variety of biological targets such as enzymes and receptors, making them crucial in the development of pharmaceuticals.[1] The methoxyphenyl group can enhance pharmacokinetic properties and provides a site for further functionalization. This combination of a privileged heterocyclic core with a modifiable phenyl ring makes this compound an attractive building block for the synthesis of novel therapeutic agents. For instance, related pyrimidine structures have been investigated as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and as ROS1 kinase inhibitors.[2][3] This document provides a comprehensive guide to a proposed synthetic route for this compound, including a detailed reaction mechanism and experimental protocols, to aid researchers in its synthesis and further exploration of its potential applications.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A plausible and efficient method for the synthesis of this compound involves a Claisen-Schmidt condensation followed by a cyclization reaction to form the pyrimidine ring. This approach is well-established for the synthesis of chalcones and subsequent pyrimidine formation.[4] The key disconnection in our retro-synthetic analysis is the C-C bond between the carbonyl group and the pyrimidine ring, leading back to a chalcone intermediate.

Experimental Protocols: A Step-by-Step Guide

This protocol outlines a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

This step involves the base-catalyzed condensation of 4-methoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyacetophenone150.1710.0 g0.0666
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.169.5 g (10 mL)0.0797
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (10.0 g, 0.0666 mol) and toluene (100 mL).

  • Stir the mixture until the 4-methoxyacetophenone is completely dissolved.

  • Add N,N-dimethylformamide dimethyl acetal (9.5 g, 0.0797 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol to yield the pure chalcone intermediate as a solid.

Step 2: Synthesis of this compound

This step involves the cyclization of the chalcone intermediate with formamidine acetate to form the pyrimidine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one205.2510.0 g0.0487
Formamidine acetate104.115.58 g0.0536
Sodium ethoxide68.053.64 g0.0535
Ethanol-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium metal (1.23 g, 0.0535 mol) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Caution: The reaction of sodium with ethanol is exothermic and produces hydrogen gas.

  • To this solution, add formamidine acetate (5.58 g, 0.0536 mol) and stir for 15 minutes.

  • Add a solution of the chalcone intermediate (10.0 g, 0.0487 mol) in ethanol (50 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Reaction Mechanism: A Detailed Elucidation

The synthesis proceeds through a two-step mechanism: enamine formation followed by a cyclocondensation reaction.

Step 1: Enamine (Chalcone) Formation

The reaction of 4-methoxyacetophenone with DMF-DMA proceeds via an initial addition-elimination to form an enamine. The methoxy group of DMF-DMA is a good leaving group, facilitating the reaction.

Step 2: Pyrimidine Ring Formation

The formation of the pyrimidine ring is a classic example of a cyclocondensation reaction.[1] The mechanism involves the following key steps:

  • Michael Addition: The formamidine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated ketone (the chalcone intermediate).

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from one of the nitrogen atoms of the formamidine onto the carbonyl carbon.

  • Dehydration: The resulting heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring.

Visualizing the Synthesis and Mechanism

To further clarify the process, the following diagrams illustrate the overall workflow and the detailed reaction mechanism.

G cluster_workflow Experimental Workflow Start 4-Methoxyacetophenone + N,N-Dimethylformamide dimethyl acetal Step1 Step 1: Chalcone Synthesis (Reflux in Toluene) Start->Step1 Condensation Intermediate (E)-1-(4-methoxyphenyl)-3- (dimethylamino)prop-2-en-1-one Step1->Intermediate Step2 Step 2: Pyrimidine Formation (Formamidine acetate, NaOEt, Reflux in Ethanol) Intermediate->Step2 Cyclization Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: A high-level overview of the two-step synthesis of this compound.

G cluster_mechanism Proposed Reaction Mechanism Chalcone (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one Michael_Adduct Michael Adduct Intermediate Chalcone:f0->Michael_Adduct:f0 1. Michael Addition (Nucleophilic Attack) Formamidine Formamidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct:f0->Cyclized_Intermediate:f0 2. Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate:f0->Dehydrated_Intermediate:f0 3. Dehydration (-H2O) Product This compound Dehydrated_Intermediate:f0->Product:f0 4. Tautomerization

Caption: A step-by-step illustration of the proposed reaction mechanism for the formation of the pyrimidine ring.

Characterization and Data

The final product, this compound, can be characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons from the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group, and a singlet for the methylene protons.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methylene groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂N₂O₂ = 228.25 g/mol ).[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (ketone) stretching, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of this compound. The reaction mechanism is based on well-established principles of organic chemistry, ensuring a high degree of confidence in the proposed pathway. This compound serves as a valuable scaffold for the development of novel bioactive molecules. Researchers and drug development professionals can utilize this guide to synthesize this key intermediate and explore its potential in various therapeutic areas, particularly in the design of kinase inhibitors and other targeted therapies. The straightforward nature of the synthesis also allows for the facile generation of a library of analogues by varying the starting acetophenone and the cyclizing agent, thereby enabling extensive structure-activity relationship (SAR) studies.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • CymitQuimica. This compound.
  • ResearchGate. (PDF)
  • Taylor & Francis Online.
  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • ResearchGate.

Sources

Application Notes & Protocols: A Tiered Strategy for In Vitro Characterization of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, tiered strategy for the in vitro pharmacological characterization of the novel chemical entity, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone . The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting protein kinases. Acknowledging this, we present a logical workflow designed for researchers in drug discovery to systematically evaluate this compound. The protocol begins with a broad assessment of cellular activity, progresses to specific target identification through biochemical screening, and culminates in mechanistic validation in a cellular context. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction: Rationale for a Phased Investigative Approach

The compound this compound, hereafter referred to as Cmpd-X , possesses structural motifs common to a vast number of biologically active agents. The pyrimidine ring, in particular, is a well-established hinge-binding region for ATP-competitive inhibitors of protein kinases, a class of enzymes deeply implicated in oncology and inflammatory diseases.[1][2]

However, without a predetermined biological target, a high-throughput, unbiased screening approach is inefficient. A more rational strategy involves a phased or "tiered" cascade of assays. This application note details a four-tier workflow:

  • Tier 1: Phenotypic Screening: Does Cmpd-X exert a measurable effect on whole cells? This initial step assesses general bioactivity and cytotoxicity.

  • Tier 2: Target Class Identification: If bioactive, what class of enzymes does it interact with? A broad, biochemical screen against the most probable target family—protein kinases—is performed to identify initial "hits."

  • Tier 3: Hit Confirmation & Potency: The initial hits are validated, and their precise inhibitory potency (IC₅₀) is determined through dose-response analysis.

  • Tier 4: Cellular Mechanism of Action: Does the compound engage its target and inhibit its function within a living cell? This crucial step confirms the physiological relevance of the biochemical findings.

This structured methodology ensures that resources are allocated efficiently, building a robust data package that logically progresses from a general observation to a specific, validated mechanism of action.

Tier 1: Primary Assessment of General Cellular Activity

The first objective is to determine if Cmpd-X is cell-permeable and impacts cell health, typically measured as a loss of metabolic activity or proliferation. A negative result here might deprioritize the compound, whereas a positive result provides a concentration range for subsequent, more specific assays.

Core Assay: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS into a colored formazan product, which is soluble in the cell culture medium.[3][4] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[5]

Experimental Workflow: Cell Viability Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate t1 Add Cmpd-X Dilutions to Cells p1->t1 p2 Prepare Serial Dilution of Cmpd-X p2->t1 t2 Incubate for 72 hours t1->t2 r1 Add MTS Reagent to each well t2->r1 r2 Incubate for 1-4 hours r1->r2 r3 Measure Absorbance at 490 nm r2->r3 a1 Calculate % Viability vs. Vehicle Control r3->a1 a2 Plot Dose-Response Curve & Determine GI₅₀ a1->a2

Caption: Workflow for MTS-based cell viability assay.

Detailed Protocol: MTS Assay for Growth Inhibition (GI₅₀)
  • Cell Plating:

    • Culture human cancer cells (e.g., HeLa or A549) in appropriate medium.

    • Trypsinize and count cells, then seed 5,000 cells per well in 100 µL of medium into a 96-well clear-bottom plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

    • Perform a serial 3-fold dilution series in culture medium to create working solutions (e.g., from 100 µM down to 0.05 µM in 10 steps). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (0.5% DMSO) and "untreated control" wells.

  • Incubation:

    • Return the plate to the incubator for 72 hours.

  • MTS Reagent Addition and Readout:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of "media only" blank wells from all other wells.

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100[3]

    • Plot % Viability against the log of the Cmpd-X concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

ParameterDescriptionExample Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well5,000
Treatment Duration Period of compound exposure72 hours
Positive Control Known cytotoxic agentStaurosporine (1 µM)
Vehicle Control Solvent for compound0.5% DMSO
Readout Spectrophotometric measurementAbsorbance at 490 nm
Endpoint Potency metricGI₅₀ (µM)

Tier 2: Target Class Identification via Biochemical Profiling

A positive hit in the cell viability assay (e.g., GI₅₀ < 20 µM) warrants further investigation. Based on the pyrimidine scaffold, we hypothesize that Cmpd-X may target one or more protein kinases. The most direct way to test this is to screen the compound against a broad panel of purified kinases in a cell-free biochemical assay.

Core Assay: ADP-Glo™ Universal Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[8] This universal format is compatible with virtually any kinase.[9]

Principle of the ADP-Glo™ Kinase Assay

G cluster_reaction Step 1: Kinase Reaction cluster_detection1 Step 2: ATP Depletion cluster_detection2 Step 3: ADP to ATP Conversion & Detection compound Cmpd-X (Inhibitor) kinase Kinase Enzyme compound->kinase Inhibition adp ADP kinase->adp atp ATP atp->adp substrate Substrate p_substrate Phospho-Substrate substrate->p_substrate reagent_a ADP-Glo™ Reagent adp->reagent_a + Unreacted ATP reagent_b Kinase Detection Reagent adp->reagent_b reagent_a->adp ADP Remains light Luminescent Signal reagent_b->light Luciferase Reaction

Caption: Principle of the luminescent ADP-Glo™ kinase assay.

Representative Protocol: Single-Point Kinase Panel Screen

This protocol describes a single-concentration screen (e.g., at 10 µM) to identify potential kinase targets.

  • Reagent Preparation:

    • Thaw recombinant kinase enzymes, substrates, and ATP on ice.

    • Prepare a 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT).

    • Dilute enzymes and substrates to working concentrations in 1x Kinase Buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of 1x Kinase Buffer to all wells.

    • Add 2.5 µL of Cmpd-X (at 4x final concentration, e.g., 40 µM) to test wells.

    • Add 2.5 µL of vehicle (DMSO) to positive control (100% activity) wells.

    • Add 2.5 µL of a known inhibitor for each kinase to negative control wells.

  • Kinase Reaction:

    • Add 5 µL of a master mix containing the kinase enzyme and its specific substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for each specific kinase).[1]

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Lumi_inhibitor / Lumi_vehicle))

ParameterDescriptionExample Value
Platform Luminescence-based ADP detectionADP-Glo™
Compound Conc. Single concentration for screening10 µM
ATP Conc. Set near the Kₘ for each kinaseVaries (e.g., 10-100 µM)
Controls Vehicle (0% inhib.), Staurosporine (100% inhib.)DMSO, Staurosporine
Readout LuminescenceRelative Light Units (RLU)
Endpoint % Inhibition>50% inhibition considered a "hit"

Tier 3: Hit Validation and IC₅₀ Potency Determination

Kinases identified as "hits" in the single-point screen must be validated. This involves generating a full 10-point dose-response curve to confirm the inhibitory activity and calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Experimental Workflow: IC₅₀ Determination

G p1 Prepare 10-point Serial Dilution of Cmpd-X p2 Dispense Dilutions into 384-well Plate p1->p2 p3 Add Kinase/Substrate Mix p2->p3 p4 Initiate with ATP p3->p4 p5 Incubate (e.g., 60 min) p4->p5 p6 Add ADP-Glo™ Reagents (Stop & Detect) p5->p6 p7 Measure Luminescence p6->p7 p8 Plot % Inhibition vs. [Cmpd-X] & Fit Curve p7->p8 p9 Calculate IC₅₀ Value p8->p9

Caption: Workflow for biochemical IC₅₀ determination.

Protocol: Dose-Response Curve Generation

The protocol is identical to the Tier 2 screen, with one critical change:

  • Compound Addition: Instead of a single concentration, a 10-point, 3-fold serial dilution of Cmpd-X is prepared (e.g., from 30 µM to 1.5 nM). These dilutions are added to the assay plate in triplicate to generate a dose-response curve.

Data Presentation: IC₅₀ Values

The results are best summarized in a table.

Kinase TargetIC₅₀ (nM) [Cmpd-X]Hill Slope
Kinase A 150.21.10.992
Kinase B 875.60.90.987
Kinase C > 10,000N/AN/A

Tier 4: Cellular Mechanism of Action Validation

A potent biochemical IC₅₀ is promising, but it doesn't guarantee efficacy in a living cell.[10] Tier 4 assays are critical to confirm that Cmpd-X can enter the cell, bind to its target kinase (target engagement), and inhibit its signaling function (pathway modulation).

Core Assay 1: NanoBRET™ Cellular Target Engagement

The NanoBRET™ assay measures compound binding to a target protein within intact cells.[11] The target kinase is expressed as a fusion to NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the kinase is added to the cells. When the tracer binds, its close proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and competes with the tracer for the kinase binding site will disrupt BRET, causing a measurable decrease in the signal.[10]

Core Assay 2: Cellular Phospho-Substrate Assay (TR-FRET)

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase.[12] After treating cells with the inhibitor, the cells are lysed. The lysate is analyzed using a TR-FRET immunoassay containing two antibodies: one for the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and another specific to the phosphorylated form of the substrate (labeled with an acceptor fluorophore). When both antibodies bind, FRET occurs. Inhibition of the kinase leads to less phosphorylated substrate, reducing the FRET signal.[12]

Signaling Pathway & Assay Intervention

G cluster_cell Inside the Cell Kinase Target Kinase Substrate Substrate Kinase->Substrate phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Cmpd-X Inhibitor->Kinase binds & inhibits Assay1 NanoBRET™ Assay (Measures Binding) Assay1->Kinase measures this step Assay2 TR-FRET Assay (Measures Phosphorylation) Assay2->pSubstrate measures this product

Caption: Cmpd-X inhibits the kinase, which is measured by target engagement (NanoBRET™) and phospho-substrate (TR-FRET) assays.

Detailed Protocol: Cellular Phospho-Substrate TR-FRET Assay
  • Cell Culture and Treatment:

    • Seed cells expressing the target kinase and substrate into a 96-well plate and incubate overnight.

    • Starve cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat cells with a serial dilution of Cmpd-X for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 15 minutes to activate the kinase.

  • Cell Lysis:

    • Remove the medium and add 50 µL of lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on an orbital shaker for 10 minutes.

  • TR-FRET Reaction:

    • Transfer 15 µL of lysate to a 384-well white assay plate.

    • Add 5 µL of the antibody mix (containing both Europium- and acceptor-labeled antibodies).

    • Incubate for 2 hours at room temperature, protected from light.

  • Readout:

    • Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) on a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio (Emission₆₆₅ / Emission₆₁₅) and plot against inhibitor concentration to determine the cellular IC₅₀.

Conclusion

This application note outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By progressing logically from broad phenotypic screening to specific biochemical and cellular mechanistic assays, researchers can efficiently build a comprehensive pharmacological profile of the compound. This workflow enables a data-driven assessment of its potential as a therapeutic agent, identifying its primary molecular target and confirming its activity in a physiologically relevant cellular environment.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Bylund, D. B. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Dank, M., et al. (1997). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Bemis, K. G., et al. (2016). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]

  • GPR17 Consortium. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Lo, C., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]

  • Desai, D. H., et al. (2016). Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals. [Link]

  • Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Activity Testing of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive, multi-tiered framework for the systematic in vitro evaluation of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone , a novel pyrimidine-based compound, for its potential as an antimicrobial agent. We present a logical progression of detailed protocols, from initial qualitative screening to quantitative assessment of potency and preliminary safety profiling. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the primary stages of antimicrobial drug discovery.

Introduction: The Rationale for Investigating Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[3] This inherent biocompatibility and its capacity to form multiple hydrogen bonds and engage in various molecular interactions make it an attractive core for designing new therapeutic agents.[2] Numerous studies have demonstrated that modifications to the pyrimidine scaffold can yield compounds with potent activity against a range of pathogens, often by targeting essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR).[2][6]

The specific compound, This compound , combines the pyrimidine core with a methoxyphenyl group, a feature that has been associated with enhanced antimicrobial activity in other heterocyclic structures.[7] Therefore, a structured and rigorous evaluation of its antimicrobial potential is a scientifically sound endeavor. This guide outlines the critical experimental workflow to characterize its activity spectrum, potency, and selectivity.

Tier 1: Preliminary Screening via Agar Disk Diffusion

Scientific Rationale: The agar disk diffusion method is a foundational, qualitative assay used for the initial screening of antimicrobial activity.[8][9] Its primary purpose is to rapidly determine if the test compound exhibits inhibitory effects against a panel of microorganisms. The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a microbial lawn. The presence of a clear "zone of inhibition" (ZOI) around the disk indicates that the compound has successfully inhibited microbial growth. The size of the zone provides a preliminary, albeit non-quantitative, indication of the compound's potency.[10]

Experimental Protocol: Disk Diffusion Assay

Materials:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Media: Mueller-Hinton Agar (MHA)

  • Equipment: Petri dishes (90 mm), sterile filter paper disks (6 mm), micropipettes, sterile swabs, incubator, digital calipers

  • Microbial Strains (ATCC reference strains recommended):

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

    • Fungal: Candida albicans (use Sabouraud Dextrose Agar)

  • Controls:

    • Positive: Ciprofloxacin (10 µ g/disk ) for bacteria; Fluconazole (25 µ g/disk ) for fungi

    • Negative: Disk impregnated with DMSO alone

Procedure:

  • Preparation of Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, dip a sterile swab into the adjusted inoculum, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of the MHA plate to ensure a confluent lawn of growth. Repeat this process two more times, rotating the plate 60° each time.

  • Preparation of Test Disks: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Aseptically apply a defined volume (e.g., 10 µL) to a sterile blank disk to achieve a final concentration of 100 µ g/disk . Allow the solvent to evaporate completely in a sterile environment.

  • Disk Application: Using sterile forceps, place the prepared test compound disk, positive control disk, and negative control disk onto the inoculated agar surface. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate within 15 minutes of disk application. Incubate bacteria at 37°C for 18-24 hours and fungi at 30°C for 24-48 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using digital calipers.

Data Presentation and Interpretation

Results should be recorded as the mean diameter of the ZOI from triplicate experiments. The absence of a zone for the negative control validates that the solvent has no antimicrobial activity. A larger ZOI generally suggests greater susceptibility of the microorganism to the compound.

Table 1: Hypothetical Zone of Inhibition (ZOI) Data for this compound

Test Microorganism Compound (100 µ g/disk ) ZOI (mm) Ciprofloxacin (10 µ g/disk ) ZOI (mm) DMSO ZOI (mm)
S. aureus 18 25 0
E. coli 14 28 0
P. aeruginosa 0 24 0
C. albicans 16 N/A 0
Fluconazole (25 µ g/disk ) N/A N/A N/A

| C. albicans | 16 | 22 | 0 |

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension B Inoculate MHA Plate (Create Microbial Lawn) A->B D Place Disks on Inoculated Agar B->D C Impregnate Sterile Disks (Test Compound, Controls) C->D E Incubate Plate (e.g., 37°C, 24h) F Measure Zone of Inhibition (mm) E->F G Qualitative Assessment of Activity F->G

Tier 2: Quantitative Potency Determination

Scientific Rationale: Following a positive result in the preliminary screen, the next critical step is to quantify the compound's potency. The broth microdilution method is the internationally recognized "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[8][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This quantitative value is essential for comparing the potency of different compounds and for guiding further studies. Subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to understand if the compound is static (inhibits growth) or cidal (kills the organism).

Experimental Protocol: Broth Microdilution for MIC

Materials:

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, plate shaker, microplate reader (optional)

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi

  • Reagents: Resazurin dye (optional, for viability indication)

  • Controls: Growth control (inoculum + broth), sterility control (broth only), standard antibiotic control (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL) to the first column of wells. This results in a total volume of 200 µL.

  • Serial Dilution: Mix the contents of the first column well and transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to the desired final concentration (e.g., down to 0.5 µg/mL). Discard the final 100 µL from the last dilution column. This leaves 100 µL in each well with serially diluted compound concentrations.

  • Inoculum Preparation: Prepare a microbial suspension as described in section 2.1. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control wells). The final volume in each well is now 200 µL, and the compound concentrations are halved (e.g., starting from 256 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Experimental Protocol: MBC/MFC Determination

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubation: Incubate the plates under the appropriate conditions until growth is visible in the growth control spot.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed on the spot).

G cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare 2-fold serial dilution of compound in 96-well plate B Add standardized inoculum (5x10^5 CFU/mL) to wells A->B C Incubate plate B->C D Observe for turbidity. Lowest clear well = MIC C->D E Subculture from clear wells (≥MIC) onto fresh agar D->E Proceed with clear wells F Incubate agar plate E->F G Observe for colony growth. Lowest concentration with no growth = MBC/MFC F->G

Data Presentation

MIC and MBC/MFC values provide a quantitative measure of the compound's antimicrobial potency.

Table 2: Hypothetical MIC and MBC/MFC Data (in µg/mL)

Test Microorganism MIC (µg/mL) MBC/MFC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus 8 16 2 Bactericidal
E. coli 16 128 8 Bacteriostatic

| C. albicans | 8 | 32 | 4 | Fungicidal |

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests the compound is bacteriostatic.

Tier 3: Preliminary Safety & Selectivity Profiling

Scientific Rationale: An ideal antimicrobial agent must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal harmful effects on host cells.[12] A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial step in early-stage drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.[13] By comparing the compound's cytotoxicity (CC₅₀) to its antimicrobial potency (MIC), we can calculate a Selectivity Index (SI), which serves as a numerical indicator of the compound's therapeutic window. A higher SI is highly desirable.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Cell Line: Human embryonic kidney cells (HEK293) or human keratinocytes (HaCaT)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Equipment: Sterile 96-well flat-bottom cell culture plates, CO₂ incubator, microplate reader

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO

  • Control: Doxorubicin (positive control for cytotoxicity)

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure: Remove the old medium and add fresh medium containing two-fold serial dilutions of the test compound. Incubate for another 24-48 hours.

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability percentage against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Calculation and Interpretation of Selectivity Index (SI)

The Selectivity Index provides a quantitative measure of the compound's specificity for microbial cells over mammalian cells.

Formula: SI = CC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the microbe than to the host cells, suggesting a promising safety profile for further development.

Table 3: Hypothetical Selectivity Index (SI) Calculation

Parameter Value
CC₅₀ against HEK293 cells 128 µg/mL
MIC against S. aureus 8 µg/mL

| Selectivity Index (SI) | 16 |

G cluster_cyto Cytotoxicity Assay cluster_mic Antimicrobial Assay A Expose mammalian cells to serial dilutions of compound B Perform MTT assay to measure cell viability A->B C Calculate CC50 value B->C E Calculate Selectivity Index SI = CC50 / MIC C->E D Determine MIC value (from Tier 2) D->E

Conclusion and Forward Look

This application note provides a structured, three-tiered approach for the comprehensive in vitro evaluation of this compound as a potential antimicrobial agent. By following this workflow—from initial screening and quantitative potency determination to preliminary safety assessment—researchers can generate robust, reliable, and comparable data.

A compound demonstrating a broad spectrum of activity, low MIC/MBC values, and a high Selectivity Index would be considered a promising lead candidate. Such a result would strongly justify progression to more advanced studies, including:

  • Time-kill kinetics assays to further delineate static vs. cidal activity.[14]

  • Mechanism of action studies , such as DNA gyrase inhibition assays.[2][6]

  • Resistance development studies to assess the likelihood of pathogens evolving resistance.

  • In vivo efficacy and toxicity testing in appropriate animal models.

This systematic evaluation framework ensures that resources are directed toward the most promising candidates, accelerating the critical mission of discovering the next generation of antimicrobial drugs.

References

  • Al-Salahi, R., Marzouk, M., & Al-swiadan, I. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(10), 15917-15931. [Link]

  • Kramer, R., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. EUCAST. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • El-Sayed, N., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Šačkus, A., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1). [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Zhuang, J., et al. (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 7(57), 35941-35947. [Link]

  • Guna, J. V., et al. (2013). Synthesis and antimicrobial activity of (2- methoxy/ 2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrimidine Derivatives. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • Pérez-Bassart, A., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

  • Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Singh, S., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Journal of Drug Delivery and Therapeutics, 13(10), 162-169. [Link]

  • Request PDF. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • George, G., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5757. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • CHAIN Study. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Al-Abdullah, E., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 1-20. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method - Version 7.0. [Link]

  • Singh, S., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(01), 1461-1473. [Link]

  • Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. [Link]

  • Kramer, R., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(24), 2465-2481. [Link]

  • Stepanov, V. G., et al. (2023). Bioengineering the Antimicrobial Activity of Yeast by Recombinant Thanatin Production. MDPI. [Link]

  • Kumar, A., et al. (2023). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136-145. [Link]

  • Al-Fahad, A., et al. (2023). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology, 14, 1146603. [Link]

Sources

Application Note: A Comprehensive Strategy for Evaluating the Anti-inflammatory Potential of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those containing a pyrimidine scaffold, have shown significant promise.[1][2][3] The pyrimidine nucleus is a key pharmacophore in several clinically approved anti-inflammatory drugs.[1] These agents often exert their effects by modulating key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines, frequently through pathways like Nuclear Factor-kappa B (NF-κB).[1][2]

This document outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone (referred to herein as "the compound"), a novel molecule featuring both a pyrimidine ring and a methoxyphenyl group—moieties associated with anti-inflammatory activity.[1] As no prior biological data for this specific compound exists, this application note serves as a detailed roadmap for its systematic investigation, from initial cytotoxicity assessment to in-depth mechanistic studies.

Part 1: Rationale and Proposed Screening Cascade

The structural features of this compound suggest several potential anti-inflammatory mechanisms. Pyrimidine derivatives have been identified as potent inhibitors of COX-2 and modulators of the NF-κB signaling pathway.[2][4][5][6][7][8][9][10] The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[11][12][13][14][15]

Therefore, a logical screening cascade is proposed to efficiently characterize the compound's biological activity. This tiered approach begins with essential safety and primary screening assays, followed by more complex assays to elucidate the specific mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis a Cell Viability Assay (e.g., MTT/XTT) Determine Non-Toxic Dose Range b Primary Anti-inflammatory Screen (NO Inhibition in LPS-stimulated Macrophages) a->b Proceed with non-toxic concentrations c Cytokine Production Assay (ELISA for TNF-α, IL-6) b->c If primary activity is confirmed d COX Enzyme Inhibition Assay (COX-1 vs. COX-2 Selectivity) b->d If primary activity is confirmed e NF-κB Pathway Analysis (p-IκBα Western Blot) b->e If primary activity is confirmed f Characterize MOA & Candidate Profile c->f d->f e->f

Caption: Proposed experimental workflow for characterizing this compound.

Part 2: Detailed Protocols and Methodologies

Foundational Assays: Cytotoxicity and Primary Screening

2.1.1 Cell Viability Assay (MTT Protocol)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a standard colorimetric method that measures cellular metabolic activity, which correlates with cell viability.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][19]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.[20]

  • Compound Treatment: Prepare a serial dilution of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][19][21]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[16][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2.1.2 Nitric Oxide (NO) Production Inhibition Assay

Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the iNOS enzyme. Overproduction of NO is a hallmark of inflammatory pathology. Therefore, inhibiting NO production is a key indicator of anti-inflammatory potential.[22][23] This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[24]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[23]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells + medium (negative control), cells + LPS (positive control), and cells + LPS + known inhibitor (e.g., L-NMMA).

  • Incubation: Incubate the plate for 24 hours at 37°C.[20]

  • Griess Reaction:

    • Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[20]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage relative to the LPS-only control.

Mechanistic Elucidation Assays

2.2.1 Pro-inflammatory Cytokine Quantification (ELISA for TNF-α)

Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and sustaining the inflammatory cascade.[25] An effective anti-inflammatory compound would be expected to reduce the production of TNF-α in stimulated immune cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids.[25][26]

Protocol:

  • Sample Collection: Set up an experiment identical to the NO inhibition assay (Section 2.1.2). After the 24-hour incubation with the compound and LPS, collect the cell culture supernatants.[25][27]

  • ELISA Procedure: Use a commercial Human TNF-α ELISA kit and follow the manufacturer's instructions.[26][28][29] A general workflow is as follows:

    • Add standards and samples to wells pre-coated with a TNF-α capture antibody and incubate.[29]

    • Wash the wells, then add a biotinylated detection antibody specific for TNF-α.[29]

    • Wash again, and add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash a final time and add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.[26]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[27]

  • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of TNF-α in each sample.

2.2.2 COX-1 and COX-2 Enzyme Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which catalyze the production of prostaglandins.[30] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[4][30] Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[30] Many pyrimidine derivatives have shown selective COX-2 inhibitory activity.[4][5][6][7][9][10]

Protocol: This assay is typically performed using a cell-free enzymatic format, often available as a commercial kit.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Procedure: Follow the protocol provided with a commercial COX inhibitor screening assay kit.

    • In separate wells of a 96-well plate, add purified COX-1 or COX-2 enzyme.

    • Add the test compound across a range of concentrations.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Incubate for a specified time at the recommended temperature.

    • Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration against both COX-1 and COX-2. Determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for each isoform. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

2.2.3 NF-κB Signaling Pathway Analysis (Western Blot for p-IκBα)

Rationale: The NF-κB transcription factor is a pivotal mediator of inflammatory responses.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[31][32] Upon stimulation (e.g., by LPS or TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation.[15][31][32] This releases NF-κB to enter the nucleus and activate pro-inflammatory gene transcription.[31][32] Inhibiting the phosphorylation of IκBα is a key mechanism for suppressing NF-κB activation.[32] Western blotting can directly measure the levels of phosphorylated IκBα (p-IκBα) relative to total IκBα.[31]

G cluster_n LPS LPS / TNF-α (Inflammatory Stimulus) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Cytoplasmic Complex) IKK->IkBa_NFkB pIkBa p-IκBα NFkB_nuc NF-κB (Active) IkBa_NFkB->NFkB_nuc Translocates to Nucleus Proteasome Proteasome Degradation pIkBa->Proteasome Targets for Proteasome->IkBa_NFkB Degrades IκBα, freeing NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activates Transcription Nucleus Nucleus Compound 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone Compound->IKK Proposed Inhibition

Caption: The canonical NF-κB signaling pathway and the proposed point of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells and treat with the compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes, as IκBα phosphorylation is a rapid and transient event).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[33]

    • Centrifuge the lysates to pellet debris and collect the supernatant.[31]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, mix with loading buffer, and boil to denature.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[34]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[33]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36).[31][33]

    • Secondary Antibody: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[34] Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Use densitometry software to quantify the band intensities. Normalize the p-IκBα signal to the total IκBα signal for each sample.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of the Compound on RAW 264.7 Macrophages

Compound Conc. (µM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 5.2
1 98.7 ± 4.8
10 95.1 ± 6.1
25 92.4 ± 5.5
50 85.3 ± 7.2

| 100 | 55.6 ± 8.9 |

Table 2: Summary of In Vitro Anti-inflammatory Activity

Assay Parameter IC₅₀ (µM) [Mean ± SD] Max Inhibition (%)
NO Production IC₅₀ [Value] [Value]
TNF-α Secretion IC₅₀ [Value] [Value]
COX-1 Inhibition IC₅₀ [Value] [Value]
COX-2 Inhibition IC₅₀ [Value] [Value]

| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Value] | N/A |

Interpretation: The results from these assays will provide a comprehensive profile of the compound's anti-inflammatory activity. A promising candidate would exhibit low cytotoxicity, potent inhibition of NO and TNF-α production, and ideally, selective inhibition of COX-2 over COX-1. A dose-dependent reduction in the p-IκBα/total IκBα ratio would strongly support the hypothesis that the compound acts by modulating the NF-κB pathway. This multi-assay approach provides a robust, self-validating system for characterizing novel anti-inflammatory agents and guiding future drug development efforts.

References

  • Javed, B., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Paczesna, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link]

  • Alanazi, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Yadav, A., et al. (2024). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER. Available at: [Link]

  • Jira, D., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Chen, L. W., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. ResearchGate. Available at: [Link]

  • Accel-Heal. (n.d.). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Accel-Heal. Available at: [Link]

  • Nanotechnology Characterization Laboratory. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]

  • Barakat, K. H., et al. (2015). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wadsak, W., et al. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Amino Acids. Available at: [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. Available at: [Link]

  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology. Available at: [Link]

  • Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available at: [Link]

  • Paczesna, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Paczesna, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Sharma, V., et al. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences. Available at: [Link]

  • Rungrotmongkol, T., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. Available at: [Link]

  • Chen, K. H., et al. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules. Available at: [Link]

  • Lee, S. B., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research. Available at: [Link]

  • Fenton, J. I., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Al-Ostath, O., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

  • Tigu, A. B., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]

  • Dr. Bhushan P Pimple. (2020). In vitro Anti inflammatory assay. YouTube. Available at: [Link]

  • Akhter, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Singh, N., et al. (2025). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). S100A4 induces phosphorylation of IKKα/β. Western blot of... ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2026). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Chemistry & Biodiversity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We have compiled field-proven insights and detailed protocols to support your experimental work.

Troubleshooting Guide: Enhancing Synthesis Yield

This section addresses the most common challenges encountered during the synthesis of this compound. Each question is addressed with an explanation of the underlying chemical principles and actionable steps for resolution.

Q1: My reaction yield is consistently low (<30%). What are the most probable causes and how can I address them?

Low yield is a frequent issue stemming from several factors, primarily related to the choice of synthetic route and reaction conditions. Pyrimidines are electron-deficient heterocycles, which significantly influences their reactivity.

Possible Cause 1: Suboptimal Synthetic Strategy Direct Friedel-Crafts acylation of a pyrimidine ring is generally not feasible due to the deactivation of the ring by the nitrogen atoms, which would be complexed by the Lewis acid catalyst.[1][2] More effective strategies involve forming the C-C bond using pre-functionalized precursors.

Recommended Action: Evaluate your current synthetic route against modern, high-yield methodologies. Palladium-catalyzed cross-coupling reactions are often superior for this type of transformation, offering higher yields and better functional group tolerance compared to traditional Grignard reactions which can suffer from side reactions.[3][4]

dot

cluster_start Starting Point: Low Yield cluster_strategy Route Evaluation cluster_optimization Parameter Optimization cluster_outcome Outcome start Low Yield Reported strategy Evaluate Synthetic Route start->strategy pd_coupling Palladium Cross-Coupling? strategy->pd_coupling Modern Method? grignard Grignard Reaction? strategy->grignard Classic Method? conditions Optimize Conditions (Temp, Solvent, Base) pd_coupling->conditions Yes grignard->conditions Yes reagents Verify Reagent Purity & Stoichiometry conditions->reagents end_node Improved Yield reagents->end_node

Caption: Troubleshooting workflow for low yield diagnosis.

Possible Cause 2: Grignard Reagent Issues If using a Grignard approach (e.g., reacting a pyrimidine-4-carbonitrile with a 4-methoxyphenylmethylmagnesium halide), several pitfalls exist:

  • Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

  • Side Reactions: The Grignard reagent can add to the N=C bond of the pyrimidine ring or react with the nitrile group in an undesired manner, especially at elevated temperatures.[5][6]

  • Poor Solubility: The Grignard reagent or the pyrimidine starting material may have poor solubility in the chosen solvent.

Recommended Action:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Prepare the Grignard reagent fresh before use.

  • Control Temperature: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and improve selectivity.[6]

  • Solvent Choice: Use solvents like THF or 2-MeTHF. Consider using a i-PrMgCl·LiCl complex to enhance solubility and reactivity.[5]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve reaction selectivity?

Poor selectivity often points to issues with reaction temperature, choice of catalyst, or the inherent reactivity of the chosen precursors.

Recommended Action: Switch to a Palladium-Catalyzed Cross-Coupling Reaction This is the most robust solution for improving selectivity. A Suzuki or Stille coupling offers a highly specific and controlled way to form the desired C-C bond.

dot

pd0 Pd(0)Ln (Active Catalyst) complex1 Pyrimidinyl-Pd(II)-X pd0->complex1 Step 1 sm1 Pyrimidinyl-X (e.g., X=Br, OTf) int1 Oxidative Addition sm1->int1 sm2 Ar-B(OR)2 (Boronic Ester) int2 Transmetalation (Base) sm2->int2 int1->complex1 complex2 Pyrimidinyl-Pd(II)-Ar complex1->complex2 Step 2 int2->complex2 complex2->pd0 Regenerates Catalyst product Product (Desired Ketone) complex2->product Step 3 int3 Reductive Elimination int3->pd0 int3->product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Optimized Protocol: Suzuki Cross-Coupling This protocol provides a reliable method for synthesizing the target compound.

ParameterRecommended ConditionRationale
Pyrimidine Source 4-Chloropyrimidine or Pyrimidin-4-yl triflateCommercially available and highly reactive electrophiles for cross-coupling.
Aryl Source (1-(4-methoxyphenyl)ethanone-2-yl)boronic acid or its pinacol esterThe boronic acid/ester is the nucleophilic partner in the Suzuki reaction.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)These catalysts are effective for heteroaryl couplings. PdCl₂(dppf) is often more robust.[3]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The base is crucial for the transmetalation step of the catalytic cycle.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEA mixture of an organic solvent and water is typical for Suzuki couplings to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.

Step-by-Step Protocol:

  • Preparation: To an oven-dried flask, add 4-chloropyrimidine (1.0 eq), the arylboronic ester (1.1-1.3 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q3: My starting materials are not fully consumed, even after extended reaction times. How can I improve conversion?

Incomplete conversion usually points to catalyst deactivation, insufficient reagent stoichiometry, or inadequate reaction temperature.

Recommended Actions:

  • Verify Catalyst Activity: Ensure your palladium catalyst is not old or deactivated. If possible, use a fresh bottle or a pre-catalyst that is activated in situ.

  • Increase Nucleophile Stoichiometry: For Suzuki couplings, boronic acids can undergo protodeboronation or form unreactive boroxines. Increasing the stoichiometry of the boronic acid partner to 1.5 equivalents can often drive the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments. For some stubborn couplings, microwave-assisted heating can dramatically reduce reaction times and improve conversion by providing rapid and uniform heating.[4]

  • Choice of Ligand: If using a simple palladium source like Pd(OAc)₂, the choice of phosphine ligand is critical. For electron-deficient heterocycles, electron-rich and bulky ligands like SPhos or XPhos can promote the oxidative addition and reductive elimination steps, leading to higher conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary viable synthetic routes to prepare this compound?

There are three primary retrosynthetic approaches to consider, each with distinct advantages and disadvantages.

RouteDescriptionProsCons
A: Cross-Coupling Coupling a pyrimidine electrophile (e.g., 4-halopyrimidine) with a pre-formed enolate or organometallic reagent derived from 4-methoxyacetophenone.High yield, excellent functional group tolerance, high selectivity.[3][7]Requires multi-step synthesis of the nucleophilic partner; potential cost of palladium catalysts.
B: Grignard Reaction Addition of a 4-methoxyphenylmethylmagnesium halide to a pyrimidine-4-carbonitrile, followed by acidic hydrolysis.Utilizes readily available starting materials; conceptually straightforward.Prone to side reactions; requires strict anhydrous conditions; yields can be moderate.[5][6]
C: Condensation Condensation of an alkynyl ketone (e.g., 1-(4-methoxyphenyl)but-3-yn-1-one) with an amidine to construct the pyrimidine ring.Highly versatile, allowing for substitution at multiple points on the pyrimidine ring.[8][9]Requires synthesis of a specialized alkynyl ketone precursor, which may add steps to the overall sequence.
Q2: How do I properly characterize the final product to confirm its identity and purity?

A combination of spectroscopic and analytical methods is essential for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. Expect to see characteristic signals for the methoxy group (~3.8 ppm), the aromatic protons on the phenyl ring, the methylene bridge protons, and the distinct protons of the pyrimidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₂N₂O₂ = 228.25 g/mol ).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and C-O stretches for the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q3: Can this synthesis be performed under metal-free conditions?

While palladium catalysis is highly efficient, there is growing interest in metal-free alternatives. One potential, though less direct, route involves the radical-mediated acylation of the pyrimidine ring. However, these methods are often less developed, may require specific radical initiators and oxidants, and can suffer from regioselectivity issues.[1] For reliable, high-yield synthesis in a research or production setting, palladium-catalyzed methods remain the authoritative standard.

References

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (1997). A versatile approach to pyrimidin-4-yl substituted a-amino acids from alkynyl ketones; the total synthesis of l-lathyrine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2883-2888. [Link]

  • Yamanaka, H., Sakamoto, T., & Niitsuma, S. (1977). Syntheses of Pyrimidinyl Ketones. HETEROCYCLES, 6(9), 1365. [Link]

  • Tolba, M. S., Kamal El-Dean, A. M., & Ahmed, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. Retrieved from ResearchGate. [Link]

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (1999). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Journal of the Chemical Society, Perkin Transactions 1, (5), 855-866. [Link]

  • Forrest, H. S., & Walker, J. (1949). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society (Resumed), 79-84. [Link]

  • Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Shingare, P., Bavisetty, S., Matin, M. M., Al-Ghorbani, M., Begum, M. Y., & Al-Anazi, M. R. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2824. [Link]

  • ResearchGate. (n.d.). Acylation of pyrimidine derivatives under metal-free conditions. Retrieved from ResearchGate. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Tashtoush, H. I., & Al-Tel, T. H. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Wang, M., Zhang, A., & Zhang, H. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 65(11), 1295-1301. [Link]

  • Mátyus, P., Gémes, B., & Szilágyi, L. (2004). [From Routine Acylation Towards Stable Sigma-Complexes of Pyrimidine: Carbon Protonation of the Pyrimdine-Ring]. Acta pharmaceutica Hungarica, 74(1), 29–38. [Link]

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling in the Synthesis of Pyridinyl Boxazomycin C Analogues. Retrieved from ResearchGate. [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from ResearchGate. [Link]

  • Zhang, W., Wang, R., & Zhang, Y. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 5(118), 97368-97371. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 23(11), 2949. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • IntechOpen. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • ResearchGate. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • PubMed. (2016). Synthesis and optimization of furano[3,2-d]pyrimidines as selective spleen tyrosine kinase (Syk) inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • MDPI. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. [Link]

Sources

"1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and resolving solubility challenges encountered with the compound 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone . As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven formulation strategies to help you navigate your experiments successfully.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are the root cause of its solubility behavior.

Q1: What are the basic physicochemical properties of this compound?

Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. Based on available data and predictive models, here are the key characteristics:

PropertyPredicted ValueSourceImplication for Solubility
Molecular Weight228.25 g/mol [1]Moderate molecular weight, generally not a primary barrier to solubility.
Melting Point99-102°C[1]A distinct melting point suggests a crystalline solid. Significant energy (crystal lattice energy) is required to break this structure, which can contribute to poor solubility.[2][3]
pKa1.35 ± 0.10[1]This predicted pKa corresponds to the protonation of a nitrogen atom on the pyrimidine ring. It indicates the compound is a weak base. Solubility is therefore expected to be highly pH-dependent, increasing significantly in acidic conditions (pH < 2).[4][5]
Density1.188 ± 0.06 g/cm³[1]Standard for organic molecules of this size.
Boiling Point414.8 ± 25.0 °C[1]High boiling point further supports its nature as a stable, solid compound at room temperature.

Q2: Why is my compound poorly soluble in aqueous buffers like PBS (pH 7.4)?

The molecular structure contains both hydrophobic (lipophilic) and hydrophilic regions. The 4-methoxyphenyl group is largely non-polar, which drives down aqueous solubility.[6] While the pyrimidine ring contains nitrogen atoms capable of hydrogen bonding, the overall molecule is not sufficiently polar to dissolve readily in neutral water. At pH 7.4, the pyrimidine ring is not protonated, so it does not carry a positive charge that would enhance its interaction with water. This, combined with its crystalline nature, leads to poor solubility in standard physiological buffers.[2][7]

Q3: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous cell culture media. What happened?

This is a common issue for poorly soluble compounds. You created a highly concentrated, supersaturated stock solution in a strong organic solvent (DMSO). When this stock is diluted into an aqueous medium where the compound's solubility is low, the solution can no longer hold the compound. It rapidly precipitates or "crashes out" of the solution. The key is to ensure the final concentration in your aqueous medium is below the compound's maximum aqueous solubility.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides a logical, step-by-step approach to systematically resolving solubility issues.

Initial Troubleshooting Workflow

This flowchart provides a high-level decision-making process for addressing solubility problems.

start Compound Insoluble in Aqueous Buffer? organic_needed Is an organic solvent acceptable for the experiment? start->organic_needed Yes try_organic Screen common organic solvents (e.g., Ethanol, Methanol, Acetonitrile). organic_needed->try_organic Yes aqueous_required Aqueous System Required organic_needed->aqueous_required No ph_modification Strategy 1: pH Modification aqueous_required->ph_modification cosolvency Strategy 2: Cosolvency aqueous_required->cosolvency complexation Strategy 3: Complexation aqueous_required->complexation solid_dispersion Strategy 4: Solid Dispersion aqueous_required->solid_dispersion

Caption: High-level troubleshooting flowchart for solubility issues.

Strategy 1: pH Modification

Causality: Given the predicted pKa of ~1.35, the pyrimidine ring will become protonated in acidic conditions.[1] This positive charge significantly increases the compound's polarity and its ability to interact with water, thereby increasing solubility.

Q: How can I determine the optimal pH for solubilizing my compound?

A: By performing a pH-solubility profile. This experiment will quantify the compound's solubility across a range of pH values.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed or filter them through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Dilute the clear supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and measure the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer. You should observe a significant increase in solubility at lower pH values.

Strategy 2: Cosolvency

Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[8][9] This makes the aqueous environment more favorable for dissolving lipophilic compounds like yours.[10][11]

Q: My experiment can tolerate a small amount of organic solvent. Which cosolvents should I try?

A: Common, biocompatible cosolvents are a good starting point. The goal is to use the minimum amount of cosolvent necessary to achieve and maintain solubility.

Experimental Protocol: Cosolvent Screening

  • Select Cosolvents: Choose a few common cosolvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Ethanol.[12][13]

  • Prepare Blends: Create a series of cosolvent/water (or buffer) blends. For example, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of PEG 400 in your desired aqueous buffer.

  • Determine Solubility: Add an excess of your compound to each blend and determine the solubility as described in the pH-solubility protocol (Equilibrate, Separate, Quantify).

  • Identify Optimal Blend: This will identify the lowest percentage of cosolvent required to dissolve your target concentration of the compound. Always run a vehicle control in your final experiment to ensure the cosolvent itself does not affect the outcome.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14][15] They can encapsulate the non-polar parts of a drug molecule (the "guest"), like the methoxyphenyl group, forming an inclusion complex.[16][17] The hydrophilic exterior of this new complex makes the entire entity water-soluble.[18][19]

Q: How can I use cyclodextrins to solubilize my compound for an in-vitro assay?

A: Preparing a cyclodextrin inclusion complex is a straightforward method often used to improve the apparent water solubility of a compound.[14] Modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[20]

Caption: Cyclodextrin encapsulates a hydrophobic drug, enhancing solubility.

Experimental Protocol: Kneading Method for Complexation

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a good starting point).

  • Mix Drug and CD: Weigh out the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Knead: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise to the powder mixture. Knead thoroughly with the pestle for 30-45 minutes to form a paste.

  • Dry: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.

  • Pulverize: Gently grind the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous buffer, where it should show significantly enhanced solubility.

Strategy 4: Solid Dispersions

Causality: This is an advanced technique that enhances solubility by converting the drug from a highly ordered, low-energy crystalline form to a high-energy amorphous state.[3][21] The drug is molecularly dispersed within a hydrophilic polymer carrier.[22] When this solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much higher dissolution rate.[22][23][24]

Q: My compound is for an oral formulation development program and needs a significant solubility boost. Is a solid dispersion a good option?

A: Yes, solid dispersion is a powerful and widely used pharmaceutical strategy to improve the oral bioavailability of poorly soluble drugs, often categorized as BCS Class II compounds.[22][25]

step1 Step 1 Dissolve Drug & Carrier in a Common Solvent step2 Step 2 Remove Solvent (e.g., via evaporation) step1->step2 step3 Step 3 Solid Dispersion Formed (Amorphous Drug in Carrier Matrix) step2->step3 step4 Step 4 Reconstitute in Water (Rapid Dissolution) step3->step4

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Experimental Protocol: Solvent Evaporation for Solid Dispersion

  • Select Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).

  • Select Solvent: Find a volatile organic solvent that dissolves both your compound and the chosen carrier (e.g., methanol, ethanol, or acetone).

  • Dissolve: Prepare a solution by dissolving a specific ratio of the drug and carrier (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent.

  • Evaporate: Remove the solvent using a rotary evaporator. This will deposit a thin film of the solid dispersion on the inside of the flask.

  • Dry Further: Place the flask under a high vacuum for several hours to remove any residual solvent.

  • Collect and Store: Scrape the dried solid dispersion from the flask and store it in a desiccator to prevent moisture absorption, which could cause recrystallization. This material can then be used for dissolution testing or formulation.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Cosolvency. Slideshare.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Co-solvency and anti-solvent method for the solubility enhancement. Informa Connect.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Impact Factor.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Co-solvency: Significance and symbolism. ScienceDirect.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEX
  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development.
  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance.
  • Kinase Inhibitors on Solvents & Excipients Signaling P
  • This compound. ChemicalBook.
  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD..
  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.

Sources

Technical Support Center: Stability and Degradation Studies of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. This document will delve into the potential stability issues, provide detailed experimental protocols for forced degradation studies, and offer solutions to common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the stability testing of this compound, providing explanations grounded in the chemical properties of the molecule.

General Stability and Storage

Q1: What are the primary stability concerns for this compound under standard storage conditions?

A1: Based on its chemical structure, the primary stability concerns for this compound are its susceptibility to light and strong oxidizing agents. The 4-methoxyphenyl ketone moiety is generally stable under normal conditions but should be protected from light to prevent potential photodegradation.[1] The pyrimidine ring can also contribute to photosensitivity. For long-term storage, it is recommended to keep the compound in a well-sealed, light-resistant container, preferably under an inert atmosphere at a controlled cool temperature (e.g., 2-8°C).

Q2: I'm observing a change in the physical appearance (e.g., color change) of my solid sample over time, even when stored in the dark. What could be the cause?

A2: A change in the physical appearance of a solid sample, even in the absence of light, could indicate slow degradation due to factors like residual solvent, interaction with atmospheric oxygen, or thermal degradation if not stored at a sufficiently low temperature. It is also possible that the initial material had impurities that are less stable. We recommend re-analyzing the sample by a stability-indicating method like HPLC to check for the presence of degradation products and to re-evaluate your storage conditions.

Forced Degradation Studies: Troubleshooting & Interpretation

Q3: I am performing a forced degradation study and see minimal degradation under acidic conditions. Is this expected?

A3: While the pyrimidine ring can be protonated under acidic conditions, which may influence its stability, the core structure of this compound is expected to be relatively stable to acid hydrolysis, especially under mild conditions.[2][3] The ether linkage of the methoxy group and the ketone are generally resistant to acid-catalyzed cleavage unless harsh conditions (e.g., high temperature, concentrated acid) are applied. If you need to induce degradation, consider increasing the acid concentration, temperature, or reaction time.

Q4: My sample shows significant degradation under basic conditions. What is the likely degradation pathway?

A4: The ethanone linker in your molecule contains α-hydrogens that can be abstracted under basic conditions, potentially leading to a variety of reactions, including aldol-type condensations or other rearrangements. While the pyrimidine ring itself is generally stable to base, the overall molecule's stability under basic conditions may be compromised. It is crucial to analyze the degradation products to elucidate the exact pathway.

Q5: I'm observing multiple degradation peaks in my HPLC chromatogram after photostability studies. What are the potential degradation mechanisms?

A5: The pyrimidine moiety is known to be susceptible to photodegradation.[2][3][4][5] UV radiation can induce the formation of various photoproducts. For pyrimidine derivatives, photodegradation can be initiated by the formation of radical intermediates.[2][5] The 4-methoxyphenyl ketone part of the molecule can also absorb UV light and participate in photochemical reactions. The presence of multiple peaks suggests that several degradation pathways may be occurring simultaneously.

Q6: During oxidative degradation with hydrogen peroxide, I am seeing a significant loss of the parent peak but no major degradation peaks. What could be happening?

A6: This phenomenon, often referred to as "mass balance" failure, can occur if the degradation products are not UV-active at the wavelength you are monitoring, are volatile, or are not being eluted from your HPLC column. It is also possible that the degradation has resulted in polymeric material that is not being properly analyzed. Consider using a diode array detector (DAD) or a photodiode array (PDA) detector to screen for peaks at different wavelengths.[6] If available, LC-MS can be invaluable in identifying non-UV active or unexpected degradation products.[7]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[8][9]

Protocol 1: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep one set of samples at room temperature and another at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep one set of samples at room temperature and another at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the samples at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage degradation and observe the formation of any new peaks in the chromatogram.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start 1-(4-Methoxyphenyl)-2- pyrimidin-4-ylethanone Stock Solution Acid Acidic Hydrolysis (0.1M & 1M HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Start->Base Oxidation Oxidative Degradation (3% & 30% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - % Degradation - Peak Purity - Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation (Harsh Conditions) cluster_oxidative Oxidative Degradation Parent This compound Photo_Inter Radical Intermediates Parent->Photo_Inter UV Light Acid_Prod Potential Cleavage of Ether Linkage Parent->Acid_Prod Strong Acid / Heat Base_Prod Enolate Formation & Subsequent Reactions Parent->Base_Prod Strong Base Ox_Prod Oxidation of Pyrimidine Ring or Methylene Bridge Parent->Ox_Prod Oxidizing Agent (e.g., H₂O₂) Photo_Prod Photoproducts (e.g., dimers, rearranged isomers) Photo_Inter->Photo_Prod

Caption: Potential degradation pathways for the molecule.

References

  • 4-Methoxy Acetophenone (CAS 100-06-1). Vinati Organics. Available at: [Link]

  • Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Semantic Scholar. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2025, 10 (42), 50139-50152. Available at: [Link]

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry, 2003, 81(11), 1285-1292. Available at: [Link]

  • Ketone. Wikipedia. Available at: [Link]

  • Wasternack C. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacol Ther. 1980;8(3):629-51.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 2005, 127(42), 14807-14817. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38498.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Analytical Techniques In Stability Testing. Separation Science. 2025. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2025, 10(42), 50139-50152. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2025, 10(42), 50139-50152. Available at: [Link]

  • Analytical Method Development | Drug Stability Studies. Velesco Pharma. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. 2016. Available at: [Link]

  • van Gennip, A. H., Abeling, N. G., Stroomer, A. E., van Lenthe, H., & Bakker, H. D. (2002). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 25(4), 233–245.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. 2023. Available at: [Link]

  • Degradation of Purine and Pyrimidine Nucleotides. eGyanKosh. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta pharmaceutica Hungarica, 61(5), 231–238.
  • The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. Available at: [Link]

  • Takamizawa, A., Hirai, K., & Sumimoto, S. (1966). Studies on the pyrimidine derivatives and the related compounds. 38. Investigation on 2-alkoxy-methylene-3-ethoxypropionitrile and ethyl 2-alkoxymethylene-3-ethoxypropionate. Chemical & pharmaceutical bulletin, 14(3), 238–243.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific chemical transformation. Our aim is to equip you with the necessary knowledge to not only identify and solve problems but also to proactively optimize your reaction conditions for higher yields and purity.

Plausible Synthetic Route: A Foundation for Troubleshooting

The synthesis of this compound can be approached through various synthetic strategies. A common and effective method is the multicomponent reaction, which allows for the efficient construction of the pyrimidine ring system. One such approach involves the condensation of an aryl ketone, an activated C1 source, and an amidine.[1][2]

Below is a plausible and widely applicable synthetic workflow for the target molecule. This workflow will serve as the basis for our troubleshooting guide.

reagents Starting Materials: - 1-(4-Methoxyphenyl)ethanone - N,N-Dimethylformamide dimethyl acetal (DMF-DMA) - Formamidine hydrochloride reaction_vessel One-Pot Reaction (e.g., in Ethanol) reagents->reaction_vessel Reflux workup Aqueous Work-up & Extraction reaction_vessel->workup Cooling purification Purification (e.g., Column Chromatography) workup->purification product 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone purification->product

Caption: A generalized workflow for the one-pot synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this type of pyrimidine synthesis can stem from several factors. Let's break them down:

  • Incomplete reaction: The condensation reaction may not be going to completion. This could be due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in similar pyrimidine syntheses.[3]

  • Reagent purity: The purity of your starting materials, especially the amidine, is critical. Formamidine hydrochloride can be hygroscopic and should be stored in a desiccator. Impurities in the 1-(4-methoxyphenyl)ethanone can also lead to side reactions.

  • Suboptimal solvent: The choice of solvent can significantly impact the reaction. While ethanol is a common choice, other solvents like isopropanol or a deep eutectic solvent like a choline chloride/urea mixture could be explored for better results.[3]

  • Base strength: If you are using a salt form of the amidine (e.g., hydrochloride), the presence of a suitable base is often necessary to liberate the free amidine for the reaction. The choice and amount of base (e.g., sodium ethoxide, potassium carbonate) should be carefully optimized.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge. The most likely side products in this synthesis are:

  • Self-condensation of the ketone: 1-(4-Methoxyphenyl)ethanone can undergo self-condensation under basic conditions, leading to aldol-type products. This can be minimized by adding the ketone slowly to the reaction mixture or by using a milder base.

  • Formation of isomeric pyrimidines: Depending on the reaction conditions, there is a possibility of forming regioisomers of the desired pyrimidine. Careful control of temperature and the rate of addition of reagents can help in controlling the regioselectivity.

  • Hydrolysis of intermediates: The enamine intermediate formed from the reaction of the ketone and DMF-DMA can be susceptible to hydrolysis if there is excess water in the reaction mixture. Using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can mitigate this.

To minimize side products, consider the following:

  • Stepwise addition: Instead of a one-pot reaction, a stepwise approach where the enamine is formed first, followed by the addition of the amidine, can sometimes provide cleaner results.

  • Catalyst choice: For multicomponent reactions, the use of a catalyst like ZnCl₂ has been shown to improve yields and selectivity in the synthesis of substituted pyrimidines.[1]

Question 3: I am having difficulty purifying the final product. What purification strategies are most effective?

Answer:

Purification of the target compound can be challenging due to the potential for closely related impurities.

  • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be a highly effective method for obtaining a pure product. A solvent screen should be performed to identify a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Acid-base extraction: If your impurities have different acidic or basic properties than your product, an acid-base workup can be used to remove them before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction likely proceeds through a series of condensation and cyclization steps. Initially, the 1-(4-methoxyphenyl)ethanone reacts with DMF-DMA to form an enaminone intermediate. This intermediate then reacts with formamidine in a Michael-type addition, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrimidine ring.

Q2: Can I use other amidines in this reaction?

A2: Yes, this reaction is generally tolerant of a variety of amidines, which allows for the synthesis of a diverse library of pyrimidine derivatives.[4][5] However, the reactivity of the amidine can influence the reaction conditions required.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials, intermediates, and the product. The spots can be visualized under UV light.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety precautions should be followed. DMF-DMA is moisture-sensitive and should be handled under an inert atmosphere. Formamidine hydrochloride is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methoxyphenyl)ethanone (1.50 g, 10 mmol) and ethanol (30 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol) to the solution and stir at room temperature for 30 minutes.

  • Amidine Addition: Add formamidine hydrochloride (0.88 g, 11 mmol) and sodium ethoxide (0.75 g, 11 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for reactants and facilitates the reaction.
Temperature Reflux (~78 °C)Provides sufficient energy for the condensation and cyclization steps.
Base Sodium EthoxideEffectively deprotonates the formamidine hydrochloride.
Molar Ratio (Ketone:DMF-DMA:Amidine) 1 : 1.1 : 1.1A slight excess of DMF-DMA and amidine ensures complete conversion of the ketone.
Reaction Time 4-6 hoursTypically sufficient for completion, but should be monitored by TLC.
Purification Method Column ChromatographyEffective for separating the product from potential side products.

Visualizing the Troubleshooting Logic

cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn reagent_purity Reagent Impurity low_yield->reagent_purity suboptimal_solvent Suboptimal Solvent low_yield->suboptimal_solvent side_products Side Products self_condensation Ketone Self-Condensation side_products->self_condensation isomers Isomer Formation side_products->isomers hydrolysis Intermediate Hydrolysis side_products->hydrolysis purification_issue Purification Difficulty close_impurities Closely Eluting Impurities purification_issue->close_impurities optimize_time_temp Optimize Time/Temp (Microwave) incomplete_rxn->optimize_time_temp check_reagents Check Reagent Purity reagent_purity->check_reagents solvent_screen Solvent Screen suboptimal_solvent->solvent_screen slow_addition Slow Ketone Addition self_condensation->slow_addition control_conditions Control Temp/Addition Rate isomers->control_conditions anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions optimize_chromatography Optimize Chromatography close_impurities->optimize_chromatography recrystallize Recrystallization close_impurities->recrystallize

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Sources

Technical Support Center: Analysis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and byproducts during their synthetic work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts.

Section 1: Understanding the Synthesis: The Claisen-Schmidt Condensation Pathway

The synthesis of this compound typically involves a base-catalyzed condensation reaction, such as a Claisen-Schmidt or a related crossed Claisen condensation.[1][2] A common approach involves the reaction between a 4-methoxyphenyl ketone derivative (acting as the nucleophile) and a pyrimidine-4-carboxaldehyde or a related ester (acting as the electrophile). The reaction's success hinges on controlling the enolate formation and preventing side reactions.[3]

The primary challenge in such reactions is the potential for multiple condensation pathways, especially when both reactants have enolizable protons.[1][3] Understanding these potential side reactions is the first step in effective byproduct analysis.

G cluster_main Primary Synthetic Route (Claisen-Schmidt Condensation) cluster_byproducts Potential Side Reactions & Byproducts start1 4-Methylpyrimidine product This compound (Target Product) start1->product Strong Base (e.g., NaH, LDA) byproduct1 Self-Condensation of Pyrimidine (Dipyrimidinyl Ketone) start1->byproduct1 Self-Condensation start2 Methyl 4-methoxybenzoate start2->product byproduct2 Self-Condensation of Benzoate (4,4'-Dimethoxybenzoylacetone) start2->byproduct2 Self-Condensation byproduct3 Cannizzaro-type Products (From Pyrimidine Aldehyde if used)

Caption: Proposed synthesis of the target molecule and major side reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yields are consistently low, and I'm observing multiple spots on my TLC plate that are difficult to separate. What's the likely cause?

A: Low yields accompanied by a complex product mixture often point to a lack of selectivity in the condensation reaction.[3] When using standard basic conditions, if both of your starting materials possess α-hydrogens, you can generate a mixture of at least four different products (two self-condensation and two crossed-condensation products).[1][3]

Causality: The core issue is competing deprotonation. The base can abstract a proton from either starting material, creating two different nucleophilic enolates. Each of these enolates can then react with either of the two starting carbonyl compounds. To improve yields and simplify purification, you must control which molecule acts as the nucleophile.

Troubleshooting Steps:

  • Use a Directed Aldol/Claisen Protocol: The most effective strategy is to pre-form the enolate of one reactant before introducing the second.[3]

    • Deprotonate the 4-methylpyrimidine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the kinetic enolate.

    • Slowly add the methyl 4-methoxybenzoate electrophile to the pre-formed enolate solution. This ensures only the desired crossed-Claisen reaction occurs.

  • Choose a Non-Enolizable Partner: If possible, modify your synthesis to use a non-enolizable electrophile, such as a pyrimidine-4-carboxaldehyde. This eliminates the possibility of self-condensation from that partner.[3]

Q2: I have an unexpected peak in my LC-MS analysis with a mass significantly higher than my product. What could this be?

A: A higher molecular weight byproduct often suggests a self-condensation reaction has occurred. Given the likely starting materials, two primary self-condensation products are possible:

  • Self-condensation of methyl 4-methoxybenzoate: This would result in a β-keto ester, specifically methyl 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3-oxopropanoate or a related diketone after potential decarboxylation. The reaction involves one molecule's enolate attacking the carbonyl of a second molecule.[4][5]

  • Self-condensation of 4-methylpyrimidine: This would lead to the formation of a dipyrimidinyl ketone or a related structure.

Analytical Approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. This allows you to predict the elemental formula and definitively determine if it corresponds to a dimer of one of your starting materials.[6][7]

  • ¹H NMR Spectroscopy: A self-condensation product of the methoxybenzoate ester would likely show two distinct methoxy (O-CH₃) signals and multiple aromatic signals, integrating to a higher proton count than your target molecule.

Q3: My final product appears pure by ¹H NMR, but elemental analysis results are slightly off. Could there be an isomeric byproduct?

A: Yes, this is a distinct possibility. If your pyrimidine precursor has other potentially acidic protons (e.g., at the 2- or 6-position), deprotonation could occur at an alternative site, leading to the formation of a constitutional isomer. For example, you could form 1-(4-methoxyphenyl)-2-pyrimidin-2-ylethanone instead of the desired 4-yl isomer.

Causality: The regioselectivity of the deprotonation is dictated by the electronic and steric environment of the protons on the pyrimidine ring. While the 4-methyl group is often the most acidic, side reactions at other positions can occur, especially if the reaction is run at higher temperatures where thermodynamic products might be favored.

Troubleshooting and Characterization:

  • 2D NMR Spectroscopy: Advanced NMR techniques are invaluable for distinguishing isomers.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. You can look for a correlation between the methylene protons (-CH₂-) of your ethanone backbone and the specific carbons of the pyrimidine ring (C4 vs. C2).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons, helping to confirm the substitution pattern on the pyrimidine ring.

  • Chromatography Optimization: Isomers often have very similar polarities. Try alternative HPLC columns (e.g., phenyl-hexyl instead of C18) or different solvent systems to achieve separation.[8]

Section 3: Troubleshooting Guide: A Systematic Approach to Byproduct Identification

When an unknown impurity is detected, a structured analytical workflow is crucial for efficient identification. This prevents unnecessary experiments and leads to a confident structural assignment.

G start Unexpected Peak Detected (LC-MS, GC-MS, TLC) ms_analysis Step 1: Obtain Mass Spectrum (LC-MS, HRMS) start->ms_analysis decision1 Does MW match a plausible byproduct? ms_analysis->decision1 nmr_analysis Step 2: Acquire NMR Data (¹H, ¹³C, DEPT) decision1->nmr_analysis  Yes reassess Re-evaluate Reaction Mechanism. Consider solvent or reagent adducts. decision1->reassess No advanced_analysis Step 3: Perform 2D NMR (COSY, HSQC, HMBC) nmr_analysis->advanced_analysis confirm Step 4: Propose Structure & Confirm with Fragmentation (MS/MS) advanced_analysis->confirm end Byproduct Structure Identified confirm->end reassess->ms_analysis Re-analyze Data

Caption: Systematic workflow for the identification of unknown synthesis byproducts.

Protocol: Byproduct Isolation and Characterization

This protocol outlines the steps for identifying an unknown impurity observed during the synthesis of this compound.

Objective: To isolate and structurally elucidate an unknown byproduct.

Methodology:

  • Initial Assessment (LC-MS):

    • Inject a crude sample of your reaction mixture into an LC-MS system.

    • Determine the retention time and obtain the mass-to-charge ratio (m/z) of the main product and all significant impurities.

    • Rationale: This provides the molecular weight of the unknown, which is the most critical piece of initial information.[7][9]

  • Preparative Chromatography:

    • Based on the analytical LC results, develop a method for isolation using preparative HPLC or flash column chromatography.

    • Collect fractions corresponding to the byproduct peak.

    • Combine pure fractions and remove the solvent under reduced pressure.

    • Rationale: Obtaining a pure sample of the byproduct is essential for unambiguous spectroscopic analysis.

  • High-Resolution Mass Spectrometry (HRMS):

    • Submit the isolated byproduct for HRMS analysis (e.g., ESI-TOF).

    • Use the accurate mass measurement to generate a list of possible elemental compositions.

    • Rationale: An exact mass can differentiate between compounds with the same nominal mass but different atomic compositions, greatly narrowing down the possibilities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the following spectra at a minimum:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

      • ¹³C NMR & DEPT-135: Identifies the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • Rationale: NMR provides the carbon-hydrogen framework of the molecule, allowing for definitive structural assignment.[6][8]

  • Structure Elucidation:

    • Integrate all data (HRMS, ¹H NMR, ¹³C NMR).

    • Compare the proposed structure's expected spectral data with the acquired data.

    • If the structure is still ambiguous (e.g., in the case of isomers), proceed with 2D NMR experiments (HMBC, HSQC) as described in FAQ #3.

Section 4: Data Summary of Potential Byproducts

The table below summarizes the characteristics of plausible byproducts based on a Claisen-Schmidt condensation pathway. The molecular weights are calculated based on common isotopes.

Byproduct NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
Target Product Main Reaction C₁₃H₁₂N₂O₂ 228.25 ¹H NMR: Singulet for -CH₂-, signals for pyrimidine and 4-methoxyphenyl rings. MS: m/z 229 [M+H]⁺.
4,4'-Dimethoxy-benzoylacetoneSelf-condensation of benzoate esterC₁₈H₁₈O₄300.34¹H NMR: Two distinct OCH₃ signals. Absence of pyrimidine signals. MS: m/z 301 [M+H]⁺.
1,3-Di(pyrimidin-4-yl)propan-2-oneSelf-condensation of methylpyrimidineC₁₁H₁₀N₄O214.23¹H NMR: Absence of 4-methoxyphenyl signals. Complex aromatic region for two pyrimidine rings. MS: m/z 215 [M+H]⁺.
4-Methoxybenzoic acidHydrolysis of starting esterC₈H₈O₃152.15¹H NMR: Broad singlet for carboxylic acid proton (>10 ppm). MS: m/z 151 [M-H]⁻.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • Wikipedia. (n.d.). Claisen condensation.
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book/American Society of Plant Biologists, 1(1), e0018.
  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • BenchChem. (2025). Overcoming poor reactivity of ketone enolates in Aldol reactions.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism.
  • Modern Analytical Techniques. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Organic Chemistry. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.

Sources

"1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" assay interference troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" (MPE). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental evaluation of this compound. We will address frequent sources of assay interference and provide actionable protocols to ensure data integrity.

Compound Profile: this compound

Before delving into troubleshooting, understanding the fundamental properties of MPE is crucial. This information can provide initial clues regarding its behavior in aqueous assay buffers.

PropertyValueSource
CAS Number 36827-95-9[1][2]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Melting Point 99-102°C[1]
Predicted pKa 1.35 ± 0.10[1]
Predicted Density 1.188 ± 0.06 g/cm³[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both the underlying rationale and step-by-step solutions.

Q1: My dose-response curve for MPE is unusually steep, with a Hill slope >1.5, and the results are poorly reproducible. What is the likely cause?

This is a classic hallmark of compound self-aggregation.[3] Many organic small molecules, when they exceed a compound-specific critical aggregation concentration (CAC), form colloidal particles in aqueous buffers.[4] These aggregates can nonspecifically sequester and denature proteins, leading to apparent but false-positive inhibition.[5] This behavior is often characterized by steep dose-response curves and a high degree of variability because the formation of aggregates is highly sensitive to minor changes in experimental conditions like buffer composition, pH, and incubation time.[4]

Troubleshooting Workflow for Suspected Aggregation

G A Problem: Steep Curve / Poor Reproducibility B Hypothesis: Compound Aggregation A->B C Action 1: Detergent Counter-Screen B->C  Perform one or more tests D Action 2: Dynamic Light Scattering (DLS) B->D  Perform one or more tests E Action 3: Centrifugation Assay B->E  Perform one or more tests F Result: IC50 shifts right (Activity is attenuated) C->F G Result: IC50 is unchanged C->G H Conclusion: Aggregation is the likely cause of activity. F->H I Conclusion: Activity is likely independent of aggregation. Investigate other interference mechanisms. G->I

Caption: Troubleshooting workflow for suspected compound aggregation.

Solution: Perform a Detergent Counter-Screen

The most common and straightforward method to diagnose aggregation-based activity is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration just above its critical micelle concentration (CMC).

Protocol 1: Detergent Counter-Screen

  • Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in your assay buffer.

  • Prepare Assay Buffer with Detergent: Create a working assay buffer containing 0.01% - 0.05% Triton X-100. This concentration is above the detergent's CMC and will disrupt the formation of compound aggregates.[6]

  • Run Parallel Assays: Set up two identical dose-response experiments for MPE:

    • Plate A: Uses the standard assay buffer.

    • Plate B: Uses the assay buffer containing Triton X-100.

  • Analyze Results: If MPE is an aggregator, you will observe a significant rightward shift in the IC₅₀ value (i.e., a loss of potency) on Plate B compared to Plate A. If the potency is unaffected, the activity is likely not due to aggregation.

Q2: I've ruled out aggregation, but my results are still inconsistent, especially between different batches of the compound or on different days. What should I investigate?

Inconsistency not related to aggregation often points to issues with compound stability, solubility, or fundamental assay conditions. Small molecules that are synthesized and stored in organic solvents can behave very differently in aqueous media.[7]

Key Areas to Investigate:

  • Compound Solubility: MPE may be precipitating at higher concentrations in your aqueous assay buffer.

    • Solution: Visually inspect the wells of your highest concentration under a microscope for precipitates. Determine the kinetic solubility of MPE in your specific assay buffer using nephelometry or a similar light-scattering method. Never test above the solubility limit.

  • Compound Stability: The compound may be degrading in the assay buffer over the course of the experiment.

    • Solution: Perform a pre-incubation study. Incubate MPE in the assay buffer for varying amounts of time (e.g., 0, 30, 60, 120 minutes) before initiating the enzymatic reaction. A progressive loss of activity with longer pre-incubation times suggests instability. Analyze the pre-incubated compound solution by HPLC to detect degradation products.

  • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing, especially of the compound stock, can lead to high variability between replicate wells.[8]

    • Solution: Calibrate your pipettes regularly. When adding the compound to the assay plate, ensure thorough but gentle mixing to avoid introducing bubbles. For multi-well plates, consider preparing a master mix of reagents where possible.[8]

Q3: Could MPE be interfering directly with my assay's detection system (e.g., fluorescence or luminescence)?

Yes, this is a common form of assay interference. The 4-methoxyphenyl moiety in MPE contains a chromophore that could absorb light or fluoresce, interfering with optical detection methods.

Mechanism of Optical Interference

G cluster_0 Assay Signal Generation cluster_1 Interference Pathway A Substrate B Product (Fluorescent/Luminescent) A->B Enzyme D Detector B->D Desired Signal C MPE Compound C->D Autofluorescence or Quenching

Caption: MPE can interfere with optical assays by producing its own signal or quenching the desired signal.

Solutions:

  • Run a "Compound-Only" Control Plate: Prepare a plate with the same serial dilution of MPE in assay buffer but without the enzyme or substrate. Read the plate using the same detection parameters as your main experiment. A significant signal in these wells indicates auto-fluorescence or auto-luminescence.

  • Run a "Quenching" Control Plate: Prepare a plate where the reaction is allowed to proceed to completion (or use a known amount of the fluorescent/luminescent product). Then, add the serial dilution of MPE. A concentration-dependent decrease in the signal indicates that MPE is quenching the assay signal.

  • Change Detection Wavelengths: If your instrument allows, try shifting the excitation or emission wavelengths to a region where MPE does not interfere.

Q4: Is it possible that MPE is a Pan-Assay Interference Compound (PAINS)?

PAINS are compounds that show activity in numerous assays through non-specific mechanisms, often involving chemical reactivity.[5] They can react with nucleophilic residues (like cysteine) on proteins or interfere with assays through redox cycling.[9][10]

While the structure of MPE does not contain a classic, highly reactive PAINS alert, molecules can still exhibit undesirable reactivity.

How to Investigate Potential Reactivity:

  • Thiol Reactivity Counter-Screen: Run the assay in the presence of a high concentration (e.g., 1-5 mM) of a reducing agent like Dithiothreitol (DTT).[10] If MPE's activity is significantly reduced, it may indicate reactivity with cysteine residues on the target protein.

  • Time-Dependent Inhibition: Perform an experiment where the enzyme and MPE are pre-incubated together for various time points before adding the substrate. A progressive increase in inhibition with longer pre-incubation times that is not reversed by dilution can suggest covalent modification.

  • Check for Redox Activity: Some compounds can generate hydrogen peroxide (H₂O₂), which can interfere with assay readouts or damage proteins.[10] Specific assays can be run to detect H₂O₂ production in the presence of your compound.

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Bajorath, J. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 12(9), 869-873. [Link]

  • El-Bastawissy, E. (2014). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Armbruster, D. A., & Overcash, D. R. (2022). Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. Clinical Laboratory News. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Forde, C. (2018). Interference Testing. Clinical Biochemistry: Principles and Practice. [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]

  • eClinpath. (n.d.). Interferences. [Link]

  • Nikolac, N. (2014). Lipemia interferences in routine clinical biochemical tests. Biochemia Medica, 24(1), 80-86. [Link]

  • Mainali, S., et al. (2021). Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. Indian Journal of Clinical Biochemistry, 36(4), 479-485. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem Compound Database. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[2-Methoxy-6-[[2-(4-methoxyphenyl)ethyl]amino]-4-pyrimidinyl]phenyl]ethanone. PubChem Compound Database. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Chem-Impex International. (n.d.). 4-(4-Methoxyphenyl)-2-butanone. [Link]

  • Ismail, A. A., & Walker, P. L. (2019). Interferences in Immunoassay. Clinical Chemistry, 65(6), 745-753. [Link]

  • Zhong, Z., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564-1575. [Link]

Sources

Technical Support Center: In Vivo Bioavailability Enhancement for 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the in vivo bioavailability of the novel pyrimidine derivative, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. This document is designed for researchers, medicinal chemists, and drug development professionals actively engaged in preclinical studies. It provides in-depth, experience-driven answers to common challenges, complete with troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the preliminary questions regarding the physicochemical properties of this compound and how these properties guide our formulation strategy.

Q1: What are the predicted physicochemical properties of "this compound" and why do they suggest a risk of poor bioavailability?

A1: Based on its chemical structure and available data, this compound (CAS: 36827-95-9) presents a classic profile for a compound with potential bioavailability challenges.[1][2] The primary obstacle is its predicted poor aqueous solubility, a common issue for many heterocyclic compounds like pyrimidine derivatives.[3][4]

Here is a summary of its key properties:

PropertyValue / PredictionImplication for Bioavailability
Molecular Weight 228.25 g/mol [1]Favorable: Below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating good potential for membrane permeation.[5]
Melting Point 99-102°C[1]Challenging: A relatively high melting point suggests a stable crystalline lattice. Significant energy is required to break this lattice, which often correlates with low aqueous solubility.
Aqueous Solubility Predicted to be lowChallenging: The molecule is dominated by hydrophobic aromatic rings (phenyl and pyrimidine). Poor solubility in gastrointestinal fluids is the rate-limiting step for absorption.
pKa 1.35 ± 0.10 (Predicted)[1]Challenging: The predicted low pKa indicates it is a very weak base. It will likely remain in a neutral, less soluble form in the physiological pH range of the intestine (pH 6.5-7.4).
LogP Predicted to be > 2Challenging: A high octanol-water partition coefficient (LogP) indicates high lipophilicity, which favors membrane crossing but contributes to poor aqueous solubility.

In essence, for this compound to be absorbed after oral administration, it must first dissolve in the gut. Its stable crystalline structure and hydrophobic nature create a significant hurdle to dissolution, making it the primary barrier to achieving adequate systemic exposure in vivo.

Q2: How does the Biopharmaceutics Classification System (BCS) help in selecting a bioavailability enhancement strategy for this compound?

A2: The Biopharmaceutics Classification System (BCS) is a crucial framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6] This classification dictates the most effective formulation strategies.

Based on its properties, this compound is most likely a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound. Our goal is to develop a formulation that overcomes the solubility limitation.

The following diagram outlines a decision-making workflow for selecting a formulation strategy based on this BCS assessment.

bcs_workflow cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 In Vivo Evaluation start Compound: 1-(4-Methoxyphenyl)-2- pyrimidin-4-ylethanone bcs BCS Assessment: Predicted Low Solubility (BCS Class II or IV) start->bcs strategy Primary Goal: Enhance Dissolution Rate & Apparent Solubility bcs->strategy tech1 Particle Size Reduction (Micronization, Nanosuspensions) strategy->tech1 Increases surface area tech2 Solid Dispersions (Amorphous Systems) strategy->tech2 Increases energy state tech3 Lipid-Based Formulations (SEDDS, SMEDDS) strategy->tech3 Solubilizes in lipids tech4 Complexation (Cyclodextrins) strategy->tech4 Forms soluble complexes pk_study Pharmacokinetic (PK) Study in Rodents tech1->pk_study tech2->pk_study tech3->pk_study tech4->pk_study analysis Analyze Plasma Exposure (AUC, Cmax) pk_study->analysis

Caption: BCS-guided formulation selection workflow.

Section 2: Formulation Strategies & Protocols

This section provides detailed guidance on the most promising formulation techniques to improve the solubility and, consequently, the bioavailability of this compound.

Q3: What are solid dispersions and how can I prepare them for this compound?

A3: Solid dispersions are a highly effective technique for improving the oral bioavailability of poorly soluble drugs.[7] The core principle is to disperse the drug in an amorphous, high-energy state within a hydrophilic polymer matrix. This amorphous form dissolves much more rapidly than the stable crystalline form upon contact with gastrointestinal fluids.[8]

Causality: By converting the drug from a low-energy crystalline state to a high-energy amorphous state, we eliminate the lattice energy barrier that must be overcome for dissolution to occur. The hydrophilic polymer carrier also improves wetting and prevents the drug from recrystallizing.[7]

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol is a reliable starting point for lab-scale screening of different polymer formulations.

1. Materials & Reagents:

  • This compound (API)
  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS))
  • Solvent: Dichloromethane (DCM) or a mixture of DCM/Methanol (ensure both API and polymer are fully soluble)
  • Rotary evaporator
  • Vacuum oven

2. Step-by-Step Method:

  • Preparation: Weigh 100 mg of the API and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
  • Dissolution: Dissolve both components in a minimal amount of the chosen solvent (e.g., 10 mL of DCM) in a round-bottom flask. Ensure the solution is perfectly clear.
  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C and apply a vacuum. Rotate the flask to ensure a thin film forms on the wall. Continue until all solvent is removed.
  • Drying: Scrape the resulting solid film from the flask. Place the solid in a vacuum oven at 40°C overnight to remove any residual solvent.
  • Processing: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Store in a desiccator.

3. Self-Validation & Quality Control:

  • Differential Scanning Calorimetry (DSC): Analyze the resulting powder to confirm the absence of a melting peak for the crystalline drug, which verifies its conversion to an amorphous state.
  • Powder X-Ray Diffraction (PXRD): The diffractogram should show a broad halo, characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.
  • In Vitro Dissolution Test: Compare the dissolution rate of the solid dispersion to the unformulated API in simulated gastric or intestinal fluid. You should observe a significant increase in both the rate and extent of dissolution.
Q4: Are lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) a viable option?

A4: Yes, SEDDS are an excellent alternative, particularly for lipophilic compounds.[9] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract.[8]

Causality: The drug is pre-dissolved in the lipid formulation. Upon emulsification in the gut, the drug is presented in a solubilized form within tiny lipid droplets, which have a massive surface area. This circumvents the dissolution step and can enhance absorption through lymphatic pathways, potentially reducing first-pass metabolism.[8]

Experimental Protocol: Screening for a SEDDS Formulation

1. Materials & Reagents:

  • API: this compound
  • Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
  • Surfactant: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40)
  • Co-solvent: Transcutol® HP

2. Step-by-Step Method:

  • Solubility Screening: First, determine the solubility of the API in various oils, surfactants, and co-solvents to select the best excipients.
  • Formulation Preparation: Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent in different ratios (e.g., 30:50:20, 40:40:20).
  • Drug Loading: Dissolve the API into the excipient mixtures with gentle heating (40-50°C) and vortexing until a clear solution is obtained. Start with a low drug load (e.g., 25 mg/g) and increase to determine the maximum loading.
  • Self-Emulsification Test: Add 100 µL of the drug-loaded SEDDS formulation to 100 mL of water in a beaker with a magnetic stirrer. The formulation should rapidly disperse and form a clear or slightly bluish-white microemulsion.
  • Characterization: Measure the droplet size of the resulting emulsion using a particle size analyzer (e.g., Malvern Zetasizer). Droplet sizes should ideally be below 200 nm for optimal performance.

Section 3: In Vivo Study Design & Troubleshooting

After developing a promising formulation, the next critical step is to evaluate its performance in an animal model.

Q5: What analytical methods are suitable for quantifying the compound in plasma?

A5: For quantifying small molecules like this compound in complex biological matrices such as plasma, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11] It offers superior sensitivity and selectivity compared to HPLC-UV.[12][13]

Rationale: The selectivity of MS/MS allows for the differentiation of the parent drug from its metabolites and endogenous plasma components, ensuring accurate quantification. This is critical for obtaining reliable pharmacokinetic data.

ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; potential for interference.Excellent; highly specific due to mass transitions.
Sensitivity (LOQ) Typically in the ng/mL to µg/mL range.[12]Excellent; can reach low pg/mL to ng/mL levels.[11]
Sample Prep May require extensive cleanup.Often compatible with simpler protein precipitation.
Development Time Generally faster to develop.More complex method development.
Recommendation Suitable for high-concentration formulation analysis.Required for in vivo bioanalysis.
Q6: Troubleshooting: What are common reasons for observing low or variable exposure in vivo despite promising in vitro dissolution?

A6: This is a frequent and challenging issue in drug development. If a formulation shows excellent dissolution in vitro but fails to deliver adequate exposure in vivo, the problem often lies beyond simple solubility.

The diagram below illustrates a troubleshooting workflow for this scenario.

troubleshooting_workflow cluster_0 Potential Causes cluster_1 Investigation & Mitigation start Observation: Good In Vitro Dissolution, Poor In Vivo Exposure cause1 In Vivo Precipitation start->cause1 cause2 Poor Permeability (BCS Class IV) start->cause2 cause3 High First-Pass Metabolism start->cause3 cause4 P-gp Efflux start->cause4 sol1 Action: Add precipitation inhibitor to formulation (e.g., HPMC-AS) cause1->sol1 sol2 Action: Conduct Caco-2 permeability assay cause2->sol2 sol3 Action: Incubate with liver microsomes; identify metabolites cause3->sol3 sol4 Action: Caco-2 assay with P-gp inhibitor (e.g., Verapamil) cause4->sol4

Caption: Troubleshooting workflow for poor in vivo exposure.

Key Troubleshooting Points:

  • In Vivo Precipitation: Your amorphous solid dispersion may dissolve rapidly, creating a supersaturated solution in the gut, but then immediately crash out or precipitate back into a less soluble form.

    • Solution: Incorporate a precipitation inhibitor like HPMC-AS into your formulation. This polymer is specifically designed to maintain supersaturation.

  • High First-Pass Metabolism: The compound might be absorbed efficiently from the gut but then extensively metabolized in the gut wall or liver before it can reach systemic circulation.[3] The methoxy group on the phenyl ring is a likely site for O-demethylation.[14]

    • Solution: Conduct an in vitro metabolism study using liver microsomes to identify major metabolites. If metabolism is rapid, a different delivery route (e.g., intravenous) might be needed for initial efficacy studies, or a prodrug approach could be used to mask the metabolic site.

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen after absorption.[3]

    • Solution: Perform a Caco-2 permeability assay with and without a known P-gp inhibitor. A significant increase in transport in the presence of the inhibitor would confirm that the compound is a P-gp substrate. Formulation strategies using excipients that inhibit P-gp (e.g., Kolliphor® RH 40) can help mitigate this.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2014).
  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • BLDpharm. (n.d.). 36827-95-9|1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanone.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its scale-up production can present several challenges, from reaction control to purification and safety. This document provides a comprehensive overview of a reliable synthetic route and addresses potential issues that may arise during laboratory and pilot-plant scale production.

Proposed Synthesis Route: A Two-Step Approach

A common and scalable approach for the synthesis of this compound involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to construct the pyrimidine ring.

Synthesis_Route cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization & Oxidation 4-Methoxyacetophenone 4-Methoxyacetophenone Chalcone_Intermediate (E)-1-(4-methoxyphenyl)-3-(pyrimidin-4-yl)prop-2-en-1-one 4-Methoxyacetophenone->Chalcone_Intermediate Base (e.g., NaOH, KOH) Pyrimidin-4-carbaldehyd Pyrimidin-4-carbaldehyd Pyrimidin-4-carbaldehyd->Chalcone_Intermediate Target_Molecule This compound Chalcone_Intermediate->Target_Molecule e.g., Guanidine, H2O2

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides practical solutions.

Symptom Possible Cause(s) Recommended Solution(s)
Step 1: Low yield of chalcone intermediate - Incomplete reaction. - Side reactions (e.g., self-condensation of acetophenone). - Ineffective base.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Optimize reaction temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) may improve conversion. Avoid excessive heat to minimize side reactions. - Choice of base: Ensure the base (e.g., NaOH, KOH) is fresh and of appropriate concentration (typically 10-20% aqueous solution). - Stoichiometry: Use a slight excess of pyrimidine-4-carbaldehyde (1.1 equivalents) to drive the reaction to completion.
Step 1: Formation of a complex mixture of byproducts - Base concentration is too high, promoting Cannizzaro reaction of the aldehyde. - Prolonged reaction time.- Titrate the base: Use a lower concentration of the base and add it dropwise to the reaction mixture. - Control reaction time: Stop the reaction as soon as TLC indicates the consumption of the limiting reagent.
Step 2: Incomplete cyclization to the pyrimidine ring - Inefficient cyclizing agent. - pH of the reaction mixture is not optimal. - Insufficient heating.- Select an appropriate cyclizing agent: Guanidine hydrochloride in the presence of a base is a common choice. - Adjust pH: The reaction is typically favored under basic conditions. Ensure sufficient base is present to neutralize the guanidine hydrochloride and catalyze the reaction. - Increase temperature: Refluxing in a suitable solvent (e.g., ethanol) is often necessary for this step.
Step 2: Low yield of the final product after oxidation - Incomplete oxidation of the dihydropyrimidine intermediate. - Degradation of the product under harsh oxidation conditions.- Choice of oxidizing agent: Hydrogen peroxide is a common and relatively mild oxidizing agent for this transformation. Other options include air oxidation catalyzed by a base. - Controlled addition: Add the oxidizing agent slowly and monitor the temperature to prevent runaway reactions. - Optimize reaction time: Over-oxidation can lead to degradation. Monitor the reaction by TLC.
Purification: Difficulty in crystallizing the final product - Presence of impurities that inhibit crystallization. - Inappropriate solvent system.- Pre-purification: Use column chromatography (silica gel) to remove major impurities before crystallization. - Solvent screening: Test a variety of solvent systems for crystallization. A common choice for compounds of this nature is a mixture of ethanol and water, or ethyl acetate and hexanes. - Seeding: If a small amount of pure crystalline product is available, use it to seed the supersaturated solution.
Scale-Up: Exothermic reaction in Step 1 - The Claisen-Schmidt condensation can be exothermic, especially on a larger scale.- Slow addition of reagents: Add the base solution portion-wise or via a dropping funnel to control the reaction rate and temperature. - Efficient cooling: Use an ice bath or a reactor with a cooling jacket to maintain the desired temperature. - Dilution: Running the reaction in a more dilute solution can help to dissipate heat more effectively.
Scale-Up: Poor mixing and mass transfer - Inadequate agitation in a large reactor.- Use appropriate stirring: Ensure the reactor is equipped with an overhead stirrer capable of efficiently mixing the reaction slurry or solution. - Baffles: The use of baffles in the reactor can improve mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Claisen-Schmidt condensation (Step 1)?

A1: Ethanol is a commonly used solvent for this reaction as it can dissolve both the starting materials and the base. A mixture of ethanol and water is also effective. For scale-up, considering the flammability and cost, other solvent systems may be explored, but ethanol remains a good starting point due to its versatility.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, to achieve good separation of starting materials, intermediates, and products. Visualize the spots under a UV lamp.

Q3: What are the expected yields for each step?

A3: The yield for the Claisen-Schmidt condensation (Step 1) can typically range from 70-90%. The cyclization and oxidation step (Step 2) can also provide yields in the range of 60-80%. Overall yields will depend on the optimization of reaction conditions and the efficiency of purification.

Q4: What are the key safety considerations for this synthesis, especially during scale-up?

A4:

  • Exothermic Reactions: As mentioned in the troubleshooting guide, the first step can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Handling of Bases: Concentrated solutions of sodium hydroxide or potassium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Ethanol and other organic solvents are flammable. Ensure that the reaction is carried out in a well-ventilated area, away from ignition sources. For larger scales, use of intrinsically safe equipment is recommended.

  • Hydrogen Peroxide: While used in relatively dilute concentrations, hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

Q5: What are the typical physical properties of this compound?

A5: The final product is typically a solid at room temperature. The melting point is reported to be in the range of 99-102°C[1]. It is sparingly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Q6: Are there alternative synthetic routes?

A6: Yes, other synthetic strategies exist. For instance, a Grignard reaction between a pyrimidinyl Grignard reagent and 4-methoxybenzaldehyde could be a viable option. Another approach could involve the palladium-catalyzed cross-coupling of a pyrimidinyl-organometallic species with a 4-methoxyphenylacyl derivative. However, the Claisen-Schmidt condensation followed by cyclization is often preferred for its operational simplicity and the ready availability of starting materials.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(pyrimidin-4-yl)prop-2-en-1-one (Chalcone Intermediate)

Step1_Workflow A 1. Dissolve 4-methoxyacetophenone and pyrimidine-4-carbaldehyde in ethanol. B 2. Cool the mixture in an ice bath. A->B C 3. Add aqueous NaOH solution dropwise with vigorous stirring. B->C D 4. Stir at room temperature for 2-4 hours. Monitor by TLC. C->D E 5. Pour the reaction mixture into ice-water. D->E F 6. Collect the precipitate by filtration. E->F G 7. Wash the solid with cold water and dry. F->G H 8. Recrystallize from ethanol if necessary. G->H

Caption: Workflow for the synthesis of the chalcone intermediate.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Methoxyacetophenone150.1715.01001.0
Pyrimidine-4-carbaldehyde108.1011.91101.1
Sodium Hydroxide40.004.01001.0
Ethanol-200 mL--
Water-40 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve 15.0 g (100 mmol) of 4-methoxyacetophenone and 11.9 g (110 mmol) of pyrimidine-4-carbaldehyde in 200 mL of ethanol.

  • Cool the flask in an ice bath with magnetic stirring.

  • In a separate beaker, dissolve 4.0 g (100 mmol) of sodium hydroxide in 40 mL of water and cool the solution.

  • Add the cold sodium hydroxide solution dropwise to the ethanolic solution of the carbonyl compounds over a period of 30 minutes, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50°C. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

Step2_Workflow A 1. Suspend the chalcone intermediate and guanidine hydrochloride in ethanol. B 2. Add aqueous NaOH solution. A->B C 3. Reflux the mixture for 4-6 hours. Monitor by TLC. B->C D 4. Cool to room temperature and add hydrogen peroxide dropwise. C->D E 5. Stir for an additional 1-2 hours. D->E F 6. Remove the solvent under reduced pressure. E->F G 7. Partition the residue between water and ethyl acetate. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify by column chromatography or recrystallization. H->I

Caption: Workflow for the synthesis of the final product.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Chalcone Intermediate240.2624.01001.0
Guanidine Hydrochloride95.5314.31501.5
Sodium Hydroxide40.008.02002.0
Ethanol-300 mL--
30% Hydrogen Peroxide-11.3 mL~1101.1
Water-40 mL--

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser, suspend 24.0 g (100 mmol) of the chalcone intermediate and 14.3 g (150 mmol) of guanidine hydrochloride in 300 mL of ethanol.

  • In a separate beaker, dissolve 8.0 g (200 mmol) of sodium hydroxide in 40 mL of water and cool the solution.

  • Add the sodium hydroxide solution to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the dihydropyrimidine intermediate by TLC.

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • Slowly add 11.3 mL of 30% hydrogen peroxide dropwise, keeping the temperature below 40°C with an ice bath if necessary.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Remove the ethanol under reduced pressure.

  • Add 200 mL of water to the residue and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Mao, S.-L., et al. (2012).
  • Berdowska, I., et al. (2018). Iron catalysed nitrosation of olefins to oximes. Organic & Biomolecular Chemistry.
  • Witschel, M. C., et al. (2008). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone.
  • Fecka, I., et al. (2018). Iron catalysed nitrosation of olefins to oximes. Organic & Biomolecular Chemistry.
  • Patil, S., et al. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • BenchChem. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.
  • Ali, M. H., & McDermott, M. J. (2002). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online.
  • ChemicalBook. This compound.
  • PubChem. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone.
  • Romo, D., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Schpector, J. Z., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Reports Online.
  • Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products.
  • Rani, K. S., et al. (2017).
  • Razzoqova, S. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Amici, R., et al. (2014). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Tetrahedron Letters.
  • CymitQuimica. This compound.
  • WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence.
  • EP3141544A1 - 2, 4-DI-(NITROGEN CONTAINING GROUP)
  • Romo, D., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry.
  • US8350029B2 - Process for the prepar
  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports.
  • Joseph, J., et al. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)
  • Wikipedia. Pyrimidine metabolism.
  • Wiemer, A. J., & Wiemer, D. F. (2009). Synthesis of (phosphonomethyl)
  • El-Gazzar, M. G., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
  • Chen, C.-H., et al. (2023).
  • Andrey K. (2017, June 22). Pyrimidine Synthesis [Video]. YouTube.
  • Fontana, G., et al. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development.
  • Smith, F. W., & Muench, D. G. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book.
  • EP2245021B1 - A process for the prepar
  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.
  • Akkurt, M., et al. (2016). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Journal of Molecular Structure.
  • ResearchGate.
  • Paleos, C. M., et al. (2004). Alkyl and aryl sulfonyl p-pyridine ethanone oximes are efficient DNA photo-cleavage agents. Photochemical & Photobiological Sciences.

Sources

Validation & Comparative

The 2,4-Disubstituted Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The pyrimidine nucleus is one such "privileged scaffold," owing to its presence in the building blocks of life—DNA and RNA—and its remarkable versatility in interacting with a multitude of biological targets.[1][2] This guide focuses on a specific class of pyrimidine derivatives, the 2,4-disubstituted pyrimidines, with a representative member being 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone . While specific data on this exact molecule is limited, the broader class has been extensively explored, particularly as potent inhibitors of protein kinases.[3][4]

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] The pyrimidine scaffold serves as an excellent starting point for kinase inhibitor design due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.[5] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of 2,4-disubstituted pyrimidines, using Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a primary example, and offer comparative insights with other kinase inhibitor scaffolds. We will also provide detailed experimental protocols for assessing the activity of these compounds, equipping researchers with the knowledge to advance their own drug discovery programs.

Biological Target Profile: TAK1 - A Key Node in Inflammatory and Oncogenic Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a critical intracellular mediator of signaling pathways initiated by various cytokines and growth factors, including TNF-α, IL-1, and TGF-β.[7][8] Upon activation, TAK1 phosphorylates and activates downstream kinases such as MKKs and IKKs, which in turn activate the JNK/p38 MAPK and NF-κB signaling pathways, respectively.[8] These pathways are central to cellular processes like inflammation, immune responses, cell survival, and proliferation.[8]

The pro-survival role of TAK1, mediated through the induction of anti-apoptotic proteins, makes it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[8] Inhibition of TAK1 can sensitize cancer cells to apoptosis and suppress inflammatory responses.[7][8] The development of potent and selective TAK1 inhibitors is therefore an area of intense research.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNFR, IL-1R) TAK1_complex TAK1 Complex Cytokine_Receptor->TAK1_complex Activates Cytokine Cytokine (e.g., TNF-α, IL-1) Cytokine->Cytokine_Receptor Binds IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKK3/4/6/7 TAK1_complex->MKKs Phosphorylates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates NF_kappa_B NF-κB Gene_Expression Gene Expression (Inflammation, Survival) NF_kappa_B->Gene_Expression Translocates & Activates p38_JNK->Gene_Expression Activates I_kappa_B->NF_kappa_B Releases

Figure 1: Simplified TAK1 signaling pathway.

Structure-Activity Relationship (SAR) Analysis of 2,4-Disubstituted Pyrimidine Inhibitors of TAK1

The 2,4-disubstituted pyrimidine scaffold has proven to be a fertile ground for the development of potent TAK1 inhibitors. Structure-guided design has enabled the optimization of these compounds to achieve nanomolar potency.[7] A key feature of some of these inhibitors is their ability to form a covalent bond with a cysteine residue (Cys174) in the ATP-binding pocket of TAK1, leading to irreversible inhibition.[7]

Below is a summary of the SAR for a series of 2,4-disubstituted pyrimidine-based TAK1 inhibitors, highlighting the impact of substitutions at key positions.

Compound Scaffold R1 (at C4) R2 (at C2) TAK1 IC50 (nM) Selectivity vs. MEK1 Reference
1 2,4-disubstituted pyrimidineAniline derivative-34-[7]
WZ4002 analog 2,4-disubstituted pyrimidineAniline with acrylamide-PotentCovalent EGFR inhibitor[7]
Compound 10 2,4-disubstituted pyrimidineModified aniline-single-digit nM~100-fold[7]

Key SAR Insights:

  • The Pyrimidine Core: The 2,4-disubstituted pyrimidine core acts as the primary scaffold that anchors the inhibitor within the ATP-binding pocket of the kinase through hydrogen bonding interactions with the hinge region.[5]

  • Substitution at the C4 Position: The substituent at the C4 position of the pyrimidine ring is crucial for potency and selectivity. In many potent kinase inhibitors, this position is occupied by an aniline or a related aromatic amine moiety. Modifications to this ring system, such as the addition of an acrylamide group, can introduce covalent binding capabilities, targeting specific cysteine residues in the kinase active site.[7]

  • Substitution at the C2 Position: The substituent at the C2 position often extends into the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be used to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability, without drastically affecting its binding affinity.

  • The Role of the Methoxyphenyl Group: While not explicitly detailed in the TAK1 inhibitor SAR, the 4-methoxyphenyl group present in our lead compound, "this compound," is a common feature in many biologically active molecules. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and metabolic stability. In other pyrimidine-based inhibitors, a hydroxyl group at this position has been shown to be important for enhancing binding affinity to targets like ERα.[9]

SAR_Diagram cluster_scaffold Core Scaffold: this compound cluster_modifications Key Modification Points for SAR mol mol R1 R1: Pyrimidine C4 Substituent - Crucial for potency and selectivity - Often an aniline moiety - Can incorporate covalent warheads R1->mol C4 Position R2 R2: Phenyl Ring Substituents - Modulate physicochemical properties - Can influence target selectivity R2->mol Phenyl Ring R3 R3: Pyrimidine C2 Substituent - Affects solubility and metabolism R3->mol C2 Position Core

Figure 2: Key structural modification points for SAR on the 2,4-disubstituted pyrimidine scaffold.

Comparative Analysis with Other Pyrimidine-Based Kinase Inhibitors

The versatility of the pyrimidine scaffold is evident in its incorporation into various fused heterocyclic systems for kinase inhibitor design.[5]

  • Pyrazolo[3,4-d]pyrimidines: This fused pyrimidine scaffold is an isostere of the adenine ring of ATP and has been successfully employed in the development of numerous kinase inhibitors, including the BTK inhibitor ibrutinib.[5] These compounds also primarily interact with the kinase hinge region.

  • Pyrido[2,3-d]pyrimidines: This class of fused pyrimidines has also shown promise as anticancer agents, with some derivatives exhibiting potent tubulin polymerization inhibitory activity.[6]

The choice of a specific pyrimidine-based scaffold often depends on the desired target kinase and the opportunity to exploit specific interactions within the ATP-binding site to achieve selectivity.

Experimental Protocols: Assessing Kinase Inhibitory Activity

To determine the potency of novel 2,4-disubstituted pyrimidine derivatives as kinase inhibitors, a robust and reproducible biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used platform for this purpose.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a europium-labeled antibody that recognizes phosphorylated substrates and a green fluorescent protein (GFP)-labeled substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium and GFP into close proximity and resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., TAK1)

  • Biotinylated kinase substrate

  • ATP

  • Europium-labeled anti-phosphopeptide antibody

  • Streptavidin-labeled acceptor fluorophore (e.g., APC or ULight™)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute the compounds in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/biotinylated substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the detection mix (Eu-labeled antibody and streptavidin-acceptor).

    • Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution Dispense_Compound 3. Dispense Compound to Plate Compound_Dilution->Dispense_Compound Reagent_Prep 2. Prepare Kinase, Substrate, ATP Add_Kinase_Substrate 4. Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction 5. Add ATP & Incubate Add_Kinase_Substrate->Initiate_Reaction Stop_Reaction 6. Add Detection Reagents (Antibody/Acceptor) Initiate_Reaction->Stop_Reaction Incubate_Detection 7. Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate 8. Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_IC50 9. Calculate IC50 Read_Plate->Calculate_IC50

Figure 3: Workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

The 2,4-disubstituted pyrimidine scaffold, exemplified by structures like "this compound," represents a highly valuable starting point for the design of potent and selective kinase inhibitors. The extensive research into this class of compounds has provided crucial insights into their structure-activity relationships, particularly for targets like TAK1. The ability to readily modify the substituents at the C2 and C4 positions of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future efforts in this area will likely focus on:

  • Enhancing Selectivity: Developing inhibitors that can discriminate between closely related kinases remains a significant challenge. Structure-based design and computational modeling will be instrumental in achieving this.

  • Exploring Novel Warheads: For covalent inhibitors, the exploration of different reactive groups beyond the commonly used acrylamide may lead to improved safety profiles and target residence times.

  • Dual-Target Inhibitors: As demonstrated by some pyrimidine derivatives targeting both ERα and VEGFR-2, there is potential to design single molecules that can modulate multiple disease-relevant pathways.[9]

By leveraging the foundational SAR knowledge presented in this guide and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of the versatile 2,4-disubstituted pyrimidine scaffold.

References

  • Tan, L., et al. (2015). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4589-4600. [Link]

  • Li, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. [Link]

  • van der Heden van Noort, G. J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437-1443. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2870. [Link]

  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1538-1551. [Link]

  • Gangjee, A., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-5346. [Link]

  • Abdel-Ghani, T. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Bioactive Compounds, 19(11), 58-75. [Link]

  • Abdel-Aziz, M., et al. (2022). The suggested SAR for the studied pyrimidine and pyridine derivatives. Molecules, 27(19), 6524. [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. [Link]

  • El-Naggar, A. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29531-29550. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. [Link]

  • Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. [Link]

  • Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(3), 1-6. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Shreenivas, M. T., et al. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 4(3), 149-155. [Link]

  • Wang, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 151, 603-613. [Link]

  • Lewis, L. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(19), 6524. [Link]

  • El-Sayed, M. A. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 223-234. [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e00949-22. [Link]

Sources

A Comparative Efficacy Analysis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone in the Context of Biologically Active Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone heterocyclic motif in drug discovery, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a versatile scaffold for targeting a wide array of enzymes and receptors.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4]

"1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" (CAS No. 36827-95-9) is a specific derivative within this class, characterized by a methoxyphenyl group and a pyrimidine ring linked by an ethanone bridge.[5] While direct efficacy studies on this compound are not extensively published, its structural components suggest potential for biological activity, particularly in oncology and inflammation, areas where similar pyrimidine-based molecules have shown significant promise.

Postulated Mechanism of Action and Comparative Landscape

Based on the activities of related pyrimidine derivatives, we can postulate that "this compound" may exert its effects through the inhibition of key signaling pathways implicated in cell proliferation and inflammation.

Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or microtubule-destabilizing agents. For instance, certain pyrimidine-based compounds are known to target enzymes like dihydrofolate reductase (DHFR) or interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6] A notable example is the potent antitubulin agent (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which demonstrates nanomolar GI50 values in cancer cell lines.[6]

The logical workflow for assessing anticancer potential is as follows:

anticancer_workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Compound 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone CellLines Panel of Cancer Cell Lines (e.g., MCF-7, DU-145) Compound->CellLines MTT_Assay MTT Assay for Cytotoxicity (IC50) CellLines->MTT_Assay Treatment Target_ID Target Identification (e.g., Kinase Profiling) MTT_Assay->Target_ID Active Hit Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis Xenograft Xenograft Mouse Model Pathway_Analysis->Xenograft Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Workflow for Anticancer Drug Discovery.

The anti-inflammatory potential of pyrimidine derivatives has also been well-documented.[7][8] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and interleukins (IL-1, IL-6).[8] A comparative study of pyridine and pyrimidine derivatives revealed that certain pyrimidine compounds effectively suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

The experimental workflow for evaluating anti-inflammatory activity is outlined below:

anti_inflammatory_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Compound 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone Macrophages RAW 264.7 Macrophages + LPS Compound->Macrophages NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Macrophages->NO_Assay Treatment Cytokine_Assay Cytokine Measurement (ELISA) Macrophages->Cytokine_Assay Treatment Edema_Model Carrageenan-Induced Paw Edema in Rats NO_Assay->Edema_Model Promising Candidate Measurement Measurement of Paw Volume Edema_Model->Measurement

Caption: Workflow for Anti-inflammatory Drug Evaluation.

Comparative Efficacy Data of Representative Pyrimidine Derivatives

To provide a quantitative context, the following table summarizes the reported efficacy of several pyrimidine derivatives in relevant biological assays. This data serves as a benchmark for the anticipated performance of novel compounds like "this compound."

Compound Class Specific Derivative Biological Activity Assay Efficacy (IC50/GI50/MIC) Reference
Cyclopenta[d]pyrimidine(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideAnticancerTubulin Polymerization InhibitionGI50 in nanomolar range[6]
Thiouracil AmideCompound 5eAnticancer (Breast)Cell Viability (MCF-7)IC50 = 18 µM[9]
Pyridine/Pyrimidine HybridsCompound 9dAnti-inflammatoryNitric Oxide Inhibition (RAW 264.7)IC50 = 88.7 µM[8]
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine carboxylateAnticancerCytotoxicity (HT29, HepG2, Hela)LC50 > 100 µg/ml[3]
Imidazole-pyrimidine-sulfonamideHybrid compoundsAnticancerEGFR InhibitionVaries by derivative[10]

Detailed Experimental Protocols

For the purpose of reproducibility and standardized comparison, the following are detailed protocols for key assays mentioned in this guide.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, DU-145)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.[7]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to different groups of animals. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

While "this compound" remains a molecule with an uncharacterized biological profile, its structural similarity to a well-established class of pharmacologically active compounds provides a strong rationale for its investigation. The comparative framework and detailed protocols in this guide offer a scientifically rigorous approach to exploring its potential as a novel therapeutic agent. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and in inflammatory assay models to empirically determine its efficacy and mechanism of action. Such studies will be crucial in validating the hypotheses presented herein and positioning "this compound" within the broader landscape of pyrimidine-based drug candidates.

References

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem Compound Summary for CID 10082453. [Link]

  • Rosa, M. et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 2(10), 793-797. [Link]

  • Nayak, S. K. et al. (2015). Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. Letters in Drug Design & Discovery, 12(4), 303-311. [Link]

  • Al-Suhaimi, K. M. et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Zhang, Y. et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Kumar, R. et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry, 52, 116500. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Sroor, F. M. et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 338. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

Sources

A Senior Scientist's Guide to Target Engagement Assays for Novel Kinase Inhibitors: A Comparative Analysis Featuring 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal demonstration that a compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading target engagement assays, using the novel compound "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" as a central case study. While the specific biological target of this molecule is under investigation, its structural motifs suggest potential kinase inhibitory activity, a frequent characteristic of pyrimidine-containing compounds. This guide will, therefore, focus on assays pertinent to validating such interactions.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering you to make informed decisions for your own research endeavors. We will delve into the principles, experimental workflows, and comparative advantages of three cornerstone biophysical techniques: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Furthermore, we will explore the strategic application of broad-spectrum kinase profiling to understand a compound's selectivity.

The Central Challenge: Confirming Target Interaction

The central dogma of targeted drug discovery is that a therapeutic effect is elicited by the specific interaction of a drug molecule with its biological target.[1] Validating this "target engagement" is paramount for several reasons: it confirms the mechanism of action, supports structure-activity relationship (SAR) studies, and mitigates the risk of advancing compounds that act through off-target effects.[2] For a novel compound like this compound, selecting the appropriate assay to confirm its hypothetical interaction with a kinase target is a crucial first step.

Comparative Analysis of Key Target Engagement Assays

Here, we compare three powerful, yet distinct, methodologies for assessing the direct binding of a small molecule to its protein target.

AssayPrincipleThroughputKey OutputsCellular Context
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Low to MediumTarget engagement in cells/tissues, cellular EC50Yes
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target protein.LowBinding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)No (requires purified components)
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.MediumBinding kinetics (ka, kd), binding affinity (KD)No (requires purified components)

In-Depth Assay Profiles

Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test

CETSA stands out for its ability to measure target engagement directly within a cellular environment, and even in tissues.[3][4] The fundamental principle is that the binding of a ligand, such as our compound of interest, increases the thermal stability of its target protein.[5][6]

The CETSA workflow involves treating cells with the test compound, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.[3][4][6] A positive target engagement event is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection start Intact Cells treatment Incubate with 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone start->treatment heat Heat to various temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble & aggregated fractions lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot for Target Protein sds_page->western_blot quantification Quantification western_blot->quantification

Caption: CETSA Experimental Workflow.

  • Cell Culture and Treatment: Plate cells known to express the kinase of interest. Treat with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase by Western blotting using a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for the compound-treated samples indicates target engagement.

The strength of CETSA lies in its physiological relevance. By assessing target binding in intact cells, it accounts for factors like cell permeability and intracellular competition, providing a more accurate picture of target engagement in a biological context.[2][3] The self-validating nature of the assay comes from the dose-dependent thermal shift; a specific interaction should result in a greater shift at higher compound concentrations.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for a complete thermodynamic characterization of the interaction between a small molecule and its purified target protein.[9][10]

In an ITC experiment, a solution of the ligand (our compound) is titrated into a solution of the target protein in a highly sensitive calorimeter. The resulting heat changes are measured after each injection, generating a binding isotherm that can be analyzed to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis protein Purified Target Kinase titration Inject compound into protein solution in calorimeter protein->titration compound 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone in solution compound->titration heat_change Measure heat change per injection titration->heat_change isotherm Generate Binding Isotherm heat_change->isotherm thermodynamics Determine KD, ΔH, n isotherm->thermodynamics

Caption: ITC Experimental Workflow.

  • Sample Preparation: Prepare a solution of the purified target kinase (e.g., 10-50 µM) in a suitable buffer. Prepare a solution of this compound at a 10-20 fold higher concentration in the same buffer.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Titration: Load the protein solution into the sample cell and the compound solution into the injection syringe. Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

ITC provides a direct, label-free measurement of binding, making it a highly reliable method. The stoichiometry value (n) obtained from the experiment serves as an internal control, indicating the molar ratio of binding. For a 1:1 interaction, n should be approximately 1.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[11][12] It provides valuable information on the kinetics of binding, including the association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.[13]

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the analyte (our compound) is then flowed over the sensor surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding & Dissociation cluster_detection Data Acquisition & Analysis immobilize Immobilize Purified Target Kinase on Sensor Chip association Flow 1-(4-Methoxyphenyl)- 2-pyrimidin-4-ylethanone over surface (Association) immobilize->association dissociation Flow buffer over surface (Dissociation) association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram kinetics Determine ka, kd, KD sensorgram->kinetics

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the kinase selectivity profile of novel chemical entities. While centered on the hypothetical compound "1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone," the principles, protocols, and data interpretation strategies detailed herein are broadly applicable to the preclinical evaluation of any potential kinase inhibitor.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important target classes in modern drug discovery, particularly in oncology.[1] The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, forming the basis of numerous FDA-approved drugs.[2] Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure for inhibitor design.[2]

However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in toxicity or unforeseen biological consequences. Conversely, a well-defined selectivity profile is a hallmark of a promising drug candidate, ensuring that the therapeutic effect is derived from modulating the intended target.[4]

This guide uses "this compound," a novel pyrimidine derivative, as a case study to delineate the process of establishing a comprehensive kinase selectivity profile. We will explore the rationale behind experimental design, provide detailed protocols for industry-standard assays, and discuss the interpretation of the resulting data.

Part 1: Strategic Design of a Kinase Selectivity Panel

The first crucial step is to design an appropriate kinase panel for screening. A multi-tiered approach ensures both depth and breadth in the analysis.

  • Plausible Primary Targets: Based on its pyrimidine scaffold, which is common in inhibitors of Aurora and other cell cycle kinases, a logical starting point is to test against kinases implicated in cell proliferation.[5][6] For this case study, we hypothesize Aurora Kinase A (AURKA) as a potential primary target.

  • Structurally-Related Kinases: It is essential to include kinases from the same family as the primary target. Due to high sequence and structural homology, these are the most likely off-targets. The panel should therefore include Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC).

  • Broad Kinome Screening: To uncover unexpected off-targets and build a comprehensive safety profile, the compound must be screened against a large, diverse panel of kinases.[7] Commercial services offer panels covering over 300 unique kinases, providing a robust overview of the compound's interaction with the human kinome.[1][8]

The overall workflow for profiling a novel inhibitor is a systematic process moving from initial screening to detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Data Analysis & Interpretation Compound Novel Compound (e.g., this compound) HTS High-Throughput Screen (Single Concentration, e.g., 1µM) Compound->HTS BroadPanel Broad Kinase Panel (>300 Kinases) HTS->BroadPanel HitKinases Identified 'Hit' Kinases (% Inhibition > Threshold) BroadPanel->HitKinases DoseResponse Dose-Response Assay (IC50 Determination) DataAnalysis Data Analysis (Curve Fitting, IC50 Calculation) DoseResponse->DataAnalysis HitKinases->DoseResponse SelectivityProfile Generate Selectivity Profile (S-Score, Kinome Map) DataAnalysis->SelectivityProfile Report Final Report & Go/No-Go Decision SelectivityProfile->Report

Caption: General workflow for kinase inhibitor selectivity profiling.

Part 2: Gold-Standard Experimental Methodologies

To ensure data integrity, robust and validated assay formats are paramount. We will detail two widely accepted methods: a direct, radiometric assay considered the "gold standard," and a high-throughput luminescence-based assay.[9]

Protocol 1: Radiometric [γ-³³P]-ATP Filter Binding Assay

This method directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate, making it highly sensitive and less prone to compound interference.[9][10]

Materials:

  • P81 Phosphocellulose Paper[11]

  • [γ-³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Purified, active kinase enzymes (e.g., AURKA, AURKB)

  • Specific peptide substrate (e.g., Kemptide for Aurora kinases)

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Stop Solution: 75 mM Phosphoric Acid

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of "this compound" in 100% DMSO. A typical starting concentration is 10 mM. Further dilute in Kinase Reaction Buffer to achieve the final desired assay concentrations.

  • Reaction Master Mix: Prepare a master mix containing Kinase Reaction Buffer, the specific peptide substrate, and the desired concentration of unlabeled ATP (often at the Kₘ value for the specific kinase).

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO vehicle control.

  • Enzyme Addition: Add 10 µL of diluted kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of the reaction master mix containing [γ-³³P]-ATP. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Stopping the Reaction: After incubation, spot 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.[12]

  • Washing: Allow the spots to air dry. To remove unreacted [γ-³³P]-ATP, wash the P81 paper four times for 5 minutes each in a bath of chilled 0.5-0.75% phosphoric acid.[10][12] Perform a final quick rinse with acetone to aid drying.[10]

  • Detection: Once the paper is completely dry, quantify the incorporated radioactivity for each spot using a phosphorimager or by scintillation counting.[12]

  • Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay format is ideal for high-throughput screening.[13] It measures kinase activity by quantifying the amount of ATP remaining in the reaction; a lower ATP level corresponds to higher kinase activity.[14][15]

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)[13]

  • Purified, active kinase enzymes and their corresponding substrates

  • Kinase Reaction Buffer (as described above)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound and Kinase Setup: Perform compound dilutions and kinase pre-incubation as described in steps 1-4 of the radiometric protocol. Use an opaque white plate.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture. The final ATP concentration should be chosen carefully to be near the Kₘ for the kinase to ensure sensitivity.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add a volume of Kinase-Glo® Reagent equal to the volume in the well (e.g., 25 µL of reagent to a 25 µL reaction).

  • Signal Development: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity.[13][14]

  • Data Analysis: Convert luminescence readings to percent inhibition relative to "no kinase" (0% activity) and "DMSO vehicle" (100% activity) controls. Plot the data to determine IC₅₀ values.

Part 3: Data Presentation and Biological Context

Clear data presentation is crucial for interpreting selectivity. The results of the dose-response experiments should be compiled into a comprehensive table.

Illustrative Selectivity Profile

The following table presents hypothetical data for "this compound" to demonstrate how results are typically displayed.

Kinase TargetFamily"this compound" IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)[16]
AURKA Aurora Kinase25 5
AURKBAurora Kinase25010
AURKCAurora Kinase>10,00020
CDK2CDK1,5008
ABL1ABL>10,00015
SRCSRC Family8,5009
EGFRReceptor Tyrosine Kinase>10,00025
VEGFR2Receptor Tyrosine Kinase5,2007

This table contains illustrative data for demonstration purposes only.

Interpreting the Data
  • Potency: The compound is a potent inhibitor of AURKA with an IC₅₀ of 25 nM.

  • Intra-family Selectivity: It displays a 10-fold selectivity for AURKA over AURKB (25 nM vs. 250 nM) and is highly selective against AURKC (>10,000 nM). This level of selectivity within a kinase family is a critical attribute for a targeted agent.[3]

  • Kinome-wide Selectivity: The compound shows weak or no activity against kinases from other families (CDK, ABL, SRC, EGFR) at concentrations up to 10,000 nM. However, the activity against VEGFR2 (5,200 nM) and CDK2 (1,500 nM) should be noted, as these off-target activities could have biological consequences at higher dosing concentrations.

To visualize the biological relevance of these findings, it is helpful to map the targeted kinases onto their respective signaling pathways.

G G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cell Cycle Progression Spindle Spindle Assembly Checkpoint Mitosis->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AURKA AURKA (Target) AURKA->G2_M Promotes Entry AURKA->Mitosis Centrosome Maturation, Spindle Assembly AURKB AURKB (Off-Target) AURKB->Spindle Chromosome Alignment AURKB->Cytokinesis Abscission PLK1 PLK1 PLK1->G2_M CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->G2_M

Caption: Role of Aurora kinases in cell cycle regulation.

This pathway diagram illustrates that while AURKA and AURKB are structurally related, they have distinct roles in mitosis. The selective inhibition of AURKA would be expected to primarily disrupt entry into mitosis and spindle formation, whereas inhibition of AURKB would more directly affect chromosome segregation and cytokinesis. The 10-fold selectivity observed in our hypothetical data suggests the compound would predominantly elicit phenotypes associated with AURKA inhibition.

Conclusion

The systematic profiling of "this compound" against a well-designed kinase panel using robust biochemical assays provides critical insights into its potency and selectivity. This guide outlines the essential steps, from experimental design and detailed protocols to data interpretation. The resulting selectivity profile is a cornerstone for further drug development, guiding medicinal chemistry efforts to enhance potency and minimize off-target effects, and ultimately enabling the selection of drug candidates with the highest potential for clinical success.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct.co.in. [Link]

  • K-M. K, et al. (2009). A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • Lee, M. S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Kutchukian, P. S., & Shakhnovich, E. I. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Bach, S. (2015). Does anyone know of new sources of phosphocellulose P81- kinase assay? ResearchGate. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Cobbaut, M., et al. (n.d.). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. [Link]

  • Fabian, M. A., et al. (2026). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

  • The Proteo-Chemist. (2021). Radiometric kinase assays with scintillation counting. YouTube. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of target pyrimidine 11 as Aurora A and Aurora B inhibitor. ResearchGate. [Link]

  • Duan, C.-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC - NIH. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

Sources

"1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone" cytotoxicity comparison in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxicity of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone in Normal vs. Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anticancer therapeutics, the principle of selective toxicity is paramount. An ideal chemotherapeutic agent should exhibit potent cytotoxicity against cancer cells while exerting minimal to no harm on healthy, non-malignant cells. This guide delves into the comparative cytotoxic profile of a novel compound, this compound, providing a framework for its evaluation as a potential anticancer candidate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and methodologies.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer effects.[1][2] Derivatives of pyrimidine have been shown to target key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][3] The compound of interest, this compound, incorporates both a pyrimidine ring and a methoxyphenyl group, a feature often found in chalcone derivatives known for their cytotoxic and apoptosis-inducing properties.[4][5] This structural combination suggests a potential for anticancer activity. The critical determinant of its therapeutic promise, however, lies in its differential cytotoxicity.

Experimental Design: Assessing Differential Cytotoxicity

A robust evaluation of a compound's therapeutic index begins with a comparative in vitro cytotoxicity assessment. This involves exposing a panel of cancer cell lines and normal (non-cancerous) cell lines to the compound and determining the concentration at which it inhibits cell growth by 50% (IC50). A higher IC50 value in normal cells compared to cancer cells indicates a degree of selectivity.

Cell Line Selection: A Rationale

The choice of cell lines is critical for generating meaningful and translatable data. For this guide, we propose a panel that includes:

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

    • HCT116 (Colon Carcinoma): A widely used colorectal cancer cell line.

  • Normal Cell Line:

    • NHDF (Normal Human Dermal Fibroblasts): A primary cell line representing healthy, non-transformed cells. The use of such a cell line is crucial for assessing general toxicity.[6]

The selection of cancer cell lines from different tissue origins provides a broader understanding of the compound's potential spectrum of activity.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes hypothetical IC50 values for this compound against the selected cell lines, illustrating a favorable differential cytotoxicity profile.

Cell LineCell TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HCT116Colon Carcinoma18.7
NHDFNormal Human Dermal Fibroblasts> 100

These hypothetical results suggest that this compound is significantly more potent against the tested cancer cell lines than against normal human fibroblasts, indicating a promising therapeutic window. The selectivity index (SI), calculated as IC50 (normal cells) / IC50 (cancer cells), would be greater than 4 for all tested cancer lines, a significant finding in early-stage drug discovery.[7]

Potential Mechanism of Action: A Signaling Pathway Perspective

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[3][8] A plausible mechanism for this compound could involve the inhibition of a kinase critical for cancer cell survival, such as a member of the mitogen-activated protein kinase (MAPK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Compound 1-(4-methoxyphenyl)- 2-pyrimidin-4-ylethanone Compound->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This diagram illustrates a potential mechanism where the compound inhibits MEK, a key kinase in the MAPK/ERK pathway. This pathway is frequently hyperactivated in cancer and drives cell proliferation and survival. By blocking this pathway, the compound could selectively induce apoptosis in cancer cells that are dependent on this signaling cascade.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, a detailed and validated protocol is essential. The following is a standard protocol for determining cytotoxicity using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

G cluster_workflow MTT Assay Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (Varying concentrations) Step1->Step2 Step3 3. Incubation (e.g., 48 hours) Step2->Step3 Step4 4. MTT Addition (Reagent added to each well) Step3->Step4 Step5 5. Formazan Solubilization (e.g., with DMSO) Step4->Step5 Step6 6. Absorbance Reading (Spectrophotometer at 570 nm) Step5->Step6

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cell lines (MCF-7, A549, HCT116, NHDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound exhibits promising differential cytotoxicity, a key characteristic of a potential anticancer drug candidate.[11] The outlined experimental framework provides a robust starting point for its preclinical evaluation.

Future studies should aim to:

  • Expand the panel of cancer cell lines to include models with different genetic backgrounds and resistance mechanisms.

  • Investigate the underlying mechanism of action, including its effects on the cell cycle and apoptosis.

  • Validate the in vitro findings in in vivo models to assess efficacy and safety in a more complex biological system.

By systematically evaluating both the efficacy and the selectivity of novel compounds like this compound, the scientific community can continue to advance the development of safer and more effective cancer therapies.

References

  • Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. [Link]

  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. [Link]

  • Cytotoxic activity evaluation of chalcones on human and mouse cell lines. PubMed Central. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PubMed Central. [Link]

  • MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]

  • MTT assay. Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. PubMed. [Link]

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed Central. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. ResearchGate. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Differential Response to Cytotoxic Drugs Explains the Dynamics of Leukemic Cell Death: Insights from Experiments and Mathematical Modeling. MDPI. [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed Central. [Link]

  • Novel compounds could yield more effective, less toxic cancer chemotherapy. ScienceDaily. [Link]

Sources

A Guide to the Cross-Validation of Experimental Results for 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and rigorous experimental cross-validation of the novel pyrimidine derivative, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishing a self-validating workflow that ensures the trustworthiness and reproducibility of experimental findings. We will compare the expected analytical data of the target compound with known alternatives to provide a robust validation context.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1] Its derivatives are integral to DNA and RNA and are found in a wide array of FDA-approved drugs, including antitumor, antiviral, and antimicrobial agents.[2] The synthesis of novel pyrimidine derivatives like this compound is driven by the quest for new therapeutic agents with enhanced efficacy and selectivity.[3]

However, the novelty of a compound necessitates an unimpeachable level of structural verification. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; therefore, unambiguous characterization is not merely a procedural step but the foundation upon which all subsequent biological evaluation rests. This guide outlines a multi-pronged analytical approach to confidently synthesize and validate the chemical identity of this compound (Molecular Formula: C₁₃H₁₂N₂O₂, Molecular Weight: 228.25 g/mol ).[4]

Synthetic Strategy and Rationale

The synthesis of pyrimidinyl ethanones can be approached through various established methodologies.[5][6] A common and effective strategy involves the reaction of a suitable ketone with an activated pyrimidine derivative. For our target compound, a logical and efficient pathway is the condensation of 4-methylpyrimidine with methyl 4-methoxybenzoate.

Causality of Method Selection: This route is selected for its operational simplicity and the commercial availability of the starting materials. The use of a strong base like sodium amide (NaNH₂) is critical for deprotonating the methyl group of 4-methylpyrimidine, creating a potent nucleophile that can then attack the electrophilic carbonyl carbon of the ester. This reaction, a variation of the Claisen condensation, is a reliable method for forming the crucial carbon-carbon bond that links the pyrimidine and phenyl rings via the ethanone bridge.[7]

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent R1 4-Methylpyrimidine P1 Generate Nucleophile: Deprotonation of 4-methylpyrimidine with NaNH₂ at 0-5 °C R1->P1 R2 Methyl 4-methoxybenzoate P2 Nucleophilic Acyl Substitution: Addition of Methyl 4-methoxybenzoate and reflux for 4-6 hours R2->P2 Reagent Sodium Amide (NaNH₂) Reagent->P1 Solvent Anhydrous Toluene Solvent->P1 P1->P2 P3 Work-up: Aqueous quench (NH₄Cl), and extraction with Ethyl Acetate P2->P3 P4 Purification: Silica Gel Column Chromatography P3->P4 Product This compound P4->Product

Caption: Proposed synthesis of the target compound.

Experimental Cross-Validation: A Multi-Technique Approach

The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system. The diagram below illustrates this integrated workflow.

Validation Workflow A Synthesized Product B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B C Infrared (IR) Spectroscopy (Functional Groups) A->C D ¹H NMR Spectroscopy (Proton Environment) A->D E ¹³C NMR Spectroscopy (Carbon Skeleton) A->E F Comparative Data Analysis B->F C->F D->F E->F G Structure Confirmed F->G

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the most direct evidence of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Protocol:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the resulting mass-to-charge ratio (m/z) to confirm the molecular weight.

Expected Results: The calculated exact mass of C₁₃H₁₂N₂O₂ is 228.0899. The HRMS analysis should yield an m/z value for the [M+H]⁺ ion that is within 5 ppm of the theoretical value (229.0977).

MS Fragmentation parent [M+H]⁺ m/z = 229 frag1 [C₈H₇O₂]⁺ m/z = 135 (4-methoxybenzoyl cation) parent->frag1 α-cleavage frag2 [C₅H₅N₂]⁺ m/z = 93 (pyrimidin-4-ylmethyl cation) parent->frag2 α-cleavage frag3 [C₇H₇O]⁺ m/z = 107 (loss of CO from 135) frag1->frag3 decarbonylation

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Protocol:

  • Prepare a sample of the dry, purified product.

  • For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid analysis.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the key functional groups.

Expected Absorption Bands: The IR spectrum provides a molecular fingerprint. For pyrimidine derivatives, characteristic C=N bond vibrations are expected.[3] The presence of the ketone and the ether linkage will also be prominent.[8]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
Aromatic C-H stretch3100 - 3000Stretching vibrations of C-H bonds on the phenyl and pyrimidine rings.
Aliphatic C-H stretch2950 - 2850Stretching of the methylene (-CH₂-) bridge protons.
Ketone C=O stretch1685 - 1665 Strong, sharp absorption characteristic of an aryl ketone. This is a key diagnostic peak.[8]
Aromatic C=C stretch1610 - 1580Ring stretching vibrations of the phenyl group.
Pyrimidine C=N/C=C1580 - 1450A series of bands related to the pyrimidine ring skeletal vibrations.[9]
Aryl-Alkyl Ether C-O1260 - 1240 (asymmetric)Strong absorption from the Ar-O-CH₃ stretch.
1030 - 1020 (symmetric)Moderate absorption from the Ar-O-CH₃ stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure of an organic molecule. They provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Protocol:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum, noting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • Acquire the ¹³C NMR spectrum to observe all unique carbon atoms.

Expected ¹H NMR Signals (in CDCl₃, estimated):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.90Doublet1HH-2 (Pyrimidine)Deshielded by two adjacent nitrogen atoms.
~ 8.60Doublet1HH-6 (Pyrimidine)Deshielded by adjacent nitrogen.
~ 7.95Doublet2HH-2', H-6' (Phenyl)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~ 7.30Doublet1HH-5 (Pyrimidine)Shielded relative to other pyrimidine protons.
~ 6.90Doublet2HH-3', H-5' (Phenyl)Protons ortho to the electron-donating methoxy group are shielded.
~ 4.30Singlet2H-CH₂-Methylene protons adjacent to both the pyrimidine ring and the carbonyl group.
~ 3.85Singlet3H-OCH₃Protons of the methoxy group.

Expected ¹³C NMR Signals (in CDCl₃, estimated):

Chemical Shift (δ, ppm)AssignmentRationale
~ 195.0C=OCarbonyl carbon, highly deshielded.
~ 164.0C-4' (Phenyl)Aromatic carbon attached to the oxygen of the methoxy group.
~ 158.0C-2/C-6 (Pyrimidine)Deshielded pyrimidine carbons adjacent to nitrogen.
~ 150.0C-4 (Pyrimidine)Pyrimidine carbon attached to the ethanone side chain.
~ 130.5C-2', C-6' (Phenyl)Aromatic carbons ortho to the carbonyl group.
~ 129.0C-1' (Phenyl)Quaternary carbon of the phenyl ring attached to the carbonyl.
~ 120.0C-5 (Pyrimidine)Shielded pyrimidine carbon.
~ 114.0C-3', C-5' (Phenyl)Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
~ 55.5-OCH₃Methoxy carbon.
~ 45.0-CH₂-Methylene bridge carbon.

Comparative Analysis with a Structural Alternative

To put the experimental results into context, it is instructive to compare the expected data for our target compound with a known, structurally similar molecule. 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethanone (CAS: 6576-06-3) serves as an excellent alternative, differing only by the replacement of the pyrimidine ring with a pyridine ring.[10] This comparison allows us to isolate the spectroscopic influence of the heterocyclic core.

ParameterThis compound (Target - Predicted)1-(4-methoxyphenyl)-2-pyridin-4-ylethanone (Alternative - Known)Key Difference & Rationale
Molecular Weight 228.25 g/mol 227.26 g/mol The pyrimidine ring contains an extra nitrogen atom compared to the pyridine ring, increasing the molecular weight.
Key IR Band (C=O) ~1680 cm⁻¹~1680 cm⁻¹The local environment of the aryl ketone is identical, so the C=O stretching frequency should be very similar.
¹H NMR (Het. Ring) H-2 (~8.90 ppm), H-6 (~8.60 ppm), H-5 (~7.30 ppm)H-2,6 (~8.60 ppm), H-3,5 (~7.20 ppm)The two nitrogen atoms in the pyrimidine ring cause greater deshielding of the adjacent protons (H-2, H-6) compared to the single nitrogen in pyridine.
¹³C NMR (Het. Ring) C-2/C-6 (~158.0 ppm), C-4 (~150.0 ppm), C-5 (~120.0 ppm)C-2,6 (~150.0 ppm), C-4 (~145.0 ppm), C-3,5 (~124.0 ppm)The pyrimidine carbons are generally more deshielded due to the presence of two electronegative nitrogen atoms.

This comparative analysis acts as a final layer of validation. If the experimental data for the synthesized compound aligns with the predicted values and shows the expected differences from the pyridine analog, it provides a very high degree of confidence in the structural assignment.

Conclusion

The synthesis and validation of a novel chemical entity like this compound demand a methodical and multi-faceted analytical strategy. By combining a rational synthetic approach with a suite of orthogonal spectroscopic techniques—MS, IR, ¹H NMR, and ¹³C NMR—we establish a robust, self-validating workflow. The cross-validation of these results against theoretical predictions and data from structurally related compounds provides the necessary scientific rigor to confirm the molecule's identity unequivocally. This foundational work is paramount before proceeding to more complex biological and pharmacological evaluations.

References

  • Gomha, S. M., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1132, 145-156.
  • Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available from: [Link]

  • Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed, 37175322. Available from: [Link]

  • Jadhav, S. D., & Singh, A. (2019). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1358. Available from: [Link]

  • Brage, N. A., et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Education and Science, 31(4), 112-124. Available from: [Link]

  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry, Supporting Information. Available from: [Link]

  • Berdowska, I., et al. (2021). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Available from: [Link]

  • Berdowska, I., et al. (2021). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Available from: [Link]

  • PubChem. 1-[4-[2-Methoxy-6-[[2-(4-methoxyphenyl)ethyl]amino]-4-pyrimidinyl]phenyl]ethanone. PubChem. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2828. Available from: [Link]

  • Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. ResearchGate. Available from: [Link]

  • PrepChem. Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. PrepChem. Available from: [Link]

  • El-Gazzar, A. A. (2010). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available from: [Link]

  • PubChem. 1-(4-methoxyphenyl)-2-phenylethan-1-one. PubChem. Available from: [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. PubChem. Available from: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Asiri, A. M., et al. (2011). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. ResearchGate. Available from: [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available from: [Link]

  • Schpector, J. Z., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E, E71, o657-o658. Available from: [Link]

  • Schpector, J. Z., et al. (2015). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. ResearchGate. Available from: [Link]

  • Reva, I. D., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26. Available from: [Link]

  • NIST. Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook. Available from: [Link]

  • SpectraBase. 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone. SpectraBase. Available from: [Link]

  • Al-Ayed, A. S. (2015). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available from: [Link]

Sources

Preclinical Validation of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Comparative Guide for a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of the novel chemical entity, 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. Given the absence of published biological data for this compound, we will operate under the well-founded hypothesis that its pyrimidine core, a privileged scaffold in medicinal chemistry, predisposes it to function as a protein kinase inhibitor.[1] Pyrimidine-based compounds have consistently demonstrated a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer.[2]

This document will serve as a detailed roadmap, outlining a rigorous, multi-stage validation process. We will refer to this compound as Cmpd-X for brevity. Our objective is to equip researchers with the necessary protocols and rationale to systematically evaluate Cmpd-X's potential as a therapeutic agent, comparing its performance against established kinase inhibitors at each critical step.

Part I: In Silico & In Vitro Target Identification and Validation

The initial phase of preclinical validation focuses on identifying the specific molecular targets of Cmpd-X. This is a crucial step to understand its mechanism of action and to select appropriate disease models for further testing. A combination of computational prediction and experimental screening provides a robust approach to target deconvolution.

In Silico Target Prediction: Charting the Course

Before committing to extensive and costly wet-lab experiments, in silico methods can provide valuable insights into the likely biological targets of a novel compound.[3] Techniques such as molecular docking and pharmacophore modeling can screen Cmpd-X against libraries of known protein kinase structures, predicting its binding affinity and potential targets.[4][5]

The rationale behind this initial step is to narrow down the vast landscape of the human kinome to a manageable number of high-probability candidates. This allows for more focused and cost-effective subsequent experimental validation. For Cmpd-X, a structure-based virtual screen against a panel of cancer-associated kinases would be a logical starting point.

Hypothetical Top Kinase Targets for Cmpd-X (Based on Virtual Screening)

Kinase TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)Rationale for Inclusion
EGFR-9.8Met793, Gly796, Leu844Frequently mutated in various cancers; a common target for pyrimidine-based inhibitors.
VEGFR2-9.5Cys919, Asp1046, Glu885A key mediator of angiogenesis, a critical process in tumor growth and metastasis.
CDK2-9.2Leu83, Phe80, Asp86A crucial regulator of the cell cycle; its dysregulation is a hallmark of cancer.[6]
Aurora A-8.9Arg137, Leu263, Tyr212A serine/threonine kinase involved in mitotic progression, often overexpressed in tumors.

This data is illustrative and would be generated through computational modeling software.

In Vitro Kinase Panel Screening: Experimental Confirmation

Following in silico predictions, the next critical step is to experimentally determine the inhibitory activity of Cmpd-X against a broad panel of kinases. This provides a real-world assessment of its potency and selectivity. A thermal shift assay or a competitive displacement assay, such as the KINOMEscan™, can be employed for this purpose.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of Cmpd-X in 100% DMSO.

    • Serially dilute Cmpd-X to the desired concentrations (e.g., from 100 µM to 1 nM) in kinase buffer.

    • Prepare kinase, substrate, and ATP solutions in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each Cmpd-X dilution or vehicle control (DMSO).

    • Add 2.5 µL of the specific kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Cmpd-X relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

Hypothetical Kinase Inhibition Profile of Cmpd-X

Kinase TargetIC50 (nM)
EGFR 25
VEGFR2 45
CDK2350
Aurora A800
ABL1>10,000
SRC>10,000

This illustrative data suggests Cmpd-X is a potent and relatively selective dual inhibitor of EGFR and VEGFR2.

Competitor Compound Selection: Benchmarking Performance

Based on the hypothetical kinase inhibition profile, it is essential to select appropriate competitor compounds for head-to-head comparisons in subsequent assays. These should ideally be FDA-approved drugs with well-characterized activity against the identified targets.

  • For EGFR inhibition: Gefitinib (Iressa®) - A selective EGFR inhibitor.

  • For VEGFR2/multi-kinase inhibition: Sorafenib (Nexavar®) - A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.[2][8]

Cellular Target Engagement: Confirming Action in a Biological Context

Confirming that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_culture 1. Culture cells to ~80% confluency harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend in PBS with protease inhibitors harvest->resuspend treat_cmpd 4. Treat cell suspension with Cmpd-X or Vehicle resuspend->treat_cmpd incubate 5. Incubate at 37°C treat_cmpd->incubate aliquot 6. Aliquot into PCR tubes incubate->aliquot heat_gradient 7. Heat at a temperature gradient (e.g., 40-70°C) aliquot->heat_gradient cool 8. Cool to 4°C heat_gradient->cool lysis 9. Lyse cells (freeze-thaw) cool->lysis centrifuge 10. Centrifuge to pellet precipitated proteins lysis->centrifuge wb 11. Analyze supernatant by Western Blot for target protein centrifuge->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part II: In Vitro Efficacy and Mechanism of Action

Once the primary targets of Cmpd-X are identified and cellular engagement is confirmed, the next step is to evaluate its biological effects on cancer cells.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration of Cmpd-X required to inhibit cancer cell growth. It's crucial to use cell lines where the target kinase is a known driver of proliferation. For our hypothetical targets (EGFR and VEGFR2), suitable cell lines would include A549 (non-small cell lung cancer, EGFR-driven) and HUVEC (human umbilical vein endothelial cells, VEGFR2-driven).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X, Gefitinib, Sorafenib, or vehicle control for 72 hours.

  • Lysis and Signal Detection:

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate IC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Comparative Cytotoxicity of Cmpd-X and Competitor Compounds

CompoundA549 (NSCLC) IC50 (µM)HCT116 (Colon) IC50 (µM)HUVEC (Endothelial) IC50 (µM)
Cmpd-X 0.5 1.2 0.8
Gefitinib0.8>20>20
Sorafenib5.66.21.5

This hypothetical data suggests Cmpd-X has potent anti-proliferative activity in cell lines relevant to its targets, outperforming the selected competitors in some cases.

Pathway Modulation Analysis (Western Blotting)

To confirm that Cmpd-X inhibits the intended signaling pathway, we can use Western blotting to measure the phosphorylation status of downstream effector proteins. For an EGFR inhibitor, we would expect to see a decrease in the phosphorylation of EGFR itself, as well as downstream proteins like AKT and ERK.

Signaling Pathway Downstream of EGFR

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation CmpdX Cmpd-X CmpdX->EGFR Inhibits Phosphorylation

Caption: Cmpd-X hypothetically inhibits EGFR phosphorylation.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat A549 cells with Cmpd-X (e.g., at its IC50 concentration) for various time points. Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part III: In Vivo Preclinical Model Validation

Positive in vitro data provides the justification for moving into more complex and clinically relevant in vivo animal models.

Animal Model Selection

The choice of animal model is critical for obtaining translatable results. Cell-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard first step. Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient, offer higher fidelity but are more resource-intensive.[9]

Model_Selection start In Vivo Study Start q1 Initial Efficacy Screening? start->q1 cdx Use Cell-Derived Xenograft (CDX) Model (e.g., A549 in nude mice) q1->cdx Yes q2 Test in a more clinically relevant model? q1->q2 No cdx->q2 pdx Use Patient-Derived Xenograft (PDX) Model (e.g., NSCLC PDX) q2->pdx Yes end Study Complete q2->end No pdx->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone, a heterocyclic ketone, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the development of new therapeutic agents.[1][2][3] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal.

This guide provides a detailed, experience-driven framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance, reflecting the best practices of the chemical research community.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a compound is the critical first step in determining the correct disposal pathway. While a comprehensive toxicological profile for every novel intermediate may not be available, we can infer a reliable hazard assessment from its chemical class and available data on analogous structures.

This compound is an aromatic heterocyclic ketone. Safety Data Sheets (SDS) for structurally similar compounds, such as 4'-methoxyacetophenone and other pyrimidine derivatives, consistently indicate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6]

Given these classifications, this compound must be treated as a hazardous chemical. This designation unequivocally prohibits certain disposal methods.

Core Principle: Under no circumstances should this compound or its contaminated materials be disposed of via standard trash or discharged into the sewer system.[7][8][9] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA), mandate that even small quantities of laboratory chemical waste be collected for proper disposal.[7][10]

The Disposal Workflow: From Benchtop to Broker

Proper disposal is a systematic process that begins the moment waste is generated. The following step-by-step protocol ensures each phase is handled correctly.

Step 1: Immediate Segregation at the Point of Generation

The most fundamental rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicate disposal, and significantly increase costs. All waste related to this compound must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11] An SAA is a designated location at or near the point of waste generation and under the direct control of laboratory personnel.[10][11]

Step 2: Waste Characterization and Containerization

The nature of the waste dictates the type of container and the specific disposal stream. Use the following decision process to correctly categorize your waste.

dot

Caption: Waste Segregation Decision Workflow

  • Solid Waste: Collect pure, unused compound, reaction byproducts, or contaminated solids (e.g., used gloves, weigh paper) in a dedicated, leak-proof container labeled for solid hazardous waste.[11]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is hazardous waste. It is critical to segregate based on solvent type:

    • Non-Halogenated Solvents (e.g., ethanol, acetone, ethyl acetate): Collect in a container designated for non-halogenated liquid waste.

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a separate container for halogenated liquid waste.

  • Contaminated Labware: Empty reagent bottles and contaminated glassware must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone).[11] The first two rinses must be collected as hazardous chemical waste and added to the appropriate liquid waste container.[11] After the third rinse and complete air drying, obliterate or remove the original label, and the glassware can typically be disposed of in a designated laboratory glass waste box.[11]

Waste TypeRecommended ContainerKey Segregation Rule
Solid Compound & Contaminated PPE Sealable, wide-mouth polyethylene containerDo not mix with liquid or reactive waste.
Solutions in Non-Halogenated Solvents Screw-cap, chemically resistant bottle with secondary containmentKeep separate from halogenated and strong oxidizer waste streams.[11]
Solutions in Halogenated Solvents Screw-cap, chemically resistant bottle with secondary containmentMust be kept separate from non-halogenated waste.
Contaminated Sharps (Needles, etc.) Puncture-proof sharps containerFor sharps waste only.
Step 3: Proper Labeling and Storage

All waste containers must be meticulously labeled. An incomplete or incorrect label is a common and avoidable compliance violation. The label must include:

  • The words "Hazardous Waste" .[10]

  • The full, unabbreviated chemical name(s) of the contents. For mixtures, list all components.

  • The approximate percentages of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic," "Flammable" if in a flammable solvent).

  • The Accumulation Start Date - the date the first drop of waste was added to the container.[11]

Store the sealed and labeled containers in your designated SAA, ensuring they are closed except when adding waste.[11] Use secondary containment bins to segregate incompatible waste types (e.g., acids from bases, flammables from oxidizers) and to contain potential leaks.[11]

Step 4: Arranging for Final Disposal

Laboratory waste can typically be accumulated for a set period (e.g., up to 90 or 180 days, depending on the institution's generator status) before it must be removed.[10][12] When a waste container is approximately 75-90% full or approaching its time limit, submit a pickup request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[10][11] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Spill and Decontamination Protocol

Accidents happen, and a prepared response is key to mitigating risk. For a small spill of solid this compound:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[14]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[15]

  • Contain: Gently cover the spill with an absorbent material or spill pads to prevent the powder from becoming airborne.[16] Do not dry sweep.

  • Clean: Carefully scoop the absorbed material into a designated bag or container.

  • Decontaminate: Wipe the spill area with a towel dampened with soapy water, followed by clean water.[17] All cleanup materials (pads, towels, gloves) are now considered hazardous waste.

  • Package & Label: Place all contaminated cleanup materials into a sealed, sturdy plastic bag or container. Label it as "Spill Debris containing this compound" and dispose of it as solid hazardous waste.[17][18]

By adhering to this comprehensive disposal framework, you uphold your professional duty to ensure safety and environmental stewardship. This protocol not only satisfies regulatory requirements but also fosters a culture of safety and responsibility within the laboratory—a culture that is the bedrock of innovative and trustworthy research.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • ChemicalBook. (2023, May 13). Ethanone, 2-[aMino]-1-[3- nitro - Safety Data Sheet. [https://www.chemicalbook.com/ShowMSDSByCAS_No_And_Language_And_ShortName_And_Pname(43229-66-9,English,43229-66-9,Ethanone, 2-[aMino]-1-[3-nitro-4-(phenylMethoxy)phenyl]-).htm](https://www.chemicalbook.com/ShowMSDSByCAS_No_And_Language_And_ShortName_And_Pname(43229-66-9,English,43229-66-9,Ethanone, 2-[aMino]-1-[3-nitro-4-(phenylMethoxy)phenyl]-).htm)

  • YPF Quimica. Hazard Identification Safety Data Sheet. [Link]

  • Clarkson University. Chemical Spill Procedures. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • National Institutes of Health, PubChem. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. [Link]

  • Xiong, X., et al. (2009). Pyrimidinyl-arylpropionic acid derivatives: viable resources in the development of new antineoplastic agents. Cancer Chemotherapy and Pharmacology, 64(6), 1187-1196. [Link]

  • Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(1), 22. [Link]

  • Caballero, R., et al. (2022). Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation. Frontiers in Pharmacology, 13, 988591. [Link]

  • Karegoudar, P., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Medicinal Chemistry Research, 21(8), 1846-1855. [Link]38/)

Sources

Navigating the Safe Handling of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides crucial safety protocols for all laboratory personnel handling 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone. Adherence to these procedures is mandatory to mitigate risks and ensure a safe research environment. This document outlines the selection and use of Personal Protective Equipment (PPE), safe handling practices, and compliant disposal methods.

Hazard Assessment: Understanding the Risks

Key potential hazards are extrapolated from related chemical structures:

  • Acute Toxicity: Analogous pyrimidine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1]

  • Skin and Eye Irritation: Aromatic ketones are known to cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Handling of similar powdered substances may cause respiratory irritation.[2]

  • Unknown Hazards: The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with the utmost caution, assuming it may possess other hazardous properties.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through dermal, ocular, and inhalation routes.[5][6][7] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashes or aerosol generation.[3][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected for integrity before each use. Change gloves immediately if contaminated. Disposable nitrile gloves offer broad short-term protection.[8][9]
Body Protection Flame-resistant lab coatA lab coat should be fully buttoned to provide maximum skin coverage.[8]
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.[7][8]
Foot Protection Closed-toe, chemical-resistant shoesShoes must cover the entire foot to protect against spills.[5]

Operational Protocols: From Handling to Disposal

Safe handling and disposal are critical components of laboratory safety. The following step-by-step procedures must be followed.

Engineering Controls and Safe Handling
  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][10]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don Appropriate PPE Prep2 Verify Fume Hood Functionality Prep1->Prep2 Handle1 Weigh and Handle Compound in Fume Hood Prep2->Handle1 Handle2 Minimize Dust Generation Handle1->Handle2 Handle3 Securely Cap all Containers Handle2->Handle3 Clean1 Decontaminate Work Surfaces Handle3->Clean1 Clean2 Dispose of Contaminated PPE Clean1->Clean2 Clean3 Segregate and Label Chemical Waste Clean2->Clean3 G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Gen1 Contaminated PPE Collect Labeled, Sealed Hazardous Waste Container Gen1->Collect Gen2 Residual Compound Gen2->Collect Gen3 Contaminated Labware Gen3->Collect Dispose Certified Hazardous Waste Vendor Collect->Dispose

Caption: Chemical Waste Disposal Pathway.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Safety Data Sheet for (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)-methanone. (URL not available)
  • PubChem Compound Summary for CID 10082453, 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. National Center for Biotechnology Information. ([Link])

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. ([Link])

  • Personal Protective Equipment (PPE). CHEMM. ([Link])

  • How do I safely inactivate biohazardous flow-through material?. QIAGEN. ([Link])

  • Chemical Safety: Personal Protective Equipment. (URL not available)
  • The importance of Personal Protective Equipment in the handling of chemicals. (URL not available)
  • Chemical Waste. Duke Occupational and Environmental Safety Office. ([Link])

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. ([Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.